IE1 peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H74N12O13S |
|---|---|
Molecular Weight |
1119.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H74N12O13S/c1-29(2)22-40(53(77)78)62-47(71)39(26-43(55)68)61-50(74)44(30(3)66)63-49(73)42-13-9-20-65(42)52(76)36(18-21-79-4)58-45(69)37(24-31-10-6-5-7-11-31)59-46(70)38(25-33-27-56-28-57-33)60-48(72)41-12-8-19-64(41)51(75)35(54)23-32-14-16-34(67)17-15-32/h5-7,10-11,14-17,27-30,35-42,44,66-67H,8-9,12-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,57)(H,58,69)(H,59,70)(H,60,72)(H,61,74)(H,62,71)(H,63,73)(H,77,78)/t30-,35+,36+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |
InChI Key |
XDUOMLLROMEGDY-CUQWJTNVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the Immediate-Early 1 (IE1) Peptide in Cytomegalovirus Latency: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Human Cytomegalovirus (HCMV), a ubiquitous beta-herpesvirus, establishes a lifelong latent infection following the resolution of an acute phase. This latent reservoir, primarily within hematopoietic progenitor cells, serves as a source for reactivation, which can lead to significant morbidity and mortality in immunocompromised individuals. A key viral regulator implicated in the intricate balance between lytic replication and latency is the Immediate-Early 1 (IE1) protein. This technical guide provides an in-depth examination of the multifaceted functions of IE1 in the context of CMV latency, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways.
Core Functions of IE1 in CMV Latency
The IE1 protein is a potent nuclear phosphoprotein that plays a critical role in the early stages of lytic infection by transactivating viral early gene expression.[1][2] However, its functions are intricately linked to the establishment and maintenance of latency through its interaction with and modulation of host cellular machinery.
Counteracting Intrinsic and Innate Immunity
A primary function of IE1 is to dismantle the host's first line of defense against viral infection. IE1 achieves this by targeting and disrupting promyelocytic leukemia (PML) nuclear bodies (NBs), also known as nuclear domain 10 (ND10).[3][4][5] PML-NBs are subnuclear structures that act as sites of intrinsic antiviral defense by recruiting repressive factors to incoming viral genomes. IE1 directly interacts with the PML protein, leading to its de-SUMOylation and the subsequent dispersal of PML-NBs.[3][4] This action effectively neutralizes a key cellular restriction mechanism, creating a more permissive environment for the virus.[3]
Chromatin Remodeling and Epigenetic Regulation
During latency, the CMV genome is associated with repressive chromatin, characterized by hypoacetylated histones and the presence of heterochromatin markers, which silences the expression of lytic genes, including the Major Immediate-Early (MIE) genes that encode IE1 and IE2.[6][7] IE1 can counteract this silencing by interacting with and inhibiting histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2][8] By inhibiting HDAC activity, IE1 promotes a more open chromatin structure, which can facilitate the initiation of viral gene expression upon reactivation stimuli.[5][8] Studies with an IE1-deficient mutant HCMV have shown that HDAC inhibitors can rescue its impaired growth, highlighting the importance of IE1's anti-HDAC function.[9] Furthermore, IE1 has been shown to associate with host chromosomes by binding to the acidic pocket of the nucleosome, which may alter higher-order chromatin structure.[10][11]
Modulation of Host Signaling Pathways
IE1 can rewire crucial intracellular signaling pathways to the virus's advantage. A notable example is its interaction with the JAK-STAT signaling pathway. IE1 can interact with STAT2, sequestering it and thereby inhibiting the type I interferon response, a key component of the innate immune system.[1] Additionally, IE1 has been shown to modulate STAT3 signaling, leading to a switch from an IL-6-type response to an IFNγ-like response.[12][13] This intricate manipulation of cytokine signaling pathways likely contributes to the virus's ability to evade immune surveillance and control the cellular environment during both lytic and latent phases.
Quantitative Data on IE1 Function in CMV Latency
The following tables summarize key quantitative findings from studies investigating the role of IE1 in CMV latency.
Table 1: Impact of IE1 on Viral Genome Load and Reactivation
| Model System | Virus | Metric | Finding | Reference |
| Newborn BALB/c mice | Murine CMV (MCMV) Δie1 | Viral Genome Load in Lungs (6 months post-infection) | ~10³ viral genomes per 10⁶ lung cells (similar to wild-type) | [5] |
| Newborn BALB/c mice | MCMV Δie1 | Reactivation from Lung Explants | Similar incidence to wild-type at 4, 7, and 12 months post-infection | [14] |
| Rats | Rat CMV (RCMV) ΔIE1ex4 | Acute Viral Replication in Spleen | Reduced amount of viral genomes produced during acute infection | [15] |
Table 2: Changes in Viral Gene Expression Related to IE1 and Latency
| Model System | Condition | Gene | Fold Change/Observation | Reference |
| THP-1 cells | Reactivation with TPA | IE gene | ~12.6-fold induction (wild-type) | [14] |
| THP-1 cells | Reactivation with TPA (JMJD3 knockdown) | IE gene | Induction reduced to ~7.5-fold | [14] |
| Latently infected monocytes | Latent infection (4 dpi) | IE1 transcript | Trace levels detected by qRT-PCR | [16] |
| Latently infected monocytes | Latent infection (4 dpi) | UL138 transcript | Relatively high levels detected by qRT-PCR | [16] |
| HCMV-infected cells | 8 hours post-infection | Host mRNAs | 93 mRNAs changed by a factor of 3 or more | [17] |
| HCMV-infected cells | 24 hours post-infection | Host mRNAs | 364 mRNAs changed by a factor of 3 or more | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of CMV latency. Below are protocols for key experiments cited in this guide.
THP-1 Model of CMV Latency and Reactivation
The human monocytic cell line THP-1 is a widely used in vitro model to study HCMV latency and reactivation.[14][18][19]
Materials:
-
THP-1 cells
-
HCMV strain (e.g., TB40/E, AD169)
-
RPMI-1640 medium supplemented with 10% FBS
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) or Phorbol 12-myristate 13-acetate (PMA)
-
6-well plates
Protocol:
-
Infection of Undifferentiated THP-1 Cells:
-
Culture THP-1 cells in suspension in RPMI-1640 medium with 10% FBS.
-
Infect the cells at a multiplicity of infection (MOI) of 2-5 plaque-forming units (PFU) per cell.[14][18]
-
Enhance infection by "spinfection": centrifuge the cell suspension at 450-700 x g for 20-45 minutes.[14][18]
-
Incubate for 1-4 hours at 37°C, with gentle rocking every 30 minutes.[18]
-
Wash the cells twice with culture medium to remove the virus inoculum.
-
Culture the infected cells for 5-7 days to allow for the establishment of latency.[18][19]
-
-
Reactivation:
-
To induce reactivation, treat the latently infected THP-1 cells with 80 nM TPA or PMA.[14][19]
-
Differentiation of the monocytic THP-1 cells into a macrophage-like phenotype will occur, which is permissive for lytic replication.
-
Monitor for signs of reactivation, such as the expression of IE genes, viral DNA replication, and the production of infectious virions at various time points post-stimulation.
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for IE1 Expression
RT-qPCR is a sensitive method to quantify the levels of specific viral transcripts, such as IE1 mRNA.[10][20]
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and random primers
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for CMV IE1 and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
Real-time PCR instrument
Protocol:
-
RNA Isolation and DNase Treatment:
-
Isolate total RNA from infected cells using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating viral DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the RNA template using a reverse transcriptase and random hexamer primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for IE1 or the housekeeping gene, and the cDNA template.
-
Perform the qPCR using a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[21]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of IE1, normalized to the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the association of specific proteins, such as IE1 or histone modifications, with specific regions of the viral genome.[1][22]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody specific to the protein of interest (e.g., anti-IE1, anti-acetyl-histone H4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting specific regions of the CMV genome (e.g., MIEP)
Protocol:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the target protein overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with proteinase K to digest the proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA corresponding to the target genomic region by qPCR using specific primers.
-
Visualizing IE1-Mediated Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving IE1 in CMV latency.
References
- 1. Establishment of Murine Cytomegalovirus Latency In Vivo Is Associated with Changes in Histone Modifications and Recruitment of Transcriptional Repressors to the Major Immediate-Early Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human cytomegalovirus induces neuronal gene expression through IE1 for viral maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Line Models for Human Cytomegalovirus Latency Faithfully Mimic Viral Entry by Macropinocytosis and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Cytomegalovirus Immediate-Early 1 Gene Is Not Required for Establishment of Latency or for Reactivation in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytomegalovirus Latency and Reactivation: An Intricate Interplay With the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human cytomegalovirus immediate-early 1 protein facilitates viral replication by antagonizing histone deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ability of the Human Cytomegalovirus IE1 Protein To Modulate Sumoylation of PML Correlates with Its Functional Activities in Transcriptional Regulation and Infectivity in Cultured Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. mdpi.com [mdpi.com]
- 12. Human Cytomegalovirus Immediate-Early 1 Protein Rewires Upstream STAT3 to Downstream STAT1 Signaling Switching an IL6-Type to an IFNγ-Like Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Cytomegalovirus Immediate-Early 1 Protein Rewires Upstream STAT3 to Downstream STAT1 Signaling Switching an IL6-Type to an IFNγ-Like Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epigenetically repressing human cytomegalovirus lytic infection and reactivation from latency in THP-1 model by targeting H3K9 and H3K27 histone demethylases | PLOS One [journals.plos.org]
- 15. Deletion of the rat cytomegalovirus immediate-early 1 gene results in a virus capable of establishing latency, but with lower levels of acute virus replication and latency that compromise reactivation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. Human cytomegalovirus reactivation from latency: validation of a “switch” model in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple Transcripts Encode Full-Length Human Cytomegalovirus IE1 and IE2 Proteins during Lytic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mcgill.ca [mcgill.ca]
- 22. Latency-associated upregulation of SERBP1 is important for the recruitment of transcriptional repressors to the viral major immediate early promoter of human cytomegalovirus during latent carriage - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the IE1 Peptide in Immune Surveillance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Immediate-Early 1 (IE1) protein of human cytomegalovirus (HCMV) is a critical viral component expressed shortly after infection. Beyond its essential roles in viral replication and manipulation of the host cell environment, peptides derived from the IE1 protein are major targets for the host's immune surveillance system. This technical guide provides an in-depth examination of the role of IE1 peptides in eliciting and shaping both adaptive and innate immune responses. We will explore the pathways of antigen presentation, the dynamics of T-cell recognition, and the involvement of Natural Killer (NK) cells. This document includes a compilation of quantitative data on immunodominant IE1 peptides, detailed experimental protocols for their study, and visualizations of key cellular and experimental workflows to aid researchers and professionals in the fields of immunology and drug development.
Introduction to IE1 and its Role in CMV Infection
Human Cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, establishes lifelong latency in its host. The lytic replication cycle begins with the expression of Immediate-Early (IE) genes, among which the gene encoding the IE1 protein (UL123) is paramount. The IE1 protein is a potent transcriptional transactivator, crucial for initiating the cascade of viral gene expression.[1][2] It also plays a significant role in counteracting intrinsic and innate host defenses, notably by disrupting PML nuclear bodies (PML-NBs), which are involved in antiviral responses.[2][3] This multifaceted functionality makes IE1 essential for the virus, and consequently, a key target for the host's immune system.
Immune surveillance of HCMV-infected cells relies heavily on the recognition of viral antigens by T lymphocytes. Peptides derived from the proteolytic degradation of viral proteins are presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. IE1 is one of the most immunodominant antigens in the context of HCMV infection, eliciting robust and long-lasting CD8+ and, to a lesser extent, CD4+ T-cell responses.[4][5] Understanding the intricacies of IE1 peptide presentation and recognition is therefore fundamental to deciphering the dynamics of HCMV immunity and for the rational design of vaccines and immunotherapies.
T-Cell Surveillance of IE1 Peptides
The adaptive immune response, particularly the cytotoxic T lymphocyte (CTL) arm, is critical for controlling HCMV replication. IE1-derived peptides are among the earliest viral epitopes presented to the immune system, making them a primary target for CD8+ T-cells.
MHC Class I Presentation of IE1 Peptides
The presentation of endogenous antigens, such as the IE1 protein, to CD8+ T-cells is mediated by MHC class I molecules. This pathway involves several key steps:
-
Proteasomal Degradation: The full-length IE1 protein is degraded into smaller peptides by the proteasome in the cytoplasm of the infected cell.
-
Peptide Transport: These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading: Within the ER, peptides of appropriate length and with the correct anchor residues bind to newly synthesized MHC class I molecules.
-
Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it can be surveyed by CD8+ T-cells.
The presentation of IE1-derived peptides can be influenced by other viral proteins. For instance, the HCMV tegument protein pp71 has been shown to enhance the expression of IE1, which in turn correlates with increased presentation of IE1-derived peptides by MHC class I.[6]
Caption: MHC Class I presentation pathway for IE1-derived peptides.
TCR Signaling Upon Recognition of this compound-MHC Complex
The recognition of an this compound-MHC class I complex by the T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.
-
TCR Engagement: The TCR, in conjunction with the CD8 co-receptor, binds to the peptide-MHC complex.
-
Kinase Activation: This binding leads to the activation of Src-family kinases, such as Lck, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex associated with the TCR.
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs recruit and activate ZAP-70, another tyrosine kinase.
-
Downstream Signaling: Activated ZAP-70 phosphorylates downstream adapter proteins like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ-PKC, Ras-MAPK, and PI3K-Akt pathways.
-
Transcription Factor Activation: These pathways culminate in the activation of transcription factors such as NF-κB, NFAT, and AP-1.
-
Effector Functions: These transcription factors drive the expression of genes involved in T-cell proliferation, differentiation, and effector functions, including the production of cytotoxic granules (perforin and granzymes) and cytokines like IFN-γ and TNF-α.
Caption: TCR signaling cascade initiated by this compound-MHC I recognition.
NK Cell Surveillance and IE1
Natural Killer (NK) cells are crucial components of the innate immune system that provide a first line of defense against viral infections. While NK cell recognition is often associated with the "missing-self" hypothesis (detecting the absence of MHC class I on target cells), there is growing evidence for more specific recognition mechanisms, particularly in the context of HCMV infection.
HCMV has evolved mechanisms to downregulate classical MHC class I molecules to evade CD8+ T-cell recognition. However, it can maintain or even upregulate the expression of the non-classical MHC class I molecule, HLA-E.[7] HLA-E typically presents a limited repertoire of peptides, including leader peptides from other HLA class I molecules. Certain viral peptides can also be presented by HLA-E. The interaction between peptide-loaded HLA-E and receptors on NK cells, such as the activating receptor NKG2C and the inhibitory receptor NKG2A, plays a key role in modulating NK cell activity.[8][9] While direct presentation of IE1 peptides by HLA-E to NK cells is not the primary mechanism described, the overall modulation of the cellular environment by IE1 can influence NK cell responses. The expansion of "adaptive" or "memory-like" NK cells, often characterized by the expression of NKG2C, is a hallmark of HCMV infection and is dependent on the recognition of peptide-HLA-E complexes.[3][9]
Caption: NK cell recognition of an HCMV-infected cell.
Quantitative Data on IE1-Specific T-Cell Responses
The following tables summarize key quantitative data regarding IE1-specific T-cell responses, compiled from various studies.
Table 1: Immunodominant IE1-Derived CD8+ T-Cell Epitopes and their HLA Restriction
| Peptide Sequence | Amino Acid Position | Restricting HLA Allele | Reference(s) |
| ELRRKMMYM | 199-207 | HLA-B08:01 | [10][11] |
| QIKVRVDMV | 88-96 | HLA-B08:01 | [12] |
| VLEETSVML | 316-324 | HLA-A02:01 | [13] |
| CRV(CRVISHAV) | 297-304 | HLA-Cw0702 | [6] |
| LSE(LSEFCRVL) | 309-316 | HLA-Cw0702 | [6] |
| SSAKRKMDPD | 3-12 | HLA-A24:02 | [14] |
| YPHFMPTNL | 168-176 (mCMV) | H-2Ld | [15] |
Table 2: Frequency of IE1-Specific CD8+ T-Cells
| Population | T-Cell Specificity | Frequency Range (% of CD8+ T-cells) | Comments | Reference(s) |
| Healthy CMV+ Donors | IE1 | 0.01 - 32.7% | Response can increase with age. | [12] |
| Healthy CMV+ Donors | IE1 | 0.00 - 0.05% (in some studies) | Varies significantly between individuals. | [5] |
| Kidney Transplant Recipients | IE1 (pre-transplant) | Median >300 spots (Controllers) vs. <30 spots (Non-Controllers) in ELISpot | Higher pre-transplant response correlates with better CMV control. | [13] |
| Infants with Primary CMV | IE1 | Broadening of peptide recognition over time | Suggests persistent antigen exposure. | [16] |
Table 3: Cytokine Production by IE1-Specific T-Cells
| T-Cell Type | Stimulus | Cytokines Produced | Functional Consequence | Reference(s) |
| CD4+ T-cell clones | IE1 peptides | IFN-γ, TNF-α | Inhibition of CMV replication in vitro. | [8] |
| CD8+ T-cells | This compound pools | IFN-γ, TNF-α | Antiviral effector function. | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-specific immune responses.
IFN-γ ELISpot Assay for Quantifying IE1-Specific T-Cells
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
This compound pool or individual IE1 peptides (e.g., 1-10 µg/mL final concentration)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium alone or with DMSO as a negative control
Procedure:
-
Plate Coating: a. Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds. b. Wash the plate 3 times with sterile PBS. c. Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
Cell Plating and Stimulation: a. Wash the plate 3 times with sterile PBS to remove unbound capture antibody. b. Block the plate with complete RPMI medium containing 10% FBS for at least 1 hour at 37°C. c. Prepare a single-cell suspension of PBMCs in complete RPMI medium. d. Add 2-3 x 10^5 PBMCs to each well. e. Add the this compound pool, individual peptides, PHA, or negative control to the respective wells. f. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: a. Wash the plate 3 times with PBS and then 3 times with PBS containing 0.05% Tween-20 (PBST). b. Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST with 1% BSA and incubate for 2 hours at room temperature. c. Wash the plate 6 times with PBST. d. Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature. e. Wash the plate 3 times with PBST and 3 times with PBS.
-
Spot Development and Analysis: a. Add the substrate solution and monitor for the development of spots. b. Stop the reaction by washing the plate with distilled water. c. Allow the plate to dry completely. d. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells and the quantification of their frequency.
Materials:
-
PBMCs
-
This compound pool or individual peptides
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD28 and Anti-CD49d antibodies (for co-stimulation)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: a. To a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well in complete RPMI medium. b. Add the this compound pool, positive control (e.g., SEB or PMA/Ionomycin), or negative control. c. Add anti-CD28 and anti-CD49d antibodies for co-stimulation. d. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator. e. Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
Surface Staining: a. Centrifuge the plate and discard the supernatant. b. Resuspend the cells in PBS containing a fixable viability dye and incubate for 20 minutes at 4°C. c. Wash the cells with FACS buffer (PBS with 2% FBS). d. Add a cocktail of fluorescently-conjugated antibodies against surface markers and incubate for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: a. Wash the cells with FACS buffer. b. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. c. Wash the cells with permeabilization buffer.
-
Intracellular Staining: a. Add a cocktail of fluorescently-conjugated antibodies against intracellular cytokines diluted in permeabilization buffer. b. Incubate for 30 minutes at room temperature in the dark.
-
Acquisition and Analysis: a. Wash the cells twice with permeabilization buffer and then once with FACS buffer. b. Resuspend the cells in FACS buffer. c. Acquire the samples on a flow cytometer. d. Analyze the data using appropriate software, gating on live, single cells, then on CD3+ T-cells, followed by CD8+ or CD4+ subsets, and finally quantifying the percentage of cells expressing IFN-γ and/or TNF-α.
Workflow for Identification of Immunodominant Viral Peptides
The identification of immunodominant T-cell epitopes is a critical step in vaccine development and in understanding the immune response to a pathogen.
Caption: A typical workflow for the discovery of immunodominant viral T-cell epitopes.
Conclusion
The IE1 protein of HCMV is a critical target for the host's immune surveillance machinery. Peptides derived from IE1 are presented by MHC class I molecules and elicit strong and durable CD8+ T-cell responses that are essential for controlling viral replication. Furthermore, the interplay between HCMV infection and the NK cell response, particularly through the modulation of HLA-E expression, highlights the complex and multifaceted nature of innate immune recognition. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and harness the immune response to HCMV. A deeper understanding of the role of IE1 peptides in immune surveillance will undoubtedly pave the way for novel vaccines and immunotherapies to combat this persistent and clinically significant pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of HCMV Infection on NK Cell Development and Function after HSCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytomegalovirus-Specific T Cells Restricted by HLA-Cw*0702 Increase Markedly with Age and Dominate the CD8+ T-Cell Repertoire in Older People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Human leukocyte antigen E in human cytomegalovirus infection: friend or foe? | Semantic Scholar [semanticscholar.org]
- 8. IL-12–producing monocytes and HLA-E control HCMV-driven NKG2C+ NK cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-classical HLA-E restricted CMV 15-mer peptides are recognized by adaptive NK cells and induce memory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of an HLA-restricted and human cytomegalovirus-specific antibody repertoire with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. jpt.com [jpt.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of HLA-A*2402-restricted HCMV immediate early-1 (IE-1) epitopes as targets for CD8+ HCMV-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunogenicity of the Human Cytomegalovirus IE1 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Immediate-Early 1 (IE1) protein of Human Cytomegalovirus (HCMV), focusing on its role as a major target for the cellular immune response. We delve into specific immunogenic peptide sequences, the quantitative aspects of their immunogenicity, and the experimental protocols used for their characterization.
Introduction to HCMV and the IE1 Protein
Human Cytomegalovirus (HCMV), a member of the herpesvirus family, establishes a lifelong latent infection in a majority of the global population. While typically asymptomatic in healthy individuals, HCMV can cause severe disease in the immunocompromised, such as transplant recipients and newborns. The immune system, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling the virus.
The Immediate-Early 1 (IE1) protein, encoded by the UL123 gene, is one of the first and most abundantly expressed viral proteins during lytic infection and reactivation from latency.[1][2][3][4] Its primary functions include transactivating viral early genes and counteracting the host's intrinsic antiviral defenses, making it a critical factor for successful viral replication.[1][3][4][5] Due to its early expression and high abundance, IE1 is a dominant target for the CD8+ T cell response in many HCMV-seropositive individuals.[6][7][8][9][10]
Immunogenic Peptides of IE1
The IE1 protein is a rich source of T cell epitopes. The CD8+ T cell response to IE1 is often focused on one or two immunodominant epitopes per individual, which are determined by their Human Leukocyte Antigen (HLA) class I allotype.[9] Several studies have identified numerous IE1-derived peptides that elicit strong T cell responses.
One of the most well-characterized regions for CD8+ T cell responses spans amino acids 300 to 327.[7][8] Research has identified multiple epitopes within this region restricted by various HLA alleles.[7][8]
Below is a summary of prominent, experimentally validated IE1-derived CD8+ T cell epitopes:
| Peptide Sequence | Amino Acid Position | HLA Restriction | Reference Strain |
| VLEETSVML | 316-324 | HLA-A02:01 | AD169[6][11] |
| QIKVRVDMV | 88-96 | HLA-B08:01 | AD169[12] |
| CRVLCCYVL | 309-317 | HLA-C07:02 | N/A[13] |
| ELRRKMMYM | 211-219 | HLA-B08 | N/A[10] |
Note: Peptide sequences and positions can vary slightly between different HCMV strains.
Quantitative Analysis of IE1 Peptide Immunogenicity
The immunogenicity of IE1 peptides is typically quantified by measuring the frequency and function of peptide-specific T cells in the peripheral blood of HCMV-seropositive donors. Common assays include the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.[14][15]
The frequency of T cells responding to a specific peptide can vary significantly between individuals. For the HLA-A*02:01-restricted VLEETSVML epitope, frequencies can be exceptionally high, ranging from 0.1% to 4.25% of all circulating CD8+ T cells as measured by tetramer staining.[6] In some individuals, the response to this single this compound can exceed that of well-known immunodominant epitopes from other HCMV proteins, such as pp65.[6][11]
Table 1: Example Quantitative T-Cell Response Data for IE1 Peptides
| Peptide | HLA Restriction | Assay | Measurement | Result (Example Range) |
| VLEETSVML | HLA-A02:01 | ELISpot | IFN-γ Spot-Forming Cells (SFC) / 106 PBMC | 50 - >4,000[6][11] |
| VLEETSVML | HLA-A02:01 | Tetramer Staining | % of CD8+ T-cells | 0.1% - 4.25%[6] |
| Multiple | Various | ICS | % of IFN-γ+ CD8+ T-cells | 0.05% - >2%[8][16] |
Note: These values are illustrative and can vary widely based on the donor's immune status, the specific assay protocol, and the HCMV strain.
Experimental Protocols
Accurate assessment of T cell immunogenicity requires robust and standardized protocols. Below are detailed methodologies for two key experiments.
The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at a single-cell level.[14][17]
Principle: Live cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Upon stimulation with the this compound, activated T cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. After removing the cells, a second, enzyme-linked detection antibody is added, followed by a substrate that precipitates and forms a visible spot. Each spot represents a single cytokine-producing cell.[14][17][18]
Detailed Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.[14][18]
-
Washing and Blocking: Wash the plate with sterile PBS and block with cell culture medium containing 10% fetal bovine serum for 1-2 hours to prevent non-specific binding.
-
Cell Plating: Prepare Peripheral Blood Mononuclear Cells (PBMCs) from the donor. Add 2.5 x 105 PBMCs per well.[19]
-
Stimulation: Add the this compound to the wells at a final concentration of 1-10 µg/mL.[19][20] Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., Phytohaemagglutinin or a CEF peptide pool).[19]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[19][21]
-
Cell Removal: Wash the plate thoroughly with PBS containing 0.05% Tween-20 to remove cells.
-
Detection: Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP). Incubate for 1 hour.[17]
-
Development: Wash the plate and add a precipitating substrate (e.g., BCIP/NBT for AP). Stop the reaction by washing with water once spots have developed.
-
Analysis: Dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFC) per million PBMCs.[11]
ICS is a flow cytometry-based assay that allows for the simultaneous analysis of cell surface markers and intracellular cytokine production, providing phenotypic information about the responding T cells.[22][23]
Principle: Cells are stimulated with the peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell. The cells are then stained for surface markers (e.g., CD3, CD8), fixed, permeabilized, and finally stained for intracellular cytokines (e.g., IFN-γ, TNF-α).[22][23]
Detailed Protocol:
-
Cell Preparation: Thaw cryopreserved PBMCs and rest them overnight at 37°C. Adjust the cell concentration to 5 x 106 to 1 x 107 cells/mL in culture medium.[23]
-
Stimulation: In a 24-well plate or flow cytometry tubes, add 1 x 106 PBMCs. Add the this compound (final concentration 1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d).[19]
-
Inhibition of Secretion: Add a protein transport inhibitor like Brefeldin A (e.g., 10 µg/mL) or Monensin.[23][24]
-
Incubation: Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.[19][23]
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) for 20-30 minutes on ice.[25]
-
Fixation and Permeabilization: Wash the cells to remove excess antibody. Resuspend in a fixation buffer (e.g., 2% formaldehyde) for 20 minutes at room temperature.[25] Wash again and resuspend in a permeabilization buffer (e.g., containing saponin).[25]
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.[22]
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software, gating on lymphocytes, singlets, live cells, and then CD3+CD8+ T cells to determine the percentage of cells positive for the cytokine(s) of interest.[19]
Visualizations: Pathways and Workflows
The recognition of an this compound presented by an HLA molecule on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) is the initiating event of the adaptive immune response.[26][27][28] This interaction triggers a complex intracellular signaling cascade.
The workflow for the ELISpot assay involves a series of sequential steps from plate preparation to final analysis.[17][29]
Conclusion
The IE1 protein of HCMV is a critical target of the cellular immune response, containing multiple immunodominant epitopes that elicit strong and high-frequency CD8+ T cell responses in infected individuals. The quantitative assessment of these responses through techniques like ELISpot and ICS is fundamental for vaccine development, monitoring immune status in transplant patients, and designing novel immunotherapies. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and professionals working to understand and harness the immune response against HCMV.
References
- 1. uniprot.org [uniprot.org]
- 2. cusabio.com [cusabio.com]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Cytomegalovirus immediate-early 1 proteins form a structurally distinct protein class with adaptations determining cross-species barriers | PLOS Pathogens [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Identification of HCMV-derived T cell epitopes in seropositive individuals through viral deletion models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex Vivo Profiling of CD8+-T-Cell Responses to Human Cytomegalovirus Reveals Broad and Multispecific Reactivities in Healthy Virus Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. Novel Fab-peptide-HLA-I fusion proteins for redirecting pre-existing anti-CMV T cell immunity to selective eliminate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ELISpot Assay: Functional Cellular Immunology [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. stemcell.com [stemcell.com]
- 20. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. Intracellular Cytokine Staining Protocol [anilocus.com]
- 23. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 25. med.virginia.edu [med.virginia.edu]
- 26. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]
- 27. T cell receptor triggering by force - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biophysical Mechanism of T Cell Receptor Triggering in a Reconstituted System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to IE1 Peptide Variants in Different CMV Strains
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Human Cytomegalovirus (HCMV) Immediate-Early 1 (IE1) protein is a critical regulator of viral replication and a major target of the host immune response. Its genetic variability across different CMV strains has significant implications for viral pathogenesis, immune evasion, and the development of effective antiviral therapies and vaccines. This technical guide provides a comprehensive overview of IE1 peptide variants, their functional consequences, and the experimental methodologies used to study them. We delve into the signaling pathways modulated by IE1, present available quantitative data on variant prevalence, and offer detailed protocols for key experimental procedures.
Introduction to CMV IE1 Protein
The 72-kDa IE1 protein, encoded by the UL123 gene, is one of the first and most abundant viral proteins expressed upon HCMV infection.[1] It is a multifunctional phosphoprotein that plays a crucial role in creating a cellular environment conducive to viral replication.[2][3] IE1 functions as a potent transcriptional transactivator of both viral and cellular genes.[3][4] A key function of IE1 is its ability to counteract intrinsic and innate host defense mechanisms, thereby allowing the virus to establish a productive infection.[3][5]
This compound Variants and their Functional Implications
While the core structure of the IE1 protein is largely conserved, there is notable amino acid sequence diversity across different CMV strains, particularly within T-cell epitopes.[5][6] This variation can impact immune recognition and viral fitness.
Sequence Diversity and T-Cell Recognition
The IE1 protein is a major target for CD8+ T-cell responses in CMV-seropositive individuals.[7][8] Variations in the amino acid sequence of immunodominant IE1 peptides can alter their binding affinity to MHC class I molecules and subsequent recognition by T-cell receptors (TCRs). This can lead to viral immune escape. Studies have shown that CD8+ T-cell responses in infants with primary CMV infection are directed against a broad range of pp65 and IE1 peptides, with the peptide specificity broadening over time.[6] Interestingly, a significant portion of these targeted peptides represent previously unreported sequences, highlighting the extensive variability of IE1.[6]
Quantitative Data on IE1 Variants
Obtaining a comprehensive quantitative analysis of this compound variants across a large cohort of clinical CMV isolates remains a challenge. However, several studies have provided insights into the prevalence of IE1 polymorphisms and their clinical relevance.
A study involving 240 organ transplant patients with CMV disease performed genotyping of the IE1 gene.[9] The findings revealed complex patterns of IE1 genotypes with no clear genetic linkages to other viral genes like gN.[9] Notably, the study found that mixed-strain infections, identified through the presence of multiple IE1 genotypes, were associated with higher baseline viral loads, delayed viral clearance, and a higher rate of virologic recurrence compared to single-strain infections.[9]
| Category | Finding | Patient Cohort | Citation |
| Mixed-Strain Infection | Associated with higher baseline viral loads. | 240 organ transplant patients with CMV disease | [9] |
| Associated with delayed viral clearance. | 240 organ transplant patients with CMV disease | [9] | |
| Associated with higher rates of virologic recurrence. | 240 organ transplant patients with CMV disease | [9] | |
| Prevalence of Mixed Infection | 15.8% of patients had mixed IE1 genotypes. | 240 organ transplant patients with CMV disease | [9] |
Further large-scale sequencing studies on diverse patient populations are required to build a comprehensive database of IE1 variants and their prevalence.
IE1 and Host Signaling Pathways
IE1 interacts with a multitude of cellular proteins to manipulate host cell processes and evade immune surveillance.[2][3]
Counteracting Intrinsic Immunity: Disruption of PML Nuclear Bodies
A primary function of IE1 is the disruption of promyelocytic leukemia (PML) nuclear bodies (NBs), also known as ND10.[3][5] PML-NBs are subnuclear structures that act as a first line of intrinsic defense against viral infections. IE1 directly interacts with the PML protein, leading to its de-SUMOylation and the subsequent disassembly of PML-NBs.[6] This abrogation of PML-NB integrity is crucial for efficient viral gene expression and replication.[6]
Modulation of Innate Immunity: The STAT Signaling Pathway
IE1 plays a significant role in modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a cornerstone of the innate immune response to viral infections. IE1 can interact with STAT1, STAT2, and STAT3 proteins.[3][4] This interaction can lead to the sequestration of STAT proteins, preventing their normal function in mediating interferon-stimulated gene (ISG) expression.[3] This disruption of the IFN signaling cascade is a key immune evasion strategy of HCMV.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound variants and their immunological effects.
High-Throughput Sequencing of the IE1 Gene (UL123)
This protocol outlines a general workflow for sequencing the IE1 gene from clinical samples to identify variants.
-
Sample Collection and DNA Extraction: Collect clinical samples (e.g., blood, urine, tissue) from CMV-infected individuals. Extract total DNA using a commercial DNA extraction kit.
-
CMV Genome Enrichment (Optional but Recommended): To increase the yield of viral DNA, consider using a target enrichment method, such as hybrid capture with probes specific for the CMV genome.
-
PCR Amplification of the IE1 Gene: Design primers flanking the entire UL123 coding sequence. Perform PCR using a high-fidelity DNA polymerase to minimize amplification errors.
-
Library Preparation: Prepare a sequencing library from the purified PCR product using a commercial library preparation kit compatible with your sequencing platform (e.g., Illumina, PacBio).
-
Next-Generation Sequencing (NGS): Sequence the library on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the sequencing reads to a CMV reference genome (e.g., AD169, Merlin).
-
Variant Calling: Use a variant caller (e.g., GATK, FreeBayes) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) within the IE1 gene.
-
Annotation: Annotate the identified variants to determine their effect on the IE1 protein sequence (e.g., synonymous, non-synonymous).
-
IFN-γ ELISpot Assay for CMV-Specific T-Cell Responses
This protocol details the steps for performing an IFN-γ ELISpot assay to quantify T-cell responses to specific IE1 peptides.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody.
-
Peripheral blood mononuclear cells (PBMCs) isolated from CMV-seropositive donors.
-
Synthetic IE1 peptides (15-mers overlapping by 11 amino acids are commonly used).
-
Complete RPMI-1640 medium.
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).
-
BCIP/NBT or AEC substrate.
-
ELISpot reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C. Wash the plates and block with sterile PBS containing 10% FBS.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Peptide Stimulation: Add the IE1 peptides to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plates and add the substrate.
-
-
Spot Development and Analysis: Stop the reaction by washing with water when distinct spots emerge. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents an IFN-γ-secreting T-cell.
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of IE1-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting IE1 peptides.
Materials:
-
Effector cells: IE1-specific CTLs.
-
Target cells: A cell line (e.g., T2 cells) capable of presenting the this compound on MHC class I molecules.
-
Chromium-51 (⁵¹Cr).
-
Fetal bovine serum (FBS).
-
Scintillation counter.
Procedure:
-
Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C. The ⁵¹Cr will be taken up by the cells.
-
Washing: Wash the labeled target cells multiple times to remove unincorporated ⁵¹Cr.
-
Co-incubation: Co-incubate the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting Supernatant: Centrifuge the plate and collect the supernatant.
-
Measurement of ⁵¹Cr Release: Measure the amount of ⁵¹Cr in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Experimental Release: ⁵¹Cr released in the presence of effector cells.
-
Spontaneous Release: ⁵¹Cr released from target cells incubated with medium alone.
-
Maximum Release: ⁵¹Cr released from target cells lysed with detergent.
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Construction of Recombinant CMV with IE1 Mutations using BACmid Technology
This protocol provides a general outline for creating recombinant CMV with specific mutations in the IE1 gene using a Bacterial Artificial Chromosome (BAC) containing the CMV genome.
-
Site-Directed Mutagenesis of the IE1 Gene in a Shuttle Plasmid: Introduce the desired mutation into a shuttle plasmid containing a portion of the IE1 gene and flanking homologous regions using a site-directed mutagenesis kit.
-
Generation of the Recombinant BACmid in E. coli:
-
Transform E. coli containing the CMV BACmid and a recombinase-expressing plasmid with the mutated shuttle plasmid.
-
Induce the expression of the recombinase to facilitate homologous recombination between the shuttle plasmid and the BACmid, thereby introducing the mutation into the CMV genome.
-
Select for recombinant BACmids using appropriate antibiotic selection and screening methods (e.g., PCR, restriction digest analysis).
-
-
Purification of the Recombinant BACmid DNA: Isolate the recombinant BACmid DNA from E. coli.
-
Transfection of Human Fibroblasts: Transfect permissive human fibroblasts (e.g., MRC-5) with the purified recombinant BACmid DNA.
-
Recovery and Propagation of Recombinant Virus: Monitor the transfected cells for the formation of viral plaques. Harvest the virus from the cell culture supernatant and propagate it to generate a high-titer viral stock.
-
Verification of the Mutation: Extract viral DNA from the recombinant virus and sequence the IE1 gene to confirm the presence of the desired mutation.
Conclusion and Future Directions
The study of this compound variants in different CMV strains is crucial for understanding CMV pathogenesis and for the rational design of novel therapeutic and prophylactic strategies. While significant progress has been made in identifying immunodominant IE1 epitopes and elucidating the mechanisms by which IE1 manipulates host cell signaling, a comprehensive understanding of the landscape of IE1 sequence diversity in clinical isolates is still emerging. Future research should focus on:
-
Large-scale genomic surveillance: Conducting large-scale sequencing of the IE1 gene from diverse patient populations to create a comprehensive database of variants and their prevalence.
-
Functional characterization of variants: Systematically assessing the impact of identified IE1 variants on protein function, including interactions with host proteins and recognition by T-cells.
-
Correlation with clinical outcomes: Investigating the association between specific IE1 genotypes and clinical outcomes, such as disease severity, response to antiviral therapy, and transplant rejection.
By addressing these key areas, the scientific community can further unravel the complexities of CMV biology and pave the way for more effective management of this ubiquitous and clinically significant pathogen.
References
- 1. Ability of the Human Cytomegalovirus IE1 Protein To Modulate Sumoylation of PML Correlates with Its Functional Activities in Transcriptional Regulation and Infectivity in Cultured Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Cellular Proteins that Interact with Human Cytomegalovirus Immediate-Early Protein 1 by Protein Array Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Cytomegalovirus immediate-early 1 proteins form a structurally distinct protein class with adaptations determining cross-species barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytomegalovirus-Specific T Cell Epitope Recognition in Congenital Cytomegalovirus Mother-Infant Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of the IE1 Peptide in T-Cell Memory Inflation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV), a ubiquitous β-herpesvirus, establishes a lifelong latent infection in its host. A distinctive feature of the immune response to CMV is the phenomenon of "memory inflation," characterized by the massive and progressive accumulation of virus-specific CD8+ T cells over time.[1][2][3] This is in stark contrast to the typical contraction phase and stable memory pool observed after most acute viral infections. These inflationary T cells predominantly exhibit an effector memory (TEM) phenotype and are crucial for controlling viral reactivation.[4]
A key driver of this phenomenon is the Immediate-Early 1 (IE1) protein, one of the first viral proteins expressed during lytic replication and stochastic transcriptional events during latency.[5] Peptides derived from IE1, particularly the H-2 Ld-restricted nonameric peptide YPHFMPTNL in the BALB/c mouse model, are immunodominant and elicit robust, inflationary CD8+ T-cell responses. Understanding the mechanisms by which the IE1 peptide drives T-cell memory inflation is critical for harnessing CMV as a vaccine vector and for developing immunotherapies for CMV-related complications in immunocompromised individuals.
This technical guide provides an in-depth overview of the this compound's role in T-cell memory inflation, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the associated cellular processes and signaling pathways.
Quantitative Data on IE1-Specific T-Cell Responses
The study of IE1-driven memory inflation relies on precise quantification of the specific T-cell populations over the course of infection. The following tables summarize representative quantitative data from murine models of CMV infection.
| Parameter | Time Point | Infection Dose (PFU of mCMV) | Spleen (Total IE1-specific CD8+ T cells) | Liver (Total IE1-specific CD8+ T cells) | Reference |
| Cell Number | Day 6 | 10² | ~1.5 x 10⁵ | ~0.5 x 10⁵ | |
| 10⁴ | ~0.5 x 10⁵ | ~1.0 x 10⁵ | |||
| Day 10 | 10² | ~0.8 x 10⁵ | ~1.5 x 10⁵ | ||
| 10⁴ | ~0.4 x 10⁵ | ~2.5 x 10⁵ | |||
| Day 18 | 10² | ~0.5 x 10⁵ | ~0.8 x 10⁵ | ||
| 10⁴ | ~0.2 x 10⁵ | ~1.2 x 10⁵ | |||
| Table 1: Kinetics of IE1-Specific CD8+ T-Cell Response in Spleen and Liver of BALB/c Mice. |
| Cell Phenotype | Marker | Expression on Inflationary T Cells | Function | Reference |
| Effector Memory (TEM) | CD44 | High | Adhesion molecule, T-cell activation | |
| CD62L | Low | Lymph node homing receptor | ||
| KLRG1 | High | Senescence and effector function marker | ||
| CD127 (IL-7Rα) | Low | IL-7 receptor, memory T-cell survival | ||
| Cytokine Production | IFN-γ | High | Antiviral cytokine | |
| TNF-α | High | Pro-inflammatory cytokine | ||
| Table 2: Phenotypic and Functional Characteristics of IE1-Specific Inflationary T Cells. |
Experimental Protocols
The characterization of IE1-specific T-cell responses involves several key immunological assays. Below are detailed methodologies for these essential experiments.
Experimental Workflow: Isolating and Analyzing IE1-Specific T Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Memory T cell inflation - Wikipedia [en.wikipedia.org]
- 3. Investigating the Dynamics of MCMV-Specific CD8+ T Cell Responses in Individual Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Stochastic Episodes of Latent Cytomegalovirus Transcription Drive CD8 T-Cell “Memory Inflation” and Avoid Immune Evasion [frontiersin.org]
- 5. The Early Kinetics of Cytomegalovirus-Specific CD8+ T-Cell Responses Are Not Affected by Antigen Load or the Absence of Perforin or Gamma Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the IE1 Peptide-MHC Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cytomegalovirus (HCMV) immediate-early 1 (IE1) protein is a critical regulator of viral replication and a major target for the host's cytotoxic T lymphocyte (CTL) response. The presentation of IE1-derived peptides by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells is a crucial step in the immune recognition and elimination of these cells. A thorough understanding of the structural basis of this interaction is paramount for the development of novel immunotherapies and vaccines against HCMV. This technical guide provides an in-depth analysis of the structural features of the IE1 peptide-MHC complex, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: this compound-MHC Interaction
The binding of viral peptides to MHC molecules is a highly specific interaction, primarily determined by the peptide's amino acid sequence and the polymorphic nature of the MHC binding groove. Below is a summary of quantitative data related to the interaction of HCMV IE1 peptides with various HLA alleles.
Table 1: Crystal Structure and Data Collection Statistics for HLA-B*08:01 in complex with this compound variant ELR_MYM
| Parameter | Value | Reference |
| PDB ID | 4QRU | [1](--INVALID-LINK--) |
| MHC Allele | HLA-B*08:01 | [1](--INVALID-LINK--) |
| Peptide Sequence | ELRRKMMYM | [1](--INVALID-LINK--) |
| Resolution (Å) | 1.60 | [1](--INVALID-LINK--) |
| R-Value Work | 0.177 | [1](--INVALID-LINK--) |
| R-Value Free | 0.202 | [1](--INVALID-LINK--) |
| Space Group | P 21 21 21 | [1](--INVALID-LINK--) |
| Unit Cell Dimensions (Å) | a=50.7, b=87.9, c=117.4 | [1](--INVALID-LINK--) |
Table 2: Theoretical Binding Affinities of 9-mer IE1 Peptides to Selected HLA-I Molecules
| Peptide Sequence | HLA Allele | Predicted Affinity (IC50, nM) |
| VLEETSVML | HLA-A02:01 | ~5 |
| STSMFILGK | HLA-A03 | 56 |
| YVLEETSVML | HLA-A02 | 500-900 |
| LMAFTYIVL | HLA-A02 | 500-900 |
| KLIETYFSK | HLA-A03 | 500-900 |
| ELRRKMMYM | HLA-B08:01 | Not specified |
| ELKRKMMYM | HLA-B08:01 | Not specified |
| ELNRKMMYM | HLA-B08:01 | Not specified |
Experimental Protocols
The determination of the crystal structure of an this compound-MHC complex involves several key steps, from protein production to X-ray diffraction analysis. The following protocols are synthesized from methodologies reported in the literature for similar pMHC complexes.
Protein Expression and Purification
-
HLA Heavy Chain and β2-Microglobulin (β2m): The extracellular domains of the HLA heavy chain (e.g., HLA-B*08:01) and β2m are typically expressed separately in Escherichia coli as inclusion bodies. The respective genes are cloned into a pGMT7 expression vector.
-
Purification of Inclusion Bodies: E. coli cells are lysed, and inclusion bodies are harvested by centrifugation. The inclusion bodies are then washed and solubilized in a denaturing buffer (e.g., 8 M urea, 50 mM TRIS pH 8.0, 10 mM DTT).
In Vitro Refolding of the pMHC Complex
-
Refolding Buffer: A large volume of refolding buffer (e.g., 100 mM TRIS pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione) is prepared and cooled to 4°C.
-
Peptide: The synthetic this compound (e.g., ELRRKMMYM) is dissolved in a suitable solvent (e.g., DMSO).
-
Refolding Process: The solubilized heavy chain and β2m are added dropwise to the refolding buffer, followed by the addition of the dissolved peptide. The mixture is left to refold for 48-72 hours at 4°C with gentle stirring.
Purification of the Refolded pMHC Complex
-
Concentration and Dialysis: The refolding mixture is concentrated, and the buffer is exchanged by dialysis into a low-salt buffer (e.g., 20 mM TRIS pH 8.0, 50 mM NaCl).
-
Ion-Exchange Chromatography: The dialyzed protein solution is loaded onto an anion-exchange column (e.g., MonoQ) and eluted with a salt gradient to separate the correctly folded pMHC complex from aggregates and free components.
-
Size-Exclusion Chromatography: The fractions containing the pMHC complex are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., Superdex 75) to obtain a highly pure and homogenous sample.
Crystallization
-
Crystallization Screens: The purified pMHC complex is concentrated to 5-10 mg/mL. Initial crystallization conditions are screened using commercial kits (e.g., Crystal Screen™, Hampton Research) via the hanging-drop or sitting-drop vapor diffusion method at room temperature.
-
Optimization: Promising initial hits are optimized by varying the pH, precipitant concentration (e.g., PEG 4000), and salt concentration.
-
Crystal Harvesting: Crystals of suitable size and quality are harvested and cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.
-
Data Processing: The diffraction images are processed, integrated, and scaled using software packages like HKL-2000.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined pMHC structure as a search model. The model is then refined using software like PHENIX, and manual model building is performed in Coot.
Visualizations
Experimental Workflow for Structural Analysis
Caption: Workflow for determining the crystal structure of the IE1-MHC complex.
T-Cell Receptor Signaling Pathway upon pMHC Engagement
While the specific downstream signaling cascade initiated by the IE1-MHC complex has not been fully elucidated, the general pathway of T-cell receptor (TCR) activation upon engagement with a pMHC is well-characterized.
Caption: Overview of the TCR signaling cascade initiated by pMHC engagement.
Conclusion
The structural analysis of the this compound-MHC complex provides critical insights into the molecular basis of immune recognition of HCMV-infected cells. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers in immunology and drug development. Further investigation into the specific T-cell receptor signaling pathways activated by different IE1-MHC complexes will be crucial for the rational design of targeted immunotherapies to combat HCMV infection.
References
The Core of Immunity: A Technical Guide to the Interaction of IE1 Peptide with T-Cell Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical interaction between the Immediate-Early 1 (IE1) protein of Human Cytomegalovirus (HCMV) and the T-cell receptor (TCR), a cornerstone of the adaptive immune response to this ubiquitous pathogen. Understanding the quantitative, mechanistic, and functional aspects of this interaction is paramount for the development of novel vaccines and immunotherapies targeting HCMV.
Quantitative Analysis of Peptide-TCR Interactions
The precise measurement of the binding affinity and kinetics between a peptide-MHC complex and a TCR is fundamental to understanding the potency of the T-cell response. While specific quantitative data for the IE1 peptide-TCR interaction is not extensively available in public literature, data from other immunodominant CMV peptides, such as the pp65-derived NLVPMVATV peptide presented by HLA-A2, provides a valuable reference point for the typical range of these interactions.
Surface Plasmon Resonance (SPR) is a gold-standard technique for quantifying these interactions. The equilibrium dissociation constant (KD), a measure of binding affinity, is determined by analyzing the kinetics of association (kon) and dissociation (koff).
Table 1: Representative Quantitative Data for a CMV Peptide-TCR Interaction
| Peptide | TCR Clone | HLA Allele | KD (μM) | kon (M-1s-1) | koff (s-1) | Reference |
| NLVPMVATV (pp65) | C25 | HLA-A2 | 4.7 | Not Reported | Not Reported | [1] |
| NLVPMVATV (pp65) | C7 | HLA-A2 | 5.1 | Not Reported | Not Reported | [1] |
Note: This data is for the pp65 peptide and is presented as a representative example of a CMV-specific TCR interaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate study of this compound-TCR interactions. Below are protocols for key experiments in this field.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.[2][3]
Objective: To determine the binding affinity (KD) and kinetic rates (kon, koff) of a soluble, purified TCR to a specific this compound presented by an MHC molecule (pMHC).
Materials:
-
BIAcore T100 biosensor or similar SPR instrument
-
Streptavidin-coated sensor chip
-
Biotinylated, refolded this compound-HLA-A2 monomers
-
Soluble, purified TCR specific for the this compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Ligand Immobilization: Inject the biotinylated IE1-pMHC complex over one flow cell to achieve a target immobilization level (e.g., 1000 Resonance Units, RU). A reference flow cell is left blank or immobilized with an irrelevant biotinylated protein to subtract non-specific binding.
-
Analyte Injection: Inject a series of concentrations of the soluble TCR over both flow cells at a constant flow rate (e.g., 30 µL/min). Association is typically monitored for 60-180 seconds.
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the TCR from the pMHC complex, typically for 180-600 seconds.
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound TCR.
-
Data Analysis: Subtract the reference flow cell data from the experimental flow cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.
IFN-γ ELISpot Assay for Functional Avidity
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the functional avidity of IE1-specific T cells by measuring their IFN-γ production in response to varying concentrations of the this compound.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HCMV-seropositive donor
-
This compound stock solution
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-5 x 105 cells/well.
-
Peptide Stimulation: Add serial dilutions of the this compound to the wells. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate.
-
Enzyme and Substrate: Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate and incubate until spots develop.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
MHC Tetramer Staining for T-Cell Enumeration
MHC tetramers are fluorescently labeled complexes of four identical pMHC molecules that can be used to identify and quantify antigen-specific T cells by flow cytometry.
Objective: To enumerate IE1-specific CD8+ T cells in a mixed population of lymphocytes.
Materials:
-
PE- or APC-conjugated this compound/HLA-A2 tetramer
-
Fluorochrome-conjugated antibodies against CD8, CD3, and a viability dye (e.g., FITC-CD8, PerCP-CD3)
-
PBMCs from an HCMV-seropositive donor
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend PBMCs in FACS buffer at a concentration of 1 x 107 cells/mL.
-
Tetramer Staining: Add the IE1-pMHC tetramer to 100 µL of the cell suspension and incubate for 30-60 minutes at room temperature in the dark.
-
Surface Antibody Staining: Add the anti-CD8 and anti-CD3 antibodies and incubate for a further 20-30 minutes on ice.
-
Viability Staining: Add the viability dye according to the manufacturer's instructions.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Gate on live, CD3+, CD8+ lymphocytes and determine the percentage of tetramer-positive cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IE1-TCR interaction is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling cascade and experimental workflows.
TCR Signaling Pathway
Upon engagement of the TCR by the this compound-MHC complex, a cascade of intracellular signaling events is initiated, leading to T-cell activation.
Caption: TCR signaling cascade initiated by IE1-pMHC binding.
Experimental Workflow: Surface Plasmon Resonance
The following diagram outlines the key steps in performing an SPR experiment to measure this compound-TCR binding kinetics.
Caption: Workflow for SPR analysis of IE1-TCR interaction.
Experimental Workflow: ELISpot Assay
This diagram illustrates the workflow for conducting an IFN-γ ELISpot assay to assess the functional response of T cells to the this compound.
Caption: Workflow for IFN-γ ELISpot assay.
Conclusion
The interaction between the CMV this compound and the T-cell receptor is a complex and dynamic process that is central to the immune control of HCMV. This guide provides a foundational understanding of the quantitative analysis, experimental methodologies, and signaling pathways involved. Further research to elucidate the specific binding kinetics and signaling nuances of IE1-TCR interactions will be instrumental in the rational design of next-generation immunotherapies and vaccines against this persistent viral pathogen.
References
Methodological & Application
Application Notes and Protocols: In Vitro Stimulation of T-Cells with IE1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) is a ubiquitous pathogen that establishes a lifelong latent infection in a majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised patients, such as transplant recipients. The cellular immune response, particularly cytotoxic T-lymphocytes (CTLs), is crucial for controlling CMV infection. The Immediate-Early 1 (IE1) protein is a major target of the CD8+ T-cell response to CMV, making it a key antigen in research and the development of immunotherapies.[1][2][3]
These application notes provide a detailed protocol for the in vitro stimulation of T-cells using a pool of overlapping peptides derived from the CMV IE1 protein. This method is fundamental for studying CMV-specific T-cell responses, including their frequency, functionality (e.g., cytokine production, cytotoxicity), and expansion potential. The primary application detailed is the use of intracellular cytokine staining (ICS) followed by flow cytometry to identify and quantify antigen-specific T-cells.
Data Presentation
The following tables summarize typical quantitative data and experimental parameters for IE1 peptide stimulation of T-cells.
Table 1: Cell Preparation and Stimulation Parameters
| Parameter | Value | Reference |
| Cell Source | Peripheral Blood Mononuclear Cells (PBMCs) | [1][4] |
| Cell Seeding Density | 1-2 x 10⁶ cells/mL | |
| Culture Medium | RPMI 1640 + 10% FBS | |
| This compound Pool Concentration | 1 µg/mL of each peptide | |
| Incubation Time with Peptide | 6-16 hours | |
| Protein Transport Inhibitor | Brefeldin A (10 µg/mL) or Monensin |
Table 2: Example Data from Intracellular Cytokine Staining (ICS) for IFN-γ
| Donor Status | T-Cell Subset | % IFN-γ Positive Cells (IE1 Stimulated) | % IFN-γ Positive Cells (Unstimulated Control) | Reference |
| CMV Seropositive | CD8+ | 0.05% - 0.09% | 0.00% - 0.05% | |
| CMV Seropositive | CD4+ | 0.01% - 0.04% | 0.01% - 0.04% | |
| CMV Seronegative | CD8+ | Not significant | Not significant | |
| CMV Seronegative | CD4+ | Not significant | Not significant |
Experimental Protocols
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors (preferably CMV seropositive) in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation: Centrifuge at 800 x g for 25 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS or RPMI 1640 medium by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, penicillin, and streptomycin). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Resuspension: Adjust the cell concentration to 1-2 x 10⁶ cells/mL in complete RPMI 1640 medium.
Protocol 2: In Vitro Stimulation and Intracellular Cytokine Staining (ICS)
-
Cell Plating: Add 1 mL of the PBMC suspension (1-2 x 10⁶ cells) to each well of a 24-well plate or appropriate culture tubes.
-
Peptide Stimulation: Add the this compound pool to the corresponding wells at a final concentration of 1 µg/mL for each peptide. Include a negative control well with no peptide (vehicle control, e.g., DMSO) and a positive control well (e.g., with a mitogen like PHA or a CEF peptide pool).
-
Initial Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.
-
Addition of Protein Transport Inhibitor: Add a protein transport inhibitor, such as Brefeldin A (final concentration 10 µg/mL), to all wells. This step is crucial to trap cytokines intracellularly.
-
Continued Incubation: Continue to incubate for an additional 4-5 hours (for a total stimulation time of 5-6 hours). For some applications, longer incubation times of up to 16 hours may be optimal.
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with PBS containing 2% FBS (FACS buffer).
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in FACS buffer containing fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Incubate in the dark at 4°C for 30 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate according to the manufacturer's instructions, typically for 20 minutes at 4°C in the dark.
-
-
Intracellular Staining:
-
Wash the cells with a permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate in the dark at 4°C for 30 minutes.
-
-
Final Washes and Acquisition:
-
Wash the cells twice with permeabilization buffer and then once with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound stimulation of T-cells.
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling upon this compound-MHC recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent TCR-peptide-MHC interactions induce T cell activation and redirect T cell fate in the thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T cell receptor engagement by peptide–MHC ligands induces a conformational change in the CD3 complex of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring CMV-Specific T-Cell Responses Using IE1 Peptide in ELISPOT Assays
Introduction
Cytomegalomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latency after primary infection. In healthy individuals, CMV-specific T-cells, particularly those targeting the Immediate-Early 1 (IE-1) protein, are crucial for controlling the virus and preventing disease.[1][2] The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of these antigen-specific T-cells by measuring their cytokine secretion, most commonly Interferon-gamma (IFN-γ), at a single-cell level.[3][4][5] This application note provides a detailed protocol for utilizing IE-1 peptide pools in an IFN-γ ELISPOT assay to monitor CMV-specific cell-mediated immunity, which is of significant interest in various clinical contexts, including post-transplantation monitoring and immunotherapy development.
The IE-1 protein is a major target for both CD4+ and CD8+ T-cell responses to CMV. Commercially available IE-1 peptide pools typically consist of 15-mer peptides with an 11-amino acid overlap, covering the entire sequence of the IE-1 protein. This design allows for the stimulation of both CD4+ and CD8+ T-cells, providing a comprehensive assessment of the IE-1-specific T-cell response.
Core Principles and Applications
The ELISPOT assay relies on the capture of cytokines secreted by individual T-cells upon stimulation with a specific antigen. In this case, Peripheral Blood Mononuclear Cells (PBMCs) are incubated with an IE-1 peptide pool. T-cells recognizing these peptides will become activated and secrete IFN-γ. This secreted cytokine is then captured by a specific antibody coated on the surface of a microplate well, leading to the formation of a distinct spot for each cytokine-producing cell. The number of spots directly correlates with the frequency of antigen-specific T-cells.
Applications of IE-1 ELISPOT Assay:
-
Monitoring CMV-specific immune reconstitution in immunocompromised patients, such as transplant recipients.
-
Assessing the immunogenicity of CMV vaccines in clinical trials.
-
Evaluating the efficacy of adoptive T-cell therapies.
-
Basic research into CMV-specific T-cell immunology.
Experimental Protocols
Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
High-quality PBMCs are critical for a successful ELISPOT assay. The following protocols detail the isolation of PBMCs from fresh whole blood and the proper thawing of cryopreserved cells.
1.1. PBMC Isolation from Fresh Whole Blood
-
Materials:
-
Sodium heparin blood collection tubes
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Ficoll-Paque™ or other density gradient medium
-
Sterile 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
-
Procedure:
-
Draw venous blood into sodium heparin tubes and process within 8-24 hours for optimal results.
-
Dilute the blood 1:1 with PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a total volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
1.2. Thawing of Cryopreserved PBMCs
-
Materials:
-
37°C water bath or bead bath
-
Pre-warmed cell culture medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
-
Procedure:
-
Rapidly thaw the cryovial of PBMCs in a 37°C water bath until a small ice crystal remains.
-
Transfer the thawed cells to a 50 mL conical tube.
-
Slowly add 10 mL of pre-warmed cell culture medium to the cells, adding the first few mL dropwise while gently swirling the tube.
-
Centrifuge the cell suspension at 330 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed cell culture medium.
-
Perform a cell count and viability assessment. It is recommended to allow the cells to rest for at least one hour at 37°C in a CO2 incubator before use in the assay.
-
IFN-γ ELISPOT Assay Protocol
-
Materials:
-
Human IFN-γ ELISPOT plate (pre-coated with anti-IFN-γ antibody)
-
CMV IE-1 Peptide Pool (lyophilized)
-
Sterile water or DMSO for peptide reconstitution
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)
-
Negative control (cell culture medium alone)
-
Detection antibody (biotinylated anti-IFN-γ antibody)
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
-
PBS and PBS-Tween 20 (PBST) wash buffers
-
ELISPOT plate reader
-
-
Procedure:
-
Plate Preparation: If not pre-coated, coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C. Wash the plate and block with a suitable blocking buffer.
-
Peptide Reconstitution: Reconstitute the lyophilized IE-1 peptide pool according to the manufacturer's instructions. This typically involves dissolving the peptides in a small volume of sterile water or DMSO, followed by dilution in cell culture medium to the desired stock concentration. The final DMSO concentration in the well should be below 1% to avoid toxicity.
-
Cell Plating: Resuspend the prepared PBMCs in cell culture medium to a final concentration of 2-3 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the ELISPOT plate, resulting in 2-3 x 10^5 cells per well.
-
Antigen Stimulation:
-
Test Wells: Add the reconstituted IE-1 peptide pool to the respective wells at a final concentration typically ranging from 1 to 10 µg/mL per peptide.
-
Negative Control Wells: Add cell culture medium only.
-
Positive Control Wells: Add a mitogen like PHA (final concentration of 5-10 µg/mL) or anti-CD3 antibody.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Washing and Detection:
-
Wash the plate multiple times with PBS and then PBST to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate thoroughly with PBST and then PBS.
-
Add the substrate solution to each well and incubate until distinct spots develop. Monitor the reaction closely to avoid overdevelopment.
-
Stop the reaction by washing the plate with distilled water.
-
-
Data Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
The results are typically expressed as Spot Forming Cells (SFCs) per million PBMCs.
-
A positive response is generally defined as the number of spots in the antigen wells being significantly higher than in the negative control wells (e.g., at least twice the background and a minimum number of spots).
-
-
Data Presentation
The following tables summarize typical quantitative data for an IE-1 ELISPOT assay.
Table 1: Recommended Reagent Concentrations
| Reagent | Working Concentration |
| PBMCs | 2-3 x 10^5 cells/well |
| IE-1 Peptide Pool | 1-10 µg/mL per peptide |
| Phytohemagglutinin (PHA) | 5-10 µg/mL |
Table 2: Example Data from an IE-1 ELISPOT Assay
| Sample | Condition | SFCs per 2 x 10^5 PBMCs |
| CMV Seropositive Donor 1 | Negative Control | 2 |
| IE-1 Peptide Pool (5 µg/mL) | 150 | |
| Positive Control (PHA) | >500 | |
| CMV Seronegative Donor 2 | Negative Control | 1 |
| IE-1 Peptide Pool (5 µg/mL) | 3 | |
| Positive Control (PHA) | >500 |
Note: The data presented in Table 2 are for illustrative purposes only. Actual spot counts will vary depending on the donor's immune status, cell viability, and assay conditions.
Visualizations
Figure 1: Experimental Workflow for IE-1 ELISPOT Assay
Caption: Workflow of the IE-1 ELISPOT assay from blood sample to data analysis.
Figure 2: T-Cell Activation by IE-1 Peptide in ELISPOT
Caption: Pathway of T-cell activation by IE-1 peptide leading to IFN-γ detection.
References
- 1. AID CMV EliSpot Assay – measuring CMV-specific T-cells [aid-diagnostika.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. mdpi.com [mdpi.com]
- 4. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Cytokine Staining with IE1 Peptide Pool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a robust flow cytometry-based method for the single-cell analysis of cytokine production, providing critical insights into the functional responses of immune cells. This technique is particularly valuable for quantifying antigen-specific T cell responses, which are central to cellular immunity against viral infections and tumors. The following application notes provide a detailed protocol for utilizing a Cytomegalovirus (CMV) IE1 (Immediate-Early 1) peptide pool to stimulate and identify CMV-specific T cells, a common application in immunology and vaccine development.
The IE1 protein of human CMV is a major target of the cellular immune response, and the use of an overlapping peptide pool spanning the IE1 protein ensures the stimulation of both CD4+ and CD8+ T cells, irrespective of the donor's HLA type.[1] This protocol outlines the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with an IE1 peptide pool, followed by intracellular staining for cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and subsequent analysis by flow cytometry.
T Cell Activation Signaling Pathway
The stimulation of T cells with the this compound pool initiates a signaling cascade that leads to cytokine production. The peptide is presented by antigen-presenting cells (APCs) via MHC class I or class II molecules to the T cell receptor (TCR) on CD8+ or CD4+ T cells, respectively. This interaction, along with co-stimulatory signals, triggers a series of intracellular events culminating in the transcription of cytokine genes.
Experimental Workflow
The overall experimental workflow for intracellular cytokine staining with an this compound pool involves several key steps, from cell preparation to data acquisition and analysis. Each step is critical for obtaining reliable and reproducible results.
Detailed Experimental Protocol
This protocol is optimized for the analysis of human PBMCs.
Materials and Reagents
-
Cells: Cryopreserved or freshly isolated human PBMCs.
-
Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Peptide Pool: CMV this compound Pool (lyophilized), reconstituted in sterile DMSO and further diluted in culture medium.
-
Controls:
-
Negative Control: DMSO (vehicle control).
-
Positive Control: Staphylococcal enterotoxin B (SEB) or a CEF peptide pool.
-
-
Co-stimulatory Antibodies: Anti-CD28 and anti-CD49d antibodies.
-
Protein Transport Inhibitor: Brefeldin A or Monensin.
-
Buffers:
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Fixation/Permeabilization Buffer Kit.
-
-
Antibodies for Staining:
-
Fixable Viability Dye.
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Step-by-Step Methodology
-
Cell Preparation:
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath and transfer to a conical tube containing pre-warmed culture medium.
-
Centrifuge the cells, discard the supernatant, and resuspend in fresh culture medium.
-
Perform a cell count and assess viability. Adjust the cell concentration to 1-2 x 10^6 cells/mL.[2]
-
Allow the cells to rest for at least 2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Prepare stimulation cocktails:
-
Unstimulated (Negative) Control: Culture medium with DMSO.
-
IE1 Stimulated: Culture medium with the this compound pool (final concentration of 1-2 µg/mL per peptide).[3]
-
Positive Control: Culture medium with SEB (final concentration 1 µg/mL) or CEF peptide pool.
-
-
Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells.[3]
-
Add the protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Surface Staining:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cells in a solution containing the fixable viability dye and incubate according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a cocktail of fluorochrome-conjugated surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate in the dark at 4°C for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate according to the manufacturer's protocol.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.
-
Incubate in the dark at room temperature for 30-60 minutes.[3]
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer for flow cytometry acquisition.
-
Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate software. A recommended gating strategy is to first gate on lymphocytes based on forward and side scatter, then on single cells, followed by live cells, and then identify CD3+ T cells. From the CD3+ population, CD4+ and CD8+ T cell subsets are gated to analyze cytokine expression.[5]
-
Data Presentation
The following table summarizes representative quantitative data for IE1-specific T cell responses in healthy CMV-seropositive donors. The frequencies of cytokine-producing cells can vary significantly between individuals.
| T Cell Subset | Cytokine | Representative Frequency Range (%) | Reference |
| CD8+ T Cells | IFN-γ | 0.1 - 4.25 | [6] |
| CD8+ T Cells | IFN-γ | ~0.1 - 0.2 (in transplant recipients without CMV disease) | [7] |
| CD4+ T Cells | IFN-γ | Variable, generally lower than CD8+ responses | |
| CD8+ T Cells | TNF-α | Variable, often co-expressed with IFN-γ | |
| CD4+ T Cells | TNF-α | Variable, often co-expressed with IFN-γ |
Note: The frequency of responding cells is typically calculated by subtracting the background cytokine expression in the unstimulated control from the stimulated sample.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in unstimulated control | - Cell death- Contamination- Non-specific antibody binding | - Use a viability dye to exclude dead cells.- Ensure sterile technique.- Titrate antibodies and include Fc block. |
| Low or no response in stimulated sample | - Ineffective peptide pool- Insufficient incubation time- Ineffective protein transport inhibitor | - Verify peptide pool concentration and integrity.- Optimize stimulation time (4-6 hours is typical).- Use a fresh stock of Brefeldin A or Monensin. |
| Poor cell viability | - Harsh cell handling- Toxicity of reagents | - Handle cells gently during washing steps.- Ensure DMSO concentration from the peptide pool stock is below 0.5%. |
| Weak fluorescent signal | - Insufficient antibody concentration- Photobleaching of fluorochromes | - Titrate antibodies to determine optimal concentration.- Protect stained samples from light. |
References
- 1. Generation, maintenance and tissue distribution of T cell responses to human cytomegalovirus in lytic and latent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a whole blood intracellular cytokine staining assay for mapping CD4+ and CD8+ T-cell responses across the HIV-1 genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMV-Specific T-cell Responses at Older Ages: Broad Responses With a Large Central Memory Component May Be Key to Long-term Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of SARS-CoV-2 peptide stimulation and measurement of cytokine output by intracellular flow cytometry and bio-plex analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for IE1 Peptide in In Vivo Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Immediate-Early 1 (IE1) peptide in in vivo cytotoxicity assays. The IE1 protein of human cytomegalovirus (CMV) is a major target for CD8+ T cell responses, making synthetic IE1 peptides valuable tools for evaluating the efficacy of vaccines and immunotherapies designed to elicit cell-mediated immunity.[1][2][3] This document outlines the principles of the assay, detailed experimental protocols, and expected outcomes.
Introduction
The in vivo cytotoxicity assay is a powerful method to directly measure the functional capacity of antigen-specific cytotoxic T lymphocytes (CTLs) in a living organism.[4] The assay involves labeling target cells with fluorescent dyes, pulsing one population with a specific peptide (e.g., IE1), and then introducing both peptide-pulsed and unpulsed (control) target cells into the host. The subsequent elimination of the peptide-pulsed target cells by CTLs provides a quantitative measure of antigen-specific cytotoxicity. This method is crucial for assessing the potency of immune responses generated by vaccination or infection.[4][5]
The IE1 protein is a key regulatory protein expressed early in the CMV replication cycle and a dominant target for the host's CD8+ T cell response.[1][2] Therefore, IE1-derived peptides are frequently used to stimulate and detect CMV-specific CTLs.[1][3] The protocol described here is adapted from established methods for in vivo cytotoxicity assays.[4][5]
Principle of the Assay
The in vivo cytotoxicity assay is typically based on the differential fluorescent labeling of target cell populations.[4]
-
Target Cell Preparation: Splenocytes from a naive, syngeneic donor mouse are used as target cells.
-
Peptide Pulsing: The target cells are divided into two populations. One population is pulsed with the IE1 peptide, allowing the peptide to bind to Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[6][7] The other population serves as an unpulsed control.
-
Fluorescent Labeling: The two cell populations are differentially labeled with fluorescent dyes, such as Carboxyfluorescein succinimidyl ester (CFSE), at high and low concentrations. This allows for their distinct identification by flow cytometry.[4][5]
-
In Vivo Transfer: The two labeled cell populations are mixed at a 1:1 ratio and injected intravenously into recipient mice (e.g., mice previously vaccinated or infected to induce an IE1-specific CTL response).
-
CTL-Mediated Killing: In the recipient mouse, IE1-specific CTLs recognize the this compound-MHC class I complexes on the surface of the pulsed target cells and eliminate them.[6]
-
Analysis: After a defined period, splenocytes from the recipient mice are harvested, and the ratio of the two labeled target cell populations is determined by flow cytometry. A reduction in the number of IE1-pulsed target cells compared to the unpulsed control cells indicates specific in vivo cytotoxicity.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for an in vivo cytotoxicity assay using the this compound. These values are based on established protocols and may require optimization for specific experimental conditions.[4][5][8]
| Parameter | Value | Reference |
| This compound Concentration for Pulsing | 1 - 10 µg/mL | [4][5] |
| Target Cell Concentration for Pulsing | 1 x 106 cells/mL | [4] |
| Incubation Time for Peptide Pulsing | 1 - 2 hours at 37°C | [4][5] |
| CFSE Concentration (High) | 10 µM | [5] |
| CFSE Concentration (Low) | 1 µM | [5] |
| Number of Injected Target Cells | 1.5 x 107 total cells per mouse | [5] |
| Ratio of Pulsed to Unpulsed Cells | 1:1 | [4] |
| Time to Harvest Spleens Post-Injection | 4 - 24 hours | [4][5] |
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized)
-
Complete RPMI 1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometer
Protocol for In Vivo Cytotoxicity Assay
1. Preparation of Target Cells
-
Euthanize a naive syngeneic donor mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes by mechanical disaggregation through a 70 µm cell strainer.[4]
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.[4]
-
Wash the splenocytes with complete RPMI 1640 medium and count the cells.
2. Peptide Pulsing of Target Cells [4]
-
Resuspend the splenocytes at a concentration of 1 x 106 cells/mL in complete RPMI 1640 medium.
-
Divide the cell suspension into two tubes labeled "Pulsed" and "Unpulsed".
-
To the "Pulsed" tube, add the this compound to a final concentration of 1-10 µg/mL.
-
Incubate both tubes for 1-2 hours at 37°C with gentle mixing every 30 minutes.
3. Fluorescent Labeling of Target Cells [4][5]
-
Wash the pulsed and unpulsed cells with PBS.
-
Resuspend the IE1-pulsed cells in PBS at 1 x 107 cells/mL and add CFSE to a final concentration of 10 µM (CFSEhigh).
-
Resuspend the unpulsed cells in PBS at 1 x 107 cells/mL and add CFSE to a final concentration of 1 µM (CFSElow).
-
Incubate both cell suspensions for 15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Wash the cells twice with PBS.
4. Injection of Target Cells
-
Resuspend the CFSEhigh (IE1-pulsed) and CFSElow (unpulsed) cells in PBS.
-
Count the cells and mix them at a 1:1 ratio.
-
Inject a total of 1.5 x 107 mixed cells in a volume of 100-200 µL intravenously into each recipient mouse.[5]
-
Retain a small aliquot of the mixed cell suspension for baseline flow cytometry analysis.
5. Analysis of In Vivo Cytotoxicity
-
After 4-24 hours, euthanize the recipient mice and harvest their spleens.[4][5]
-
Prepare single-cell suspensions of splenocytes as described in step 1.
-
Acquire the cells on a flow cytometer, collecting a sufficient number of events to clearly identify the CFSEhigh and CFSElow populations.
-
Analyze the flow cytometry data to determine the number of CFSEhigh and CFSElow cells in each spleen.
6. Calculation of Specific Lysis
The percentage of specific lysis is calculated using the following formula:
Alternatively, a simplified formula can be used if a baseline ratio is determined from the pre-injection mix:
Visualizations
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I presentation of the this compound.
Experimental Workflow for In Vivo Cytotoxicity Assay
Caption: Workflow of the in vivo cytotoxicity assay.
References
- 1. Highly Protective In Vivo Function of Cytomegalovirus IE1 Epitope-Specific Memory CD8 T Cells Purified by T-Cell Receptor-Based Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 6. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating IE1 Peptide-Specific T-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latency in a majority of the global population. While typically asymptomatic in healthy individuals, CMV reactivation can lead to significant morbidity and mortality in immunocompromised patients, such as transplant recipients and individuals with HIV. The CMV immediate-early 1 (IE1) protein is a critical regulator of viral replication and a major target of the host cellular immune response, making it an attractive target for adoptive T-cell therapies. The generation of T-cell lines specific for IE1 peptides is a crucial step in the development of these immunotherapies.
These application notes provide a detailed overview of the principles and a comprehensive protocol for the in vitro generation, expansion, and functional characterization of human T-cell lines specific for CMV IE1 peptides. The methodologies described herein are intended to guide researchers in the development of potent and specific T-cell products for research and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the generation and characterization of IE1-specific T-cell lines. This data provides a benchmark for expected outcomes.
Table 1: Frequency of IE1-Specific T-Cells in Healthy Donors
| T-Cell Subset | Stimulation Method | Detection Assay | Frequency Range | Reference |
| CD8+ T-cells | IE-1 Peptide Pools | IFN-γ ELISPOT | 10 - 1,054 SFC/2x10^5 PBMC | [1][2] |
| CD8+ T-cells | IE-1 Peptides | Intracellular Cytokine Staining (IFN-γ) | 82.4% ± 14.9% of IFN-γ+ T-cells | [3] |
SFC: Spot-Forming Cells; PBMC: Peripheral Blood Mononuclear Cells
Table 2: Cytotoxicity of IE1-Specific T-Cell Lines
| Effector Cell Type | Target Cell Type | Effector:Target Ratio | % Specific Lysis | Assay | Reference |
| IE1-specific CTLs | IE1-expressing B-cell blasts | 40:1 | 29.3% | Chromium Release | [4] |
| IE1-specific CTLs | IE1 peptide-pulsed targets | 20:1 | >100-fold reduction in target cells | Luciferase-based | [5] |
CTL: Cytotoxic T Lymphocyte
Experimental Protocols
This section outlines a comprehensive protocol for the generation of this compound-specific T-cell lines, from the isolation of peripheral blood mononuclear cells (PBMCs) to the functional analysis of the expanded T-cell population.
Part I: Isolation of PBMCs and Generation of Dendritic Cells (DCs)
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood from a healthy, CMV-seropositive donor in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
2. Generation of Monocyte-Derived Dendritic Cells (DCs):
-
Plate PBMCs in a T-75 flask at a density of 5-10 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).
-
Add fresh complete RPMI-1640 medium supplemented with 50 ng/mL GM-CSF and 25 ng/mL IL-4 to the adherent monocytes.
-
Culture for 5-7 days, replacing the medium with fresh cytokine-supplemented medium every 2-3 days.
-
On day 7, mature the DCs by adding a maturation cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 1 µg/mL PGE2) for 16-20 hours.
-
Harvest the mature DCs, which will be loosely adherent, by gentle scraping.
Part II: In Vitro Stimulation and Expansion of IE1-Specific T-Cells
1. Peptide Pulsing of Dendritic Cells:
-
Resuspend the mature DCs in serum-free RPMI-1640 medium.
-
Add a pool of overlapping CMV IE1 peptides (e.g., 15-mer peptides with 11 amino acid overlaps) at a final concentration of 1-10 µg/mL per peptide.
-
Incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC molecules.
-
Wash the peptide-pulsed DCs twice with PBS to remove excess peptides.
2. Co-culture and T-Cell Expansion:
-
Co-culture the non-adherent lymphocytes (from Part I, step 3) with the peptide-pulsed DCs at a responder-to-stimulator ratio of 10:1 in complete RPMI-1640 medium supplemented with 10 ng/mL IL-7.
-
On day 3, add IL-2 to a final concentration of 50 IU/mL.
-
Restimulate the T-cell cultures every 7-10 days with freshly prepared, peptide-pulsed autologous DCs or irradiated PBMCs.
-
Monitor T-cell expansion by counting viable cells every 2-3 days. Cultures can be maintained for several weeks.
Part III: Functional Characterization of IE1-Specific T-Cell Lines
1. IFN-γ ELISPOT Assay:
-
Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
Add the expanded T-cells (effector cells) to the wells.
-
Add this compound pool (positive control), an irrelevant peptide pool (negative control), or medium alone.
-
Co-culture for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Add the substrate and stop the reaction when spots are visible.
-
Count the spots using an ELISPOT reader. A positive response is typically defined as ≥10 spot-forming units (SFU) per 200,000 cells.
2. Cytotoxicity Assay:
-
Prepare target cells: autologous B-lymphoblastoid cell lines (B-LCLs) or other suitable target cells.
-
Pulse one set of target cells with the this compound pool and leave another set unpulsed (control).
-
Label the target cells with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., 51Cr).
-
Co-culture the expanded IE1-specific T-cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Incubate for 4-6 hours.
-
For fluorescent dye-based assays, analyze the percentage of lysed target cells by flow cytometry. For chromium release assays, measure the amount of released 51Cr in the supernatant.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 × [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Visualizations
Experimental Workflow
References
- 1. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment of the cytolytic potential of a multivirus-targeted T cell therapy using a vital dye-based, flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the IE1 Peptide in CMV Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (CMV) infection is a significant cause of morbidity and mortality in immunocompromised individuals and congenitally infected newborns. The development of a prophylactic or therapeutic vaccine is a major public health priority.[1][2] The immediate-early 1 (IE1) protein of CMV is a critical regulator of viral gene expression and a primary target of the host immune response, making it a compelling candidate for vaccine development.[1][3][4] These application notes provide an overview of the IE1 peptide's role in CMV vaccine strategies, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The cell-mediated immune response is crucial for controlling CMV infection. Both CD4+ and CD8+ T cells that target IE1 are detected in individuals with natural CMV infection. Notably, IE1-specific CD8+ T cells are associated with the control of viral replication and protection from severe disease. This has led to the inclusion of IE1 in various vaccine platforms, including DNA vaccines, viral vectors, and peptide-based vaccines, often in combination with other immunodominant antigens like pp65.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies evaluating IE1-targeting CMV vaccine candidates.
Table 1: Immunogenicity of IE1-Based Vaccines in Preclinical Models
| Vaccine Platform | Model | Adjuvant | Key Findings | Reference |
| Adenovirus encoding IE1 (AdIE1) | Guinea Pig | None | Elicited a significant T-cell response measured by IFNγ ELISPOT. | |
| Alphavirus Replicon Particles (VRP) expressing pp65/IE1 fusion | Mice | None | Induced robust T-cell responses measured by IFN-γ ELISPOT. | |
| Modified Vaccinia Ankara (MVA) expressing IE1, IE2, and pp65 | HLA-transgenic mice | None | Stimulated primary CD4+ and CD8+ T cell immunity against all three antigens. |
Table 2: Efficacy of IE1-Based Vaccines in Preclinical Models
| Vaccine Platform | Model | Challenge | Efficacy | Reference |
| Adenovirus encoding IE1 (AdIE1) | Guinea Pig | Subcutaneous GPCMV challenge | Substantially reduced viral load compared to the unvaccinated control group. | |
| Adenovirus encoding IE1 (AdIE1) | Guinea Pig (congenital model) | Mid-pregnancy challenge with dual wild-type virus strains | Reduced pup transmission from 92% (unvaccinated) to 23% (vaccinated). |
Table 3: Clinical Trials of Vaccines Including an IE1 Component
| Vaccine Candidate | Platform | Phase | Population | Key Immunogenicity/Efficacy Findings | Reference |
| V160 | Conditionally replication-defective virus | Phase I/II | Healthy adults | Induced robust IE1 and pp65-specific CD8+ T cell responses. Phase II efficacy was 42.4%. | |
| pp65/IE1/gB VRP | Alphavirus Replicon Particles | Phase I | CMV-seronegative volunteers | A majority of subjects developed substantial antibody or T cell responses to all three antigens. | |
| DNA vaccine (gB and pp65/IE1 fusion) | DNA | Phase I | Healthy adults | Details on IE1-specific responses are limited in the provided context. | |
| CMV-MVA | Modified Vaccinia Ankara | Preclinical (human PBMC) | Healthy volunteers and HCT recipients | Robustly stimulated existing CMV-specific CD4+ and CD8+ T cells. | |
| Peptide Vaccine | Synthetic Peptides | Phase I | End-stage renal disease patients | Induced specific T cell responses. |
Experimental Protocols
Protocol 1: Assessment of IE1-Specific T Cell Response by ELISpot Assay
This protocol outlines the enzyme-linked immunospot (ELISpot) assay to quantify IE1-specific T cells producing interferon-gamma (IFN-γ).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated or CMV-exposed individuals.
-
This compound pool (e.g., 15-mers overlapping by 11 amino acids).
-
96-well ELISpot plates pre-coated with anti-IFN-γ antibody.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase.
-
BCIP/NBT substrate.
-
Positive control (e.g., phytohemagglutinin).
-
Negative control (e.g., medium alone, irrelevant peptide).
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Add 2-3 x 10^5 PBMCs per well to the pre-coated ELISpot plate.
-
Stimulate cells with the this compound pool at a final concentration of 1-5 µg/mL per peptide. Include positive and negative controls in separate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour.
-
Wash the plate and add the BCIP/NBT substrate. Monitor for spot formation.
-
Stop the reaction by washing with distilled water.
-
Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents an IFN-γ-secreting cell.
Protocol 2: Peptide Vaccine Formulation with Incomplete Freund's Adjuvant (IFA)
This protocol describes the preparation of a water-in-oil emulsion for subcutaneous immunization.
Materials:
-
Synthesized immunogenic this compound.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Incomplete Freund's Adjuvant (IFA), such as Montanide ISA 51.
-
Two sterile Luer-lock syringes.
-
A sterile syringe connector.
Procedure:
-
Dissolve the this compound in sterile saline or PBS to the desired concentration.
-
Draw the aqueous peptide solution into one syringe.
-
Draw an equal volume of IFA into the second syringe.
-
Connect the two syringes using the sterile connector.
-
Emulsify the mixture by repeatedly passing the contents back and forth between the syringes for at least 10 minutes, or until a stable, white, viscous emulsion is formed.
-
To check for stability, place a drop of the emulsion onto the surface of cold water. A stable emulsion will not disperse.
-
The vaccine is now ready for subcutaneous administration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IE1-mediated antagonism of host intrinsic and innate immunity.
Caption: Experimental workflow for the ELISpot assay.
Caption: Rationale for IE1 as a CMV vaccine target.
References
- 1. T cell inducing vaccine against cytomegalovirus immediate early 1 (IE1) protein provides high level cross strain protection against congenital CMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytomegalovirus Vaccines: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress made towards the development of a CMV peptide vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and preclinical evaluation of an alphavirus replicon particle vaccine for cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adoptive T-cell Therapy using IE1 Peptide-Specific T-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive T-cell therapy (ACT) is a promising immunotherapeutic approach for treating various viral infections and malignancies. For cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as allogeneic stem cell transplant (SCT) recipients, ACT using CMV-specific cytotoxic T lymphocytes (CTLs) has been shown to be effective in restoring cellular immunity and preventing viral reactivation.[1][2] The immediate-early 1 (IE1) protein of CMV is a key immunodominant antigen that elicits strong T-cell responses, making it an important target for ACT. These application notes provide detailed protocols for the generation, expansion, and functional characterization of IE1 peptide-specific T-cells for use in adoptive immunotherapy.
Data Presentation
Table 1: Summary of Donor Responses to CMV Antigen Stimulation
| Antigen(s) | Number of Donors | Responders (%) | Non-Responders (%) | Reference |
| IE1 & pp65 | 10 | 90% | 10% | [1] |
| IE1 only | 10 | 10% | 90% | [1] |
| pp65 only | 10 | 40% | 60% | [1] |
| Both IE1 & pp65 | 10 | 40% | 60% | [1] |
Table 2: Phenotypic Characterization of Expanded CMV-Specific T-cells
| T-cell Subset | Pre-Expansion (%) | Post-Expansion (%) | Method | Reference |
| CD3+ | Not specified | >90% | Flow Cytometry | [1] |
| CD4+ | Not specified | Variable mixture with CD8+ | Flow Cytometry | [1] |
| CD8+ | Not specified | Variable mixture with CD4+ | Flow Cytometry | [1] |
| Naïve T cells (TN) | Not specified | Significantly decreased | Flow Cytometry | [3] |
| Effector Memory T cells (TEM) | Not specified | Significantly increased | Flow Cytometry | [3] |
| Central Memory T cells (TCM) | Not specified | Significantly decreased | Flow Cytometry | [3] |
Table 3: Functional Analysis of IE1-Specific T-cells
| Assay | Parameter | Result | Method | Reference |
| ELISpot | IFN-γ secreting cells | Positive correlation with cytotoxicity | ELISpot | [1] |
| Intracellular Cytokine Staining | IFN-γ production | Detected in both CD4+ and CD8+ cells | Flow Cytometry | [1] |
| Cytotoxicity Assay | Specific Lysis | Demonstrated against pp65-pulsed targets | Not specified | [3] |
| Alloreactivity Assay | Lysis of mismatched targets | <5% | Not specified | [3] |
Experimental Protocols
Protocol 1: Generation and Expansion of this compound-Specific T-cells
This protocol describes the ex vivo stimulation and expansion of CMV IE1-specific T-cells from peripheral blood mononuclear cells (PBMCs).
1. Isolation of PBMCs:
-
Isolate PBMCs from healthy, CMV-seropositive donors by Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
2. Antigen Stimulation:
-
Resuspend PBMCs at a concentration of 2 x 106 cells/well in a 24-well plate with complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.
-
Add a commercially available overlapping peptide pool of CMV IE1 at a final concentration of 1 µM per peptide.[4] For a broader response, a pp65 peptide pool can also be included.[1]
-
Incubate the cells at 37°C in a 5% CO2 incubator.
3. T-cell Expansion:
-
On day 3, add recombinant human Interleukin-2 (IL-2) to a final concentration of 50 U/mL.
-
To enhance expansion and survival, a combination of IL-7 (10 ng/mL) and IL-4 (1,666 U/mL) can be used as an alternative to IL-2.[5][6]
-
Restimulate the cultures every 7-10 days with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells (APCs).
-
Continue the expansion for 2-4 weeks, monitoring cell viability and number.
Protocol 2: Interferon-γ (IFN-γ) ELISpot Assay for Functional Characterization
This protocol is for quantifying the frequency of IE1-specific T-cells based on their ability to secrete IFN-γ upon antigen recognition.
1. Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.
2. Cell Plating and Stimulation:
-
Add 2 x 105 expanded T-cells per well.
-
Stimulate the cells with the this compound pool (1 µM per peptide).
-
Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Detection and Analysis:
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody for 2 hours at 37°C.
-
After another wash, add streptavidin-alkaline phosphatase and incubate for 1 hour.
-
Add the substrate solution and allow spots to develop.
-
Wash the plate with distilled water to stop the reaction and allow it to dry.
-
Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 3: Flow Cytometry for Phenotypic and Functional Analysis
This protocol outlines the use of flow cytometry for immunophenotyping and intracellular cytokine staining of IE1-specific T-cells.
1. Surface Staining for Immunophenotyping:
-
Resuspend 1 x 106 expanded T-cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add fluorescently conjugated antibodies against surface markers such as CD3, CD4, CD8, CD45RA, and CCR7.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
2. Intracellular Cytokine Staining:
-
Restimulate 1 x 106 expanded T-cells with the this compound pool for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
After stimulation, perform surface staining as described above.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Add a fluorescently conjugated anti-human IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer.
3. Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentages of different T-cell subsets and the frequency of IFN-γ-producing cells within the CD4+ and CD8+ populations.
Visualizations
References
- 1. Expansion of CMV pp65 and IE-1 Specific Cytotoxic T Lymphocytes for CMV Specific Immunotherapy Following Allogeneic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion of cytomegalovirus pp65 and IE-1 specific cytotoxic T lymphocytes for cytomegalovirus-specific immunotherapy following allogeneic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Cytomegalovirus-Specific T Lymphocyte Product Obtained Through a Rapid and Scalable Production Process for Use in Adoptive Immunotherapy [frontiersin.org]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wilsonwolf.com [wilsonwolf.com]
- 6. Rapidly Generated Multivirus-specific Cytotoxic T Lymphocytes for the Prophylaxis and Treatment of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IE1 Peptide-Based Immune Monitoring Post-Transplant
Introduction
Cytomegalovirus (CMV) infection is a significant cause of morbidity and mortality in post-transplant recipients. The CMV immediate-early 1 (IE-1) protein is a major target for the cellular immune response and plays a crucial role in the control of CMV replication. Monitoring the frequency and function of IE-1-specific T cells can provide valuable insights into the patient's immune status and risk of developing CMV disease. These application notes provide an overview of the principles and protocols for key assays used in IE1 peptide-based immune monitoring.
Core Applications
Monitoring of IE-1-specific T-cell responses is critical for:
-
Risk Stratification: Identifying patients at high risk for CMV reactivation and disease.[1][2][3][4][5]
-
Guiding Antiviral Therapy: Informing decisions on the initiation, duration, and discontinuation of prophylactic or preemptive antiviral treatment.[1][4][6]
-
Assessing Immune Reconstitution: Tracking the recovery of CMV-specific immunity post-transplantation.
-
Vaccine Development: Evaluating the immunogenicity of CMV vaccine candidates.[7]
Featured Assays and Protocols
Several assays can be employed to quantify IE-1-specific T-cell responses. The most common methods include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and MHC-Multimer staining.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for detecting cytokine-secreting cells at a single-cell level. It is widely used to quantify the frequency of antigen-specific T cells.[2][3]
Experimental Workflow:
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.
-
Cell Plating: Add 2x10^5 to 2.5x10^5 peripheral blood mononuclear cells (PBMCs) per well.[6]
-
Stimulation: Add the IE-1 peptide pool (e.g., overlapping peptides) to the wells. Include a negative control (no peptide) and a positive control (phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-alkaline phosphatase (or HRP).
-
Wash and add a substrate solution (e.g., BCIP/NBT).
-
-
Analysis: Allow spots to develop, then wash the plate with distilled water and let it dry. Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.[6]
Intracellular Cytokine Staining (ICS)
ICS combined with flow cytometry allows for the simultaneous quantification and phenotyping of antigen-specific T cells.
Experimental Workflow:
Protocol:
-
Stimulation: Stimulate 1-2 x 10^6 PBMCs with an IE-1 peptide pool in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 6 hours at 37°C.[7]
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A, for the last 5 hours of incubation to allow cytokines to accumulate intracellularly.[7]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.[7]
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.[7]
-
Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing the cytokine of interest.
MHC-Multimer Staining
MHC-multimer (e.g., tetramer or dextramer) staining allows for the direct visualization and quantification of antigen-specific T cells by flow cytometry, regardless of their functional status.
Experimental Workflow:
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood.
-
MHC-Multimer Staining: Incubate up to 5x10^6 PBMCs with a fluorochrome-labeled MHC-multimer specific for the IE-1 epitope and the patient's HLA type for 10-30 minutes at room temperature.[8]
-
Surface Staining: Add fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) and incubate for a further 20-30 minutes at 4°C.
-
Washing: Wash the cells to remove unbound antibodies and multimers.
-
Acquisition and Analysis: Resuspend the cells in a suitable buffer and acquire them on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of multimer-positive cells.
Quantitative Data Summary
The frequency of IE-1-specific T cells has been shown to correlate with protection from CMV disease in transplant recipients.[9]
Table 1: Representative Frequencies of IE-1-Specific CD8+ T Cells and Clinical Outcomes
| Patient Group | Assay | Median Frequency of IE-1-Specific CD8+ T Cells | Clinical Outcome | Reference |
| Protected from CMV Disease | ICS | >0.4% of CD8+ T cells | No CMV disease | [9] |
| At Risk for CMV Disease | ICS | <0.4% of CD8+ T cells | 50-60% develop CMV disease | [9] |
| Kidney Transplant Recipients (Controllers) | ELISpot | 330 spots/2x10^5 cells | Self-resolving HCMV reactivation | [10][11] |
| Kidney Transplant Recipients (Non-Controllers) | ELISpot | 28 spots/2x10^5 cells | Required antiviral treatment | [10][11] |
Table 2: Predictive Value of IE-1 ELISpot Assay for CMV DNAemia
| Assay | Cut-off Value (spots/2x10^5 cells) | Sensitivity | Specificity | Negative Predictive Value (NPV) | Positive Predictive Value (PPV) | Reference |
| IE-1 ELISpot | ≤ 10 | 90.0% | 54.7% | 97.6% | 20.9% | [12] |
| pp65 ELISpot | ≤ 30 | 70.0% | 72.2% | 94.5% | 25.9% | [12] |
Signaling Pathways
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the IE-1 peptide presented by an MHC molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.
This signaling cascade ultimately results in the transcription of genes encoding cytokines like IFN-γ and IL-2, and other molecules that mediate the antiviral effector functions of T cells.[13][14][15][16][17]
References
- 1. Frontiers Publishing Partnerships | Protocol for the ELISPOT-TC Trial: A Randomized Controlled Study Evaluating CMV-Specific Cellular Immune Monitoring in Heart Transplant Recipients [frontierspartnerships.org]
- 2. hospitalhealthcare.com [hospitalhealthcare.com]
- 3. Clinical immune-monitoring strategies for predicting infection risk in solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of CMV-Specific Immune Monitoring for the Management of CMV in Solid Organ Transplant Recipients: A Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytomegalovirus Infection After Solid Organ Transplantation: How I Use Cell-Mediated Immune Assays for Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Three Cellular Assays to Predict the Course of CMV Infection in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expansion of CMV pp65 and IE-1 Specific Cytotoxic T Lymphocytes for CMV Specific Immunotherapy Following Allogeneic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Protection from cytomegalovirus after transplantation is correlated with immediate early 1–specific CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-transplant IE1-specific T-cell response and CD8+ T-cell count as predictive markers of treated HCMV reactivation in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-transplant IE1-specific T-cell response and CD8+ T-cell count as predictive markers of treated HCMV reactivation in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytomegalovirus (CMV) immune monitoring with ELISPOT and QuantiFERON-CMV assay in seropositive kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 16. T cell signalling pathway | PPTX [slideshare.net]
- 17. T-cell receptor - Wikipedia [en.wikipedia.org]
Synthesis and Purification of IE1 Peptide for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immediate Early 1 (IE1) protein is a key regulatory protein of Human Cytomegalovirus (HCMV) and a major target of the host immune response, making synthetic IE1 peptides critical tools for immunological research. These peptides are instrumental in studying T-cell responses, developing vaccines, and screening for antiviral therapeutics. This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of a representative IE1 peptide for research use.
The protocols outlined below describe the synthesis of a 15-amino acid peptide derived from the HCMV IE1 protein (strain AD169, UniProt P13202), followed by its purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Quality control measures, including mass spectrometry and analytical HPLC, are also detailed to ensure the final product's identity and purity.
Data Presentation
Table 1: Synthesis and Purification Summary of a Representative 15-mer this compound
| Parameter | Value | Notes |
| Peptide Sequence | YVLEETSVMLAKRPL | Representative 15-mer from HCMV IE1 protein (aa 318-332) |
| Molecular Weight (Avg.) | 1754.1 g/mol | --- |
| Synthesis Scale | 0.1 mmol | Based on resin loading capacity |
| Theoretical Yield | 175.4 mg | Calculated based on synthesis scale and molecular weight |
| Crude Peptide Yield | 122.8 mg (70%) | Yield after cleavage from the resin and precipitation |
| Crude Peptide Purity | ~65% | Determined by analytical HPLC |
| Final Yield (after RP-HPLC) | 52.6 mg (30%) | Yield of lyophilized peptide with >95% purity |
| Final Purity (analytical HPLC) | >95% | --- |
| Final Product Form | Lyophilized white powder | --- |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the manual synthesis of the this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.
Materials:
-
Rink Amide resin (100-200 mesh, loading capacity ~0.5 mmol/g)
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of this compound by RP-HPLC
The crude this compound is purified using preparative reversed-phase high-performance liquid chromatography.
Materials:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure this compound as a white powder.
III. Quality Control
1. Analytical RP-HPLC:
-
Purpose: To determine the purity of the crude and purified peptide.
-
Method: A small aliquot of the peptide is injected onto an analytical C18 column and eluted with a fast gradient of acetonitrile in water with 0.1% TFA. The peak area of the target peptide is compared to the total area of all peaks to calculate purity.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the synthesized peptide by verifying its molecular weight.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the mass of the purified peptide. The observed mass should match the calculated theoretical mass of the this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: IE1-mediated rewiring of STAT3 to STAT1 signaling.
Application Notes and Protocols for IE1 Peptide HLA-A*0201 Tetramer Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and quantification of human cytomegalovirus (CMV) IE1-specific CD8+ T cells using HLA-A*0201 tetramers. This technique is a cornerstone for monitoring immune responses in infectious diseases, cancer, and autoimmune disorders, as well as for the evaluation of vaccine efficacy and adoptive T-cell therapies.
The immediate-early 1 (IE1) protein of CMV is a major target for the host's cytotoxic T-lymphocyte (CTL) response. In individuals expressing the HLA-A0201 allele, the IE1-derived peptide VLEETSVML is a key immunodominant epitope.[1][2] The use of HLA-A0201 tetramers folded with this specific IE1 peptide allows for the direct visualization and enumeration of IE1-specific CD8+ T cells by flow cytometry.[1][3]
Data Presentation
The following tables summarize typical quantitative data and reagent concentrations for this compound HLA-A*0201 tetramer staining, compiled from various sources.
Table 1: Typical Frequencies of IE1-Specific CD8+ T Cells
| Population | Frequency Range (% of CD8+ T cells) | Reference |
| Healthy HLA-A*0201+ CMV-seropositive donors | 0.1% - 4.25% | [1] |
Table 2: Recommended Reagent Concentrations and Incubation Parameters
| Reagent/Parameter | Concentration/Condition | Incubation Time | Incubation Temperature | Notes |
| Tetramer Staining | ||||
| IE1/HLA-A*0201 Tetramer | 1:100 to 1:200 dilution or 0.5 µg per 100 µL whole blood | 20 - 60 minutes | 4°C, Room Temperature (RT), or 37°C | Optimal concentration and temperature should be titrated for each new lot and experimental condition. Staining at 4°C can help preserve surface markers like CD62L. |
| Surface Antibody Staining | ||||
| Anti-CD8 Antibody | Titrated for optimal signal-to-noise ratio | 30 minutes | 4°C | To identify the CD8+ T cell population. |
| Anti-CD3 Antibody | Titrated for optimal signal-to-noise ratio | 30 minutes | 4°C | To identify T cells. |
| Other Phenotypic Markers (e.g., CD45RA, CCR7) | Titrated for optimal signal-to-noise ratio | 30 minutes | 4°C | For memory T cell phenotyping. |
| Cell Viability Dye | Per manufacturer's instructions | 15-20 minutes | 4°C or RT | To exclude dead cells from analysis. |
| Fc Receptor Blocking (optional) | Per manufacturer's instructions | 5-10 minutes | Room Temperature | To reduce non-specific antibody binding. |
Experimental Protocols
This section provides a detailed methodology for staining peripheral blood mononuclear cells (PBMCs) with this compound HLA-A*0201 tetramers.
Materials:
-
IE1/HLA-A*0201 Tetramer (conjugated to a fluorochrome, e.g., PE or APC)
-
Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3, and other desired phenotypic markers
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
FACS Buffer (PBS + 2% FBS or BSA + 0.1% sodium azide)
-
(Optional) Fc Receptor blocking reagent
-
PBMCs isolated from HLA-A*0201 positive individuals
-
96-well U-bottom plate or FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or use freshly isolated cells.
-
Wash the cells with FACS buffer and resuspend them at a concentration of 1-2 x 10^6 cells per sample.
-
Transfer the cell suspension to a 96-well U-bottom plate or FACS tubes.
-
-
Optional: Fc Receptor Blocking:
-
To minimize non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 5-10 minutes at room temperature.
-
-
Tetramer Staining:
-
Dilute the IE1/HLA-A*0201 tetramer to its predetermined optimal concentration in FACS buffer.
-
Add the diluted tetramer to the cells.
-
Incubate for 20-60 minutes at room temperature or 4°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Surface Marker Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3, and other markers of interest) at their optimal concentrations in FACS buffer.
-
Without washing, add the antibody cocktail to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
-
Viability Staining (if using a non-fixable dye):
-
If a non-fixable viability dye like PI or 7-AAD is used, add it to the cells just before analysis according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire events on a flow cytometer. It is recommended to acquire a sufficient number of events (e.g., at least 100,000 lymphocyte events) to accurately detect rare cell populations.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of T-cell recognition.
Caption: Workflow for staining T cells with IE1/HLA-A*0201 tetramers.
Caption: Diagram illustrating the specific binding of an IE1/HLA-A*0201 tetramer to the T-cell receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preparation and characterization of HLA-A*0201 tetramer loaded with IE-1316-324 antigenic peptide of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T-Cell Response to IE1 Peptide Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving T-cell stimulation with Cytomegalovirus (CMV) Immediate-Early 1 (IE1) peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed to help you identify and resolve potential causes for a weak or absent T-cell response to IE1 peptide stimulation in your experiments.
Q1: What are the most common reasons for a low or absent T-cell response to this compound stimulation?
A low T-cell response can stem from several factors, broadly categorized as issues with the experimental setup, the biological samples, or the reagents. Key areas to investigate include:
-
Donor-Specific Factors: The donor may be CMV-seronegative, or the frequency of IE1-specific T-cells in the peripheral blood mononuclear cells (PBMCs) could be naturally low. T-cell responses to CMV are known to vary significantly between individuals.[1]
-
Cell Viability and Handling: Poor viability of PBMCs can severely impact their ability to respond to stimulation. It is recommended to process blood samples within 8 hours of collection to prevent the loss of T-cell functionality.[2]
-
Peptide Reagent Issues: The quality, concentration, and storage of the this compound pool are critical. Improper handling can lead to degradation or loss of activity.
-
Assay Sensitivity and Optimization: The chosen assay (e.g., ELISpot, Intracellular Cytokine Staining) may not be sensitive enough to detect a low-frequency response, or the protocol may not be optimized for your specific experimental conditions. The ELISpot assay is generally considered 20 to 200 times more sensitive than ELISA or intracellular staining for detecting cytokine-producing T-cells.[3]
Q2: My positive controls are working, but the IE1-stimulated wells show no response. What should I check first?
If your positive controls (e.g., mitogens like Phytohemagglutinin (PHA) or a control peptide pool like CEF) show a robust response, it confirms that your T-cells are viable and capable of activation.[4][5] In this case, the issue likely lies with the this compound or the specifics of the antigen-specific response:
-
Confirm Donor CMV Status: Ensure the PBMC donor is CMV-seropositive. A response to IE1 is not expected in CMV-negative individuals.
-
Check Peptide Concentration: The peptide concentration may be suboptimal. It is crucial to perform a titration to find the optimal concentration that elicits a maximal specific response with minimal background.[6] A final concentration of at least 1 µg/mL per peptide is a common starting point.[1]
-
Evaluate Peptide Quality and Storage: Ensure the this compound pool was reconstituted and stored correctly. Peptides should be dissolved in pure DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or lower.[1][7][8]
-
Consider HLA Restriction: T-cell responses to peptides are HLA-restricted.[9] The donor may not have the appropriate HLA allele to present the specific epitopes in your this compound pool. While IE1 is a major target for CD8+ T-cells, responses can be promiscuous across different HLA types.[9][10]
Q3: My negative control wells have a high background signal. What could be the cause?
High background can obscure a true antigen-specific response. Common causes include:[6]
-
Reagent Contamination: Media, buffers, or serum may be contaminated with substances like endotoxins that non-specifically activate T-cells.
-
Serum Quality: Different lots of Fetal Bovine Serum (FBS) or Human Serum can contain variable levels of activating cytokines or antibodies. It is recommended to test new batches of serum before use in critical experiments.
-
Cell Handling Stress: Overly harsh cell preparation can lead to stress and spontaneous cytokine release.
-
High DMSO Concentration: The final concentration of DMSO (used to dissolve peptides) in the culture should not exceed 1% (v/v) to avoid toxicity and non-specific effects.[1][7]
Q4: What are the characteristics of T-cell responses to the CMV IE1 protein?
IE1 is an immediate-early protein of CMV and, along with the pp65 protein, is a major target of the cellular immune response.[4][9]
-
Immunodominance: IE1 is a primary target for CD8+ cytotoxic T-lymphocytes (CTLs).[9][11] In some studies, CD4+ T-cell responses to IE1 have been reported as undetectable, while responses to pp65 are common for both CD4+ and CD8+ T-cells.[9][10]
-
Kinetics: High frequencies of CD8+ T-cells against IE1 early after transplantation have been associated with protection from CMV disease.[4]
-
Age: The magnitude of CMV-specific CD8+ T-cell responses can increase significantly with age, sometimes dominating the T-cell repertoire in older individuals.[12][13]
Q5: Should I use whole IE1 protein or overlapping peptide pools for stimulation?
Both proteins and overlapping peptide pools are used for stimulating CMV-specific T-cells.
-
Peptide Pools: Pools of 15-mer peptides with 11-amino-acid overlaps are widely used to cover the entire protein sequence and stimulate both CD4+ and CD8+ T-cells.[14][15] They do not require processing by antigen-presenting cells (APCs) to the same extent as whole proteins.
-
Whole Proteins: Using whole recombinant proteins can be a valuable tool, but may require more extensive processing by APCs. Some studies have found that the T-cell response to IE1 is significantly higher when using peptide pools compared to the whole protein in an ELISpot assay.[14]
Quantitative Data Summary
For successful T-cell assays, it is crucial to adhere to optimized parameters. The following tables provide recommended starting points based on published protocols.
Table 1: Troubleshooting Checklist for Low IE1 T-Cell Response
| Category | Checkpoint | Recommended Action |
| Controls | Positive Control (e.g., PHA, CEF pool) | If negative/low, indicates a general issue with cell viability or assay setup. |
| Negative Control (Unstimulated/Vehicle) | If high, investigate reagent contamination, serum quality, or cell stress.[6] | |
| Reagents | This compound Pool | Verify correct reconstitution, storage (-20°C), and aliquotting.[7] Confirm peptide purity and sequence. |
| Peptide Concentration | Perform a dose-response titration to determine the optimal concentration (start at ~1 µg/mL per peptide).[1] | |
| Culture Medium & Serum | Use fresh, pre-tested reagents. Test new lots of serum for background activation. | |
| Cells | Donor CMV Status | Confirm the donor is CMV-seropositive. |
| Cell Viability | Ensure >90% viability post-thawing and prior to plating. | |
| Cell Density | Use the optimal cell density for your specific assay.[2] | |
| Assay Protocol | Incubation Time | Ensure appropriate stimulation time for your assay (e.g., 6 hours for ICS, 18-24 hours for ELISpot).[1][3][16] |
| Instrument Settings | Verify that the flow cytometer or ELISpot reader is calibrated and settings are correct. |
Table 2: Recommended Cell Concentrations for T-Cell Assays
| Assay Type | Recommended PBMC Concentration | Notes |
| IFN-γ ELISpot | 2.0 - 2.5 x 10⁵ cells/well | Good linearity is often observed between 6 x 10⁴ and 2 x 10⁵ PBMC per well.[2][17] |
| Intracellular Cytokine Staining (ICS) | 1 - 2 x 10⁶ cells/mL | Cells are typically stimulated in tubes or 24/96-well plates.[18] |
Table 3: Recommended this compound Concentrations and Incubation Times
| Assay Type | Peptide Concentration (per peptide) | Incubation Time |
| IFN-γ ELISpot | 1 - 10 µg/mL | 18 - 24 hours |
| Intracellular Cytokine Staining (ICS) | 1 - 10 µg/mL | 5 - 6 hours (with protein transport inhibitor added after ~2 hours)[1] |
Experimental Protocols
Below are detailed methodologies for two key experiments used to measure T-cell responses.
Protocol 1: IFN-γ ELISpot Assay
This protocol provides a framework for detecting IFN-γ secreting cells in response to this compound stimulation.
-
Plate Coating:
-
Pre-wet the PVDF membrane of an ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat the wells with anti-IFN-γ capture antibody diluted in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.[6]
-
-
Cell Preparation and Plating:
-
The next day, wash the plate 5 times with sterile PBS to remove the unbound capture antibody.
-
Block the plate with culture medium containing 10% serum for at least 1 hour at 37°C.
-
Prepare a single-cell suspension of PBMCs. Ensure high viability.
-
Resuspend cells to a final concentration of 2.0-2.5 x 10⁶ cells/mL in culture medium.
-
Remove the blocking solution from the plate and add 100 µL of the cell suspension to each well (yielding 2.0-2.5 x 10⁵ cells/well).
-
-
Stimulation:
-
Add 50 µL of the 3X final concentration of this compound pool to the appropriate wells.[1]
-
Add positive controls (e.g., PHA) and negative controls (culture medium with equivalent DMSO concentration) to separate wells.
-
-
Incubation:
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add Streptavidin-HRP.
-
Wash the plate again and add the substrate (e.g., AEC or BCIP/NBT) to develop the spots.
-
Stop the reaction by washing with distilled water once spots are clearly visible.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the identification of cytokine-producing cells and their phenotype.
-
Cell Stimulation:
-
Adjust PBMCs to 1-2 x 10⁶ cells/mL in complete culture medium.
-
Add cells to 96-well round-bottom plates or flow cytometry tubes.
-
Add the this compound pool to the desired final concentration (e.g., 1-2 µg/mL per peptide).
-
Include positive (e.g., anti-CD3/CD28 or CEF pool) and negative (unstimulated) controls.
-
Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) can be added to enhance the signal.[19]
-
Incubate for a total of 5-6 hours at 37°C, 5% CO₂.[1]
-
After the first 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells/tubes to block cytokine secretion.[16][20]
-
-
Surface Marker Staining:
-
After incubation, harvest the cells and wash them with staining buffer (e.g., PBS with 2% FBS).
-
Add a viability dye to distinguish live cells from dead cells, as dead cells can non-specifically bind antibodies.[18] Incubate according to the manufacturer's protocol.
-
Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and incubate for 20-30 minutes at 4°C in the dark.[18]
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells and resuspend in a permeabilization buffer (e.g., containing saponin).[21]
-
-
Intracellular Staining:
-
Add the fluorescently-labeled anti-IFN-γ antibody (and other cytokine antibodies like TNF-α) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition:
-
Wash the cells twice with permeabilization buffer, then once with staining buffer.
-
Resuspend the final cell pellet in staining buffer for acquisition on a flow cytometer.
-
Collect a sufficient number of events to accurately identify the rare cytokine-positive populations.
-
Visualizations
Caption: Troubleshooting workflow for low IE1 T-cell response.
Caption: High-level experimental workflow for an IFN-γ ELISpot assay.
Caption: Simplified T-cell activation signaling pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of T Cell Immunity against Human Cytomegalovirus: Impact on Patient Management and Risk Assessment of Vertical Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Pools: Powerful Tools in Immune Research [peptides.de]
- 6. benchchem.com [benchchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Mechanisms Underlying T Cell Immunosenescence: Aging and Cytomegalovirus Infection [frontiersin.org]
- 13. Cytomegalovirus-Specific T Cells Restricted by HLA-Cw*0702 Increase Markedly with Age and Dominate the CD8+ T-Cell Repertoire in Older People - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Antigen-Specific T Cells Based on Intracellular Cytokine Staining Using Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intracellular Cytokine Staining Protocol [anilocus.com]
- 19. researchgate.net [researchgate.net]
- 20. Expansion of CMV pp65 and IE-1 Specific Cytotoxic T Lymphocytes for CMV Specific Immunotherapy Following Allogeneic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.virginia.edu [med.virginia.edu]
Technical Support Center: Optimizing IE1 Peptide Concentration for T-Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Cytomegalovirus (CMV) IE1 peptides for various T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for IE1 peptides in a T-cell assay?
A general recommendation for stimulating antigen-specific T-cells is a final concentration of ≥ 1 µg/mL for each individual peptide in a pool[1]. However, the optimal concentration can vary significantly depending on the specific assay (e.g., ELISpot, intracellular cytokine staining), the purity of the peptide, and the avidity of the T-cell response. Published studies have successfully used IE1 peptide pools at a final concentration of 10 µg/mL per peptide[2][3]. It is crucial to perform a peptide titration experiment to determine the optimal concentration for your specific experimental conditions[4].
Q2: How should I properly dissolve and store my IE1 peptides?
Proper handling of peptides is critical to maintain their integrity and activity. Peptides should be stored at -20°C or -80°C in lyophilized form and protected from light[5][6]. For reconstitution, it is recommended to first dissolve the lyophilized peptide in a small amount of sterile, pure DMSO[1]. The peptide solution can then be further diluted with a sterile aqueous buffer or cell culture medium to the desired stock concentration[1]. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to prepare single-use aliquots of the stock solution and store them at ≤ -20°C[1][5].
Q3: What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in the cell culture must be kept low to avoid toxicity to the T-cells. A final DMSO concentration below 1% (v/v) is generally required[1][7]. Some studies recommend not exceeding a final DMSO concentration of 0.2% to prevent non-specific responses[2]. Always include a vehicle control (culture medium with the same final DMSO concentration as the peptide-stimulated wells) in your experiments to assess any potential effects of the solvent on T-cell activation.
Q4: Why am I observing a high background signal in my negative control wells?
High background in negative control wells (containing cells and media without peptide) can be caused by several factors:
-
Reagent and Media Contamination: Endotoxins or other mitogenic substances in your culture media, serum, or buffers can cause non-specific T-cell activation[4][5].
-
Serum Quality: Different lots of Fetal Bovine Serum (FBS) or Human Serum (HS) can contain varying levels of cytokines or other factors that may lead to T-cell activation[4]. It is advisable to test new batches of serum before use in critical experiments.
-
Cell Viability and Handling: Poor cell viability or stressful handling during cell preparation can lead to spontaneous cytokine release.
Q5: What are the essential controls to include in my this compound T-cell assay?
To ensure the reliability of your results, the following controls are essential:
-
Negative Control: Cells cultured in media alone (with the same concentration of DMSO as the peptide wells) to determine the baseline level of T-cell activation[1].
-
Positive Control: A non-specific mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to confirm that the T-cells are viable and capable of responding[1][8].
-
Antigen-Specific Positive Control (Optional but Recommended): If available, a well-characterized peptide epitope known to elicit a response in your donor population can serve as a positive control for the antigen-specific response.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No T-Cell Response to IE1 Peptides | Incorrect peptide concentration. | Perform a peptide titration experiment to determine the optimal concentration (e.g., serial dilutions from 0.1 to 20 µg/mL). |
| Degraded or inactive peptide. | Ensure proper storage of lyophilized peptides and reconstituted aliquots. Purchase a new, quality-controlled batch of peptide if necessary[6]. | |
| Low frequency of IE1-specific T-cells. | Increase the number of cells per well (e.g., up to 4 x 10^5 PBMCs for ELISpot)[9]. Consider using enriched T-cell populations. | |
| Suboptimal assay conditions. | Optimize incubation time, cell density, and other assay parameters. | |
| High Background Signal | Contaminated reagents or media. | Use endotoxin-free reagents and media. Test new lots of serum for their potential to cause non-specific activation[4]. |
| High cell density. | Titrate the number of cells per well to find the optimal density that provides a good signal-to-noise ratio. | |
| Non-specific peptide activity. | If using a peptide pool, test individual peptides to identify any that may be causing non-specific activation. | |
| Inconsistent or Irreproducible Results | Improper peptide handling. | Avoid repeated freeze-thaw cycles of peptide stocks by preparing single-use aliquots[5]. Ensure complete solubilization of the peptide. |
| Variation in cell populations. | Use cryopreserved PBMCs from a single large blood draw for longitudinal studies to minimize donor-related variability. | |
| Technical variability. | Ensure consistent pipetting techniques and cell handling procedures across all experiments. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and cell numbers used in this compound T-cell assays based on published literature.
Table 1: Recommended this compound Concentrations for T-Cell Assays
| Assay Type | Peptide Type | Recommended Concentration Range | Reference(s) |
| ELISpot | Peptide Pool | 1 - 10 µg/mL per peptide | [2][3] |
| Individual Peptide | 0.1 - 10 µg/mL | [3][9] | |
| Intracellular Cytokine Staining (ICS) | Peptide Pool | 1 - 10 µg/mL per peptide | [10][11] |
| Individual Peptide | 1 µg/mL | [10] | |
| T-Cell Proliferation Assay | Individual Peptide | Titration recommended (e.g., 10 µM) | [12] |
Table 2: Recommended Cell Numbers for T-Cell Assays
| Assay Type | Cell Type | Recommended Cell Number per Well | Reference(s) |
| ELISpot | PBMCs | 2 x 10^5 - 4 x 10^5 | [9][13] |
| Intracellular Cytokine Staining (ICS) | PBMCs | 1 x 10^6 | [8] |
| T-Cell Proliferation Assay | PBMCs | 1 x 10^6 | [14] |
Experimental Protocols
Peptide Titration for Optimal Concentration (ELISpot Assay)
This protocol outlines the steps to determine the optimal this compound concentration for an IFN-γ ELISpot assay.
-
Prepare Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a CMV-seropositive donor. Resuspend the cells in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Prepare Peptide Dilutions: Prepare a series of 2-fold or 5-fold dilutions of the this compound stock solution in complete RPMI medium. The final concentrations in the assay should typically range from 0.1 µg/mL to 20 µg/mL[3][4].
-
Set Up ELISpot Plate:
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a pre-coated IFN-γ ELISpot plate.
-
Add 100 µL of each peptide dilution to triplicate wells.
-
Include a negative control (cells with medium and DMSO vehicle) and a positive control (e.g., PHA at 5 µg/mL).
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 18-24 hours[15].
-
Develop and Analyze: Develop the ELISpot plate according to the manufacturer's instructions. Count the spots in each well using an ELISpot reader.
-
Determine Optimal Concentration: The optimal peptide concentration is the one that yields the maximal number of spot-forming cells (SFCs) with the lowest background.
Intracellular Cytokine Staining (ICS) Protocol for IE1-Specific T-Cells
This protocol describes the detection of IFN-γ producing T-cells in response to this compound stimulation.
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well in 200 µL of complete RPMI medium.
-
Add the this compound at the predetermined optimal concentration.
-
Include negative and positive controls.
-
Incubate for 1-2 hours at 37°C with 5% CO2.
-
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (final concentration of 10 µg/mL), to each well to block cytokine secretion[1][8].
-
Incubation: Incubate for an additional 4-6 hours at 37°C with 5% CO2[1].
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of IFN-γ positive cells within the CD4+ and CD8+ T-cell populations.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration using an ELISpot assay.
Caption: Simplified signaling pathway of this compound recognition and T-cell activation.
References
- 1. stemcell.com [stemcell.com]
- 2. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. immunospot.com [immunospot.com]
- 10. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting non-specific binding in IE1 peptide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IE1 peptides in their experiments. The following information is designed to help overcome common challenges, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in my IE1 peptide ELISA?
High background in an ELISA is often due to non-specific binding (NSB), where antibodies or other sample components adhere to the microplate surface instead of the coated this compound. This can be caused by hydrophobic or electrostatic interactions between the assay components and the plate. Insufficient blocking or washing steps are also major contributors.
Q2: Which blocking buffer is best for my this compound experiment?
There is no single "best" blocking buffer, as the optimal choice depends on the specific assay conditions and sample type. Commonly used blockers include proteins like Bovine Serum Albumin (BSA) or casein, as well as non-protein and synthetic options. It is recommended to test several blocking agents to determine the one that provides the best signal-to-noise ratio for your specific this compound assay.
Q3: How can I be sure the binding I'm observing is specific to the this compound?
To confirm specific binding, it is crucial to include proper controls in your experiment. A key control is a well coated with a scrambled or irrelevant peptide of similar length and charge to the this compound. Low signal in this control well compared to the this compound well indicates that the observed binding is specific. Additionally, a negative control sample that does not contain the antibody of interest should be run to assess background signal.
Q4: Can the properties of the this compound itself contribute to non-specific binding?
Yes, the physicochemical properties of the this compound, such as its amino acid composition and overall charge, can influence its tendency to engage in non-specific interactions. Hydrophobic residues in the peptide sequence can contribute to binding to the polystyrene surface of microplates.
Troubleshooting Non-Specific Binding
High background signal is a common issue in peptide-based immunoassays. The following guide provides a systematic approach to troubleshooting and resolving non-specific binding in your this compound experiments.
Initial Checks
-
Review Your Protocol: Double-check all reagent concentrations, incubation times, and washing steps. Simple errors in the protocol are a frequent source of problems.
-
Reagent Quality: Ensure all buffers are correctly prepared and at the proper pH. Contaminated or old reagents can lead to unexpected results.
-
Washing Technique: Inadequate washing is a primary cause of high background. Ensure vigorous and sufficient washing between each step to remove unbound reagents.
Systematic Troubleshooting Steps
If initial checks do not resolve the issue, follow these steps to identify and address the source of non-specific binding:
-
Optimize Blocking Buffer:
-
Increase Concentration: Try increasing the concentration of your current blocking agent (e.g., from 1% to 3% BSA).
-
Change Blocking Agent: Test a different category of blocking buffer. If you are using a protein-based blocker like BSA, consider trying a non-protein blocker or a commercial formulation.
-
Increase Incubation Time: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
-
-
Modify Wash Buffer:
-
Add Detergent: Include a non-ionic detergent like Tween 20 (0.05% - 0.1%) in your wash buffer to help disrupt weak, non-specific interactions.
-
Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the wash buffer can help to reduce electrostatic interactions.
-
-
Adjust Antibody Concentrations:
-
Primary Antibody: High concentrations of the primary antibody can lead to non-specific binding. Perform a titration to find the optimal concentration that gives a strong signal with low background.
-
Secondary Antibody: The secondary antibody can also be a source of non-specific binding. Titrate the secondary antibody and consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.
-
-
Include Additional Controls:
-
No-Antigen Control: Wells that are not coated with the this compound but are otherwise treated the same as the experimental wells will reveal binding to the plate surface.
-
No-Primary-Antibody Control: This control will identify non-specific binding of the secondary antibody.
-
The following diagram illustrates a logical workflow for troubleshooting high background in an this compound ELISA.
Caption: Troubleshooting workflow for high background signal.
Data on Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can be a source of cross-reactivity with some antibodies. |
| Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive, effective for many applications. | Contains phosphoproteins that can interfere with phospho-specific antibody assays. May mask some epitopes. |
| Casein | 0.1-1% (w/v) | Effective blocker, often providing lower backgrounds than milk or BSA.[1] | Similar to milk, contains phosphoproteins. |
| Normal Serum | 5-10% (v/v) | Reduces non-specific binding from the secondary antibody if from the same species. | Can be expensive. May contain endogenous antibodies that cross-react. |
| Commercial/Synthetic Blockers | Varies by manufacturer | High lot-to-lot consistency, often protein-free to reduce cross-reactivity. | More expensive than traditional protein-based blockers. |
Experimental Protocols
Protocol: Indirect ELISA for this compound
This protocol provides a general framework for an indirect ELISA to detect antibodies specific to an this compound. Optimization of concentrations and incubation times may be necessary.
Materials:
-
High-binding 96-well ELISA plates
-
This compound
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Sample Diluent (e.g., 1% BSA in Wash Buffer)
-
Primary antibody (serum or purified antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating:
-
Dilute the this compound to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Empty the plate and wash 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Empty the plate and wash 3 times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Sample Diluent.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Empty the plate and wash 3 times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Empty the plate and wash 5 times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
IE1 Signaling Pathways
The Human Cytomegalovirus (HCMV) IE1 protein is a multifunctional protein that interacts with numerous host cell components to create a favorable environment for viral replication. Key interactions involve the disruption of host intrinsic and innate immune defenses.
IE1 Interaction with PML Nuclear Bodies
IE1 is well-known for its ability to disrupt Promyelocytic Leukemia (PML) nuclear bodies, which are key sites of intrinsic antiviral defense.
Caption: IE1 protein disrupts PML nuclear bodies to block intrinsic defense.
IE1 Modulation of STAT Signaling
IE1 interferes with the JAK/STAT signaling pathway, a critical component of the innate immune response to viral infections, particularly the interferon (IFN) response. IE1 can sequester STAT2 in the nucleus, preventing the formation of the ISGF3 transcription factor complex and thus inhibiting the expression of interferon-stimulated genes (ISGs). Furthermore, IE1 can interact with STAT3, rewiring IL-6-type signaling to an IFN-gamma-like response.
References
improving IE1 peptide solubility for cell culture
Welcome to the technical support center for troubleshooting IE1 peptide solubility. This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with Human Cytomegalovirus (HCMV) IE1 peptides in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and why is its solubility often a challenge?
The Immediate-Early 1 (IE1) protein is a key regulatory phosphoprotein from Human Cytomegalovirus (HCMV), consisting of 491 amino acids.[1][2] In research, synthetic peptides are often used, such as 15-mer peptides that span the full length of the IE1 protein.[1] The solubility of any peptide is primarily determined by its amino acid composition.[3][4] Peptides with a high percentage of hydrophobic (non-polar) amino acids—such as Leucine (L), Isoleucine (I), Valine (V), and Phenylalanine (F)—tend to be poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).
Q2: My lyophilized this compound won't dissolve in water or PBS. What is the first step?
Before dissolving the entire sample, always test the solubility on a small portion to avoid wasting your peptide. The best initial approach is to analyze the peptide's amino acid sequence to determine its net charge at neutral pH.
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).
-
For Basic Peptides (Net Charge > 0): Try dissolving the peptide in an acidic solution, such as 10-30% acetic acid in sterile water, and then dilute it with your buffer.
-
For Acidic Peptides (Net Charge < 0): Try dissolving the peptide in a slightly basic solution, such as 0.1 M ammonium (B1175870) bicarbonate, or by adding a very small amount of diluted ammonium hydroxide.
-
For Neutral or Hydrophobic Peptides (Net Charge ≈ 0): These peptides typically require an organic solvent for initial solubilization.
Q3: Which organic solvents are best for hydrophobic IE1 peptides, and what are the considerations for cell culture?
For neutral or hydrophobic peptides, the recommended approach is to first dissolve them in a small amount of an organic solvent.
-
Dimethyl Sulfoxide (DMSO): This is the most common choice for biological assays due to its high solubilizing power and relatively low toxicity to cells. A final concentration of 0.5% DMSO is widely considered safe for most cell culture experiments, though some cell lines can tolerate up to 1%.
-
Dimethylformamide (DMF): A strong alternative to DMSO. It is particularly useful for peptides containing cysteine (Cys) or methionine (Met), as DMSO can oxidize these residues.
-
Acetonitrile (ACN), Methanol, or Isopropanol: These can also be used but may require more optimization for cell culture compatibility.
Important: Peptides containing Cys, Met, or Trp residues are susceptible to oxidation and should not be dissolved in DMSO if possible.
Q4: My peptide dissolved perfectly in DMSO, but it precipitated when I added it to my cell culture medium. How can I fix this?
This is a common issue caused by the rapid change in solvent polarity when a concentrated organic stock is diluted into an aqueous buffer. To prevent the peptide from "crashing out" of solution, you should add the concentrated peptide stock to your aqueous buffer very slowly. The recommended technique is to add the stock solution drop-by-drop while gently vortexing or stirring the culture medium. This ensures rapid mixing and prevents localized areas of high peptide concentration that lead to precipitation.
Q5: What other techniques can I use to improve peptide solubility?
If solvent choice alone is not sufficient, several physical methods can help.
-
Sonication: Using a bath sonicator for brief periods can help break up peptide aggregates and enhance dissolution. It is best to sonicate in short bursts (e.g., 10 seconds) and chill the sample on ice in between to prevent heating.
-
Gentle Warming: Warming the peptide solution to a temperature below 40°C can sometimes improve solubility. However, avoid excessive heat.
-
Chaotropic Agents: For peptides that are extremely difficult to dissolve due to aggregation, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used. These agents disrupt the hydrogen bonds that cause aggregation. Note that these compounds can interfere with most biological systems and should be used as a last resort.
Troubleshooting Guide: Common Solubility Issues
This table summarizes common problems encountered when dissolving IE1 peptides and provides recommended solutions.
| Problem | Probable Cause | Recommended Solution & Solvent Choice |
| Peptide will not dissolve in water or PBS. | The peptide is hydrophobic or has a strong net positive/negative charge at neutral pH. | 1. Test a small amount first. 2. Basic Peptide (net charge > 0): Use 10-30% acetic acid, then dilute. 3. Acidic Peptide (net charge < 0): Use 0.1M ammonium bicarbonate (pH ~7.8) or add <50 µL NH₄OH. 4. Neutral/Hydrophobic Peptide: Use 100% DMSO or DMF to create a stock, then dilute. |
| Peptide precipitates upon dilution into culture medium. | Rapid change in solvent polarity from organic (e.g., DMSO) to aqueous (medium). | Add the concentrated organic stock solution dropwise into the culture medium while the medium is being gently vortexed or stirred. |
| The final peptide solution is cloudy or has visible particles. | Incomplete dissolution or peptide aggregation. | 1. Sonicate: Use a bath sonicator in short bursts, keeping the sample chilled on ice. 2. Gentle Heat: Warm the solution gently (do not exceed 40°C). 3. Centrifuge: Before use, spin down the solution (e.g., 10,000 xg for 5 min) and use the clear supernatant. |
| Cell viability is low after adding the peptide. | The final concentration of the organic solvent is toxic to the cells. | Ensure the final concentration of your organic solvent is compatible with your cell line. For DMSO, a final concentration of ≤ 0.5% is widely recommended, with an upper limit of 1%. |
Experimental Protocols
Protocol: Reconstitution of a Hydrophobic this compound
This protocol provides a step-by-step method for solubilizing a lyophilized, hydrophobic this compound for use in cell culture.
-
Pre-Reconstitution Steps:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10 minutes. This prevents atmospheric moisture from condensing inside the cold vial.
-
Centrifuge the vial briefly (e.g., 10,000 xg for 1-5 minutes) to ensure all lyophilized powder is collected at the bottom of the tube.
-
-
Initial Dissolution in Organic Solvent:
-
Based on the peptide's hydrophobic nature, select a high-purity organic solvent like DMSO.
-
Carefully add a precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL is a common stock concentration).
-
Vortex the vial thoroughly. If particles are still visible, sonicate the solution in a water bath for short intervals on ice until the solution is completely clear. A clear solution indicates the peptide is fully dissolved.
-
-
Dilution into Aqueous Cell Culture Medium:
-
Prepare your final volume of cell culture medium in a sterile tube.
-
While gently vortexing the medium, slowly add the concentrated DMSO stock solution drop-by-drop to achieve your desired final working concentration.
-
Crucially, calculate the volume to ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Storage of Peptide Stock Solution:
-
If you do not use the entire stock solution immediately, create single-use aliquots to avoid multiple freeze-thaw cycles.
-
Store the aliquots in a freezer at -20°C or, for better long-term stability, at -80°C. Protect from light.
-
Visualizations
Logical Workflow for Peptide Solubilization
The following diagram outlines a systematic approach to dissolving a new peptide.
HCMV IE1 Protein Signaling Interactions
The HCMV IE1 protein is a master regulator that interacts with and modulates multiple host cell signaling pathways, particularly the JAK-STAT pathway. It is known to sequester STAT proteins, disrupt cytokine signaling, and rewire cellular responses to favor viral replication.
References
Technical Support Center: Cryopreservation of IE1 Peptide-Specific T-Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the effects of cryopreservation on IE1 peptide-specific T-cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of cryopreservation on T-cell viability and function?
Cryopreservation is a critical technique for the long-term storage of T-cells, but the freeze-thaw process can inflict cellular stress. This can lead to a reduction in cell viability, alterations in cell phenotype, and impaired functionality, such as reduced cytokine production and proliferative capacity.[1] However, with optimized protocols, many of these adverse effects can be minimized, and functionality can be largely conserved.[2][3]
Q2: Will cryopreservation affect the frequency of my this compound-specific T-cell population?
While the overall viability of the entire cell population may decrease, studies suggest that the frequency of major T-cell subsets (e.g., CD4+ and CD8+ T-cells) often remains unchanged after a freeze-thaw cycle. However, cryopreservation can have a more pronounced negative effect on certain subsets, with some reports indicating a greater loss of CD4+ T-cell responses compared to CD8+ T-cell responses.
Q3: My T-cells show good viability post-thaw, but their functional response (e.g., IFN-γ production in an ELISPOT assay) is low. Why?
This is a common issue. T-cells can be functionally stunned by the cryopreservation process, even if they appear viable. Key factors include:
-
Insufficient Recovery Time: Thawed T-cells require a resting period to regain full functionality. It is recommended to rest the cells for at least 24 hours in culture before using them in functional assays.
-
Suboptimal Thawing: Incorrect thawing can lead to cellular damage that impairs function without causing immediate cell death.
-
DMSO Toxicity: Residual dimethyl sulfoxide (B87167) (DMSO) from the freezing medium is toxic to cells and can suppress function. A thorough but gentle washing procedure is crucial.
Q4: Can I restimulate my IE1-specific T-cells immediately after thawing?
It is strongly advised against immediate restimulation. T-cells need time to recover their metabolic activity and repair any sublethal damage from the freeze-thaw process. Proceeding with functional assays without a recovery period can lead to significantly underestimated response magnitudes. An overnight rest is often considered optimal for restoring immunocompetence.
Q5: Does the duration of cryopreservation affect T-cell function?
Yes, long-term cryopreservation can have detrimental effects on T-cell function, particularly for CD4+ T-cell responses to whole proteins and peptides. These losses are often more apparent in cells stored for over a year compared to those stored for less than six months. Temperature fluctuations during long-term storage can also reduce T-cell function and viability.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with cryopreserved this compound-specific T-cells.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Viability | 1. Rapid Freezing: Cooling too quickly forms intracellular ice crystals. 2. Suboptimal Freezing Medium: DMSO concentration is critical; too high or too low can be damaging. 3. Slow Thawing / Over-thawing: Prolonged exposure to DMSO at warmer temperatures is toxic. 4. Improper DMSO Dilution: Abrupt removal of DMSO causes osmotic shock. | 1. Use a controlled-rate freezer or a validated Styrofoam container method to achieve a cooling rate of -1°C per minute. 2. Use a standard, freshly prepared cryopreservation medium, typically 90% FBS and 10% DMSO. 3. Thaw vials rapidly in a 37°C water bath until only a small ice crystal remains. 4. Dilute the thawed cells by slowly adding them to a larger volume of pre-warmed culture medium. |
| Reduced T-Cell Function (e.g., low cytokine secretion, poor proliferation) | 1. No Post-Thaw Rest Period: Cells are functionally impaired immediately after thawing. 2. Apoptosis: Cryopreservation can induce apoptosis, leading to a loss of responsive cells. 3. Phenotypic Changes: Expression of key functional markers (e.g., activation or exhaustion markers) may be altered. | 1. Incubate cells for at least 24 hours at 37°C and 5% CO₂ after thawing before beginning any functional assay. 2. Consider adding cytokines like IL-2 to the recovery medium to support cell survival and function. 3. Be aware that some markers may be affected. Compare results with freshly processed cells if possible to understand the baseline shift. |
| Excessive Cell Clumping Post-Thaw | 1. High Cell Concentration: Freezing cells at too high a density. 2. Cellular Debris: DNA from dead cells can cause clumping. | 1. Adjust cell concentration before freezing. 2. Consider adding a nuclease (e.g., DNase) to the thawing medium to break down DNA from lysed cells. |
Data Summary: Effects of Cryopreservation
Table 1: Impact on T-Cell Viability and Function
| Parameter | Fresh T-Cells | Cryopreserved T-Cells | Key Considerations |
| Cell Viability | ~98% | Can range from 67% to >95% depending on protocol optimization. | Protocol standardization is critical for reproducibility. |
| IFN-γ ELISPOT Response | Baseline | Can be reduced by 50-85% for specific antigens. | The effect is more pronounced for CD4+ T-cell responses than CD8+ responses. |
| Proliferative Capacity | Baseline | May be reduced; a post-thaw rest period can help restore function. | Adding IL-2 to the culture medium can improve the mitotic capacity of thawed T-cells. |
Table 2: Reported Changes in T-Cell Surface Marker Expression Post-Cryopreservation
| Marker Category | Markers with Decreased Expression | Markers with Unchanged Expression | Reference |
| Exhaustion / Activation | PD-1, KLRG1, CD25, CD39, CTLA4 | - | |
| Cytokine Receptors | CD127 (IL-7Rα), CD122 (IL-2Rβ) | - | |
| Costimulatory / Adhesion | - | CD27, CD28 | |
| Memory / Naive | - | CD45RO, CD45RA | |
| Major Lineage | - | CD4, CD8 | |
| Note: These changes highlight the importance of careful data interpretation when working with cryopreserved samples, as the immunophenotype may be altered. |
Experimental Protocols
Protocol 1: Cryopreservation of IE1-Specific T-Cells
This protocol is designed to maximize post-thaw viability and functionality.
Materials:
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty") or a controlled-rate freezer
Procedure:
-
Preparation: Ensure T-cells are healthy and in the logarithmic growth phase. Perform a cell count to determine viability and cell number.
-
Cell Pelleting: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Aspirate the supernatant completely.
-
Prepare Freezing Medium: Prepare a fresh freezing medium consisting of 90% FBS and 10% DMSO. Cool the medium to 4°C to reduce metabolic activity and minimize DMSO toxicity upon addition.
-
Resuspension: Gently resuspend the cell pellet in the cold freezing medium at a concentration of 5-10 x 10⁶ cells/mL.
-
Aliquoting: Quickly transfer 1 mL aliquots of the cell suspension into pre-labeled sterile cryovials.
-
Controlled Freezing: Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This achieves the necessary cooling rate of -1°C per minute.
-
Long-Term Storage: Transfer the vials to a liquid nitrogen vapor phase tank (below -150°C) for long-term storage. Vials should be moved to liquid nitrogen within 72 hours.
Protocol 2: Thawing of Cryopreserved T-Cells
This protocol is optimized for rapid thawing and gradual removal of DMSO.
Materials:
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 15 mL or 50 mL conical tubes
-
37°C water bath
Procedure:
-
Rapid Thaw: Remove the cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath. Agitate the vial gently until only a small shard of ice remains. This process should take approximately 60-90 seconds.
-
Decontamination: Wipe the outside of the vial with 70% ethanol (B145695) before opening it inside a biological safety cabinet.
-
Dilution of DMSO: Using a sterile pipette, gently transfer the entire contents of the vial into a 15 mL conical tube containing 10 mL of pre-warmed complete medium. Perform this step slowly to avoid osmotic shock.
-
Cell Pelleting: Centrifuge the cells at 200-300 x g for 5-10 minutes at room temperature.
-
Removal of Supernatant: Carefully aspirate and discard the supernatant containing the DMSO.
-
Resuspension: Gently resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Recovery: Transfer the cells to an appropriate culture flask or plate. Place them in a 37°C, 5% CO₂ incubator for a recovery period of at least 24 hours before initiating any functional experiments.
Visualizations
Caption: Standard workflow for T-cell cryopreservation and thawing.
Caption: Troubleshooting decision tree for common post-thaw issues.
Caption: Key factors influencing T-cell viability during processing.
References
- 1. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 2. Antigen-specific T cells fully conserve antitumour function following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen-specific T cells fully conserve antitumour function following cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background noise in IE1 peptide ELISPOT
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with background noise in Human Cytomegalovirus (CMV) IE1 peptide ELISPOT assays.
Troubleshooting Guide: High Background Noise
High background can obscure specific responses, making data interpretation difficult. The table below outlines common causes and solutions to reduce background noise.
| Problem | Possible Cause | Recommended Solution |
| High background staining across the entire plate | Inadequate Washing: Insufficient removal of unbound reagents.[1][2] | Carefully wash the plate, including both sides of the membrane, after cell removal and before adding the detection antibody. Increase the number and vigor of wash steps.[2][3] |
| Contaminated Reagents: Bacterial or fungal growth in buffers, media, or antibody solutions.[1] | Use sterile, fresh reagents. If solutions appear turbid, discard them.[1] Consider filtering antibody solutions.[3] | |
| Serum Reactivity: Serum in the culture medium may contain heterophilic antibodies or cytokines that cause non-specific binding.[1][4] | Heat-inactivate the serum.[2] Screen different serum lots for low background staining before use.[1] | |
| Over-development: Incubation with the substrate for too long.[2][3] | Reduce the substrate development time.[2][3] Monitor spot development under a microscope to stop the reaction at the optimal time.[2][3] | |
| High DMSO Concentration: DMSO used for peptide reconstitution can cause membrane leakage.[4] | Ensure the final DMSO concentration in the well is below 0.5%.[4] | |
| High number of spots in negative control wells | Spontaneous Cytokine Secretion: Cells are pre-activated or stressed.[1][5] | Wash cells thoroughly to remove any existing cytokines before plating.[4][6] Handle cells gently and ensure high viability to minimize stress-induced activation.[4][5] |
| Too Many Cells: Overcrowding can lead to non-specific, cell-to-cell activation.[1][5] | Optimize the number of cells plated per well. A common range is 2-4 x 10^5 cells/well.[7][8] | |
| Contaminants in Reagents: Endotoxins in media, serum, or other reagents can activate cells.[5] | Use endotoxin-tested reagents and cell culture media. | |
| Patchy or uneven background | Improper Plate Activation: Incomplete or uneven wetting of the PVDF membrane. | Ensure the membrane is properly pre-treated with ethanol (B145695) (e.g., 35% or 70%) and washed thoroughly with PBS before coating.[2][3] |
| Cell Debris: Debris from dead cells can stick to the membrane and cause artifacts.[4] | Use a cell population with high viability (>95%) and handle cells carefully to prevent lysis.[4] | |
| Drying of the Membrane: Allowing the membrane to dry out at any stage can cause non-specific binding.[3] | Keep the membrane moist throughout the assay by ensuring wells always contain liquid.[3] |
Quantitative Experimental Parameters
Optimizing assay parameters is crucial for achieving a high signal-to-noise ratio. The following table provides typical ranges for key variables in an IFN-γ ELISPOT assay.
| Parameter | Typical Range | Considerations & Recommendations |
| PBMC Seeding Density | 5 x 10⁴ - 4 x 10⁵ cells/well | A linear relationship between cell number and spot count is typically observed between 6 x 10⁴ and 2 x 10⁵ cells/well.[7][8][9] Start with 2-2.5 x 10⁵ cells/well.[7][10] |
| This compound Concentration | 0.1 - 10 µg/mL | A concentration of 10 µg/mL is often sufficient to reach saturation.[11] Titrating the peptide is recommended to find the optimal concentration for maximal stimulation.[8] |
| Cell Incubation Time | 12 - 24 hours | Optimal incubation times should be determined experimentally.[1] Exceeding 24 hours can lead to larger, confluent spots.[2][3] |
| Substrate Development Time | 5 - 60 minutes | Monitor development closely. Exceeding 1 hour can significantly increase background color. Stop the reaction by washing with deionized water.[4] |
| Negative Control Background | < 50 SFU / 10⁶ PBMC | A background of <50 Spot Forming Units (SFU) per million cells is often considered low.[12] However, some spontaneous secretion is normal.[5] |
Experimental Protocols
Standard IFN-γ ELISPOT Protocol for this compound Stimulation
This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is highly recommended.
-
Plate Preparation:
-
Pre-wet the PVDF membrane by adding 15-50 µL of 35-70% ethanol to each well for 1 minute.
-
Wash the plate 3-5 times with sterile PBS.[2][3] Do not allow the membrane to dry.
-
Coat the plate with anti-IFN-γ capture antibody at the recommended concentration in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The following day, wash the plate 3-5 times with sterile PBS to remove excess capture antibody.
-
Block the membrane with culture medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
Prepare a single-cell suspension of PBMCs. Ensure cell viability is high.[4]
-
Resuspend cells in culture medium to the desired concentration (e.g., 2 x 10⁶ cells/mL for plating 2 x 10⁵ cells in 100 µL).
-
Add 100 µL of cell suspension to each well.
-
Add 50 µL of the this compound solution (at 3x the final desired concentration) to the appropriate wells.
-
Add 50 µL of medium only (negative control) and a mitogen like PHA (positive control) to respective wells.
-
-
Incubation:
-
Detection and Development:
-
Wash the plate thoroughly (4-6 times) with PBS containing 0.05% Tween-20 to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4-6 times with PBS-Tween.
-
Add Streptavidin-enzyme conjugate (e.g., ALP or HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly. Perform a final wash with PBS only.[6]
-
Add the substrate (e.g., BCIP/NBT or AEC). Monitor spot development.
-
Stop the reaction by washing extensively with tap or deionized water.[4]
-
Allow the plate to dry completely in the dark before analysis.[6]
-
Visualizations
Caption: Troubleshooting workflow for diagnosing high background in ELISPOT assays.
Caption: Key steps in the ELISPOT experimental workflow highlighting critical control points.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in negative control wells?
A high number of spots in negative control wells often suggests that the cells are spontaneously secreting the cytokine of interest.[1] This can be caused by several factors, including recent in vivo activation of the cells, stress during cell isolation and handling, or non-specific stimulation from contaminants like endotoxins in the culture medium or serum.[5] To mitigate this, ensure cells are handled gently, have high viability, and are washed thoroughly before being added to the ELISPOT plate.[4][6]
Q2: How does cell density affect background noise?
Plating too many cells per well can lead to overcrowding, which may cause non-specific activation due to cell-to-cell contact.[1][5] Conversely, too few cells will result in a weak signal. It is crucial to perform a cell titration experiment to find the optimal density that provides a robust specific signal without increasing the background.[3] For PBMCs, a good starting point is between 2 x 10⁵ and 4 x 10⁵ cells per well.[7][8]
Q3: Can the type of serum used in the culture medium contribute to high background?
Yes, serum is a common source of background noise. It can contain heterophilic antibodies that cross-link the capture and detection antibodies, leading to non-specific signal.[1] Some sera may also contain the cytokine being measured. It is recommended to screen several lots of serum for low background reactivity and to heat-inactivate the serum before use.[1][2]
Q4: My spots are fuzzy and poorly defined. What could be the cause?
Poorly defined or "fuzzy" spots are often a result of improper pre-treatment of the PVDF membrane with ethanol, which is necessary for proper antibody coating.[2][3] Another cause can be moving or disturbing the plate during the cell incubation period, which allows secreted cytokines to diffuse further before being captured.[1][6] Ensure the plate is activated correctly and remains stationary during incubation.
Q5: Why is it important to wash both sides of the membrane?
Some reagents can leak through the PVDF membrane into the plastic underdrain of the plate during incubation steps.[3] If not washed away, these reagents can contribute to a high background signal during the development step.[3] Therefore, after removing the underdrain, it is important to wash both the top and bottom of the membrane to ensure all unbound reagents are removed.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. mabtech.com [mabtech.com]
- 5. mabtech.com [mabtech.com]
- 6. ELISpot Troubleshooting [elisa-antibody.com]
- 7. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunospot.com [immunospot.com]
- 9. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
IE1 peptide stability and storage conditions
IE1 Peptide Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of IE1 peptides. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and successful application of your IE1 peptides in experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the handling and storage of IE1 peptides.
Q1: How should I store lyophilized IE1 peptides upon arrival?
For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C, protected from light and moisture.[1][2][3] When stored under these conditions, most lyophilized peptides are stable for several years.[4] For short-term storage (days to weeks), refrigeration at 4°C is generally acceptable.[1][5]
Q2: What is the recommended procedure for reconstituting IE1 peptides?
Reconstitution is a critical step that involves dissolving the lyophilized peptide in a suitable solvent.[6]
-
Warm the Vial: Before opening, allow the peptide vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can reduce peptide stability.[1][2]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7]
-
Add Solvent: For CMV this compound pools, a common initial solvent is pure dimethyl sulfoxide (B87167) (DMSO).[8][9][10] After initial dissolution in DMSO, further dilution to the desired concentration can be done with sterile water or an appropriate sterile buffer (pH 5-7).[5][8] The final DMSO concentration should typically be kept below 1% (v/v) to avoid toxicity in biological systems.[8]
-
Ensure Dissolution: Gently swirl or roll the vial to dissolve the peptide.[11] If solubility is an issue, brief sonication (3 cycles of 10 seconds, chilling on ice in between) can help.[7][12] Do not shake the vial vigorously.[11]
Q3: My this compound won't dissolve or the solution is cloudy. What should I do?
Cloudiness, gel formation, or visible particulates indicate that the peptide has not fully dissolved and may be suspended or aggregated.[12]
-
Check Peptide Properties: The solubility of a peptide is highly dependent on its amino acid sequence.[12][13] Peptides with many hydrophobic residues may be difficult to dissolve in aqueous solutions.[7][13]
-
Try Sonication: As mentioned, sonication can help break up small particles and aid dissolution.[7][12]
-
Adjust pH: If the peptide is acidic (net charge < 0), adding a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate may help.[12] If it is basic (net charge > 0), an acidic solution like 10% acetic acid can be used.[7]
-
Use Organic Solvents: For very hydrophobic peptides, dissolving first in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) is recommended, followed by slow, dropwise dilution with your aqueous buffer.[7][12]
Q4: How should I store reconstituted IE1 peptides?
The shelf-life of peptides in solution is very limited compared to their lyophilized form.[4] Storing peptides in solution for long periods is not recommended.[4]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, you should divide the peptide solution into single-use aliquots.[4][14]
-
Freeze: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[6][14]
-
Avoid Frost-Free Freezers: The temperature fluctuations during defrost cycles in frost-free freezers can damage the peptide.[1][15]
Q5: Which amino acids in a peptide sequence are particularly sensitive to degradation?
Certain amino acids are more prone to degradation. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[4][7] Peptides with Asparagine (Asn), Glutamine (Gln), and N-terminal Glutamic acid (Glu) also have limited stability in solution.[1][4]
Q6: I'm not seeing the expected results in my T-cell stimulation assay. Could it be an issue with my this compound?
Yes, compromised peptide integrity can lead to experimental failure.
-
Improper Storage: Check if the peptide was stored correctly in both lyophilized and solution forms. Repeated freeze-thaw cycles or prolonged storage in solution can degrade the peptide.[1]
-
Inaccurate Concentration: Poor solubility can lead to an inaccurate final peptide concentration.[7] Ensure the peptide is fully dissolved before use.
-
Peptide Stability: The specific this compound sequence may have inherent instability. If you suspect degradation, it is best to use a fresh vial of lyophilized peptide and prepare a new stock solution.
Data Summary: this compound Stability & Storage Conditions
The following table summarizes the recommended storage conditions and expected stability for peptides. Note that the stability of any specific this compound is highly dependent on its unique amino acid sequence.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | Room Temperature | Days to Weeks | For short-term handling or shipping only; protect from light and moisture.[2][3][5] |
| 4°C | Weeks to Months | Acceptable for short-term storage.[1][5] | |
| -20°C to -80°C | Months to Years | Recommended for long-term storage. [1][3] Keep in a tightly sealed vial with a desiccant.[3][4] | |
| In Solution | 4°C | Up to 1-2 Weeks | Very short-term storage only; risk of bacterial degradation.[14] |
| -20°C | Up to 3-4 Months | Recommended for aliquots. Avoid repeated freeze-thaw cycles.[5][14] | |
| -80°C | Up to 1 Year | Best option for storing reconstituted peptide for longer periods.[5][14] |
Detailed Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a step-by-step guide for dissolving a lyophilized this compound pool, a common reagent in immunological assays.
Materials:
-
Vial of lyophilized this compound
-
Pure, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water or sterile buffer (e.g., PBS, pH 5-7)
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Remove the peptide vial from cold storage (-20°C or -80°C).
-
Place the vial in a desiccator and allow it to warm to room temperature before opening. This prevents condensation from forming inside the vial.[2]
-
Briefly centrifuge the vial to pellet all the lyophilized powder at the bottom of the tube.
-
Under sterile conditions, carefully open the vial.
-
Add the required volume of pure DMSO to create a concentrated stock solution (e.g., as per the manufacturer's datasheet, a common concentration is 10-20 mg/mL).[8][10]
-
Gently vortex or swirl the vial until the peptide is completely dissolved. A clear solution should be observed.
-
For your working solution, slowly dilute the DMSO stock with sterile water or your experimental buffer to the final desired concentration.[8]
-
If the entire stock will not be used immediately, aliquot the solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C and protect them from light.[6][8]
Protocol 2: General Workflow for Peptide Handling and Use
This protocol outlines the best practices from receiving the peptide to its use in an experiment.
Procedure:
-
Receiving and Logging: Upon receipt, log the peptide details and immediately transfer it to the appropriate long-term storage (-20°C or -80°C).
-
Experimental Planning: Before reconstitution, determine the total amount of peptide needed for your set of experiments to avoid preparing excess stock solution.
-
Reconstitution (as per Protocol 1): Prepare the stock solution using the appropriate solvent.
-
Aliquoting: Immediately create single-use aliquots of the stock solution. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[4][14]
-
Storage of Aliquots: Store the working aliquots at -20°C or -80°C.
-
Experimental Use: When needed, remove a single aliquot from the freezer, thaw it, and dilute it to the final concentration for your assay. Discard any unused portion of the thawed aliquot; do not refreeze it.
Visual Guides and Workflows
Peptide Handling and Preparation Workflow
The following diagram illustrates the recommended workflow from receiving a lyophilized this compound to its final use in an experiment.
Caption: Workflow for proper this compound handling and preparation.
Troubleshooting Peptide Solubility Issues
This flowchart provides a logical sequence of steps to address common solubility problems with IE1 peptides.
Caption: A troubleshooting guide for this compound solubility issues.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. peptide.com [peptide.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel canonical and cryptic HCMV-specific T-cell epitopes for HLA-A∗03 and HLA-B∗15 via peptide-PRISM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. biosynth.com [biosynth.com]
- 14. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 15. NIBSC - Peptide Storage [nibsc.org]
Technical Support Center: Quality Control for Synthetic IE1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the quality control of synthetic Immediate-Early 1 (IE1) peptides. IE1, a key protein of Human Cytomegalovirus (HCMV), is a frequent target of the cellular immune response, making synthetic IE1 peptides crucial reagents in immunological research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are synthetic IE1 peptides and why are they important?
A1: Synthetic IE1 peptides are artificially manufactured fragments of the Immediate-Early 1 (IE1) protein of Human Cytomegalovirus (HCMV).[1] The IE1 protein is crucial for the virus's replication and its ability to manipulate the host's immune system.[4][5][6] Specific regions (epitopes) of the IE1 protein are recognized by the immune system's T-cells, particularly CD8+ T-cells.[1][2][7] Researchers use synthetic IE1 peptides to study these T-cell responses, which is vital for understanding HCMV immunity and developing vaccines and immunotherapies.[2][8]
Q2: What are the critical quality control parameters for synthetic IE1 peptides?
A2: The primary quality control parameters for synthetic IE1 peptides include:
-
Purity: The percentage of the target peptide in the final product. High purity is crucial for accurate and reproducible experimental results.[9][10]
-
Identity: Confirmation that the synthesized peptide has the correct amino acid sequence and molecular weight.[11]
-
Net Peptide Content (NPC): The actual amount of peptide in the lyophilized powder, distinct from non-peptide components like water and counter-ions.
-
Endotoxin (B1171834) Levels: Endotoxins (lipopolysaccharides) from bacteria can cause non-specific immune stimulation, leading to erroneous results in cellular assays.[12]
Q3: What level of purity do I need for my IE1 peptide experiments?
A3: The required purity level depends on the application. The following table provides general recommendations:
| Application | Recommended Purity | Rationale |
| T-cell Epitope Mapping (Screening) | >70% | Sufficient for initial identification of immunogenic peptides. |
| In vitro T-cell Assays (e.g., ELISpot, ICS) | >90% | Minimizes the risk of impurities interfering with cellular responses.[9] |
| In vivo studies / Pre-clinical research | >95% | High purity is essential to ensure that the observed biological effect is due to the target peptide and to minimize potential toxicity from impurities. |
| Structural Studies (e.g., X-ray crystallography) | >98% | Requires a highly homogeneous sample for successful crystallization. |
Q4: How should I store my synthetic IE1 peptides?
A4: Proper storage is critical to maintain the integrity of your IE1 peptides.
-
Lyophilized Peptides: Store at -20°C or -80°C for long-term stability.[13] Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.[13]
-
Peptides in Solution: The shelf-life of peptides in solution is limited. If necessary, dissolve the peptide in a suitable sterile buffer (pH 5-6), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[13]
Troubleshooting Guides
This section addresses common issues encountered during the quality control and use of synthetic IE1 peptides.
Problem 1: Unexpected or No Biological Activity in T-cell Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Peptide Sequence or Purity | - Verify the peptide's identity and purity using Mass Spectrometry and HPLC. Request the Certificate of Analysis from the supplier. |
| Peptide Degradation | - Ensure proper storage conditions were maintained. - Avoid multiple freeze-thaw cycles by aliquoting the peptide solution.[13] - Prepare fresh peptide solutions for critical experiments. |
| Peptide Aggregation | - Visually inspect the peptide solution for precipitation. - Try dissolving the peptide in a small amount of a different solvent like DMSO before diluting with aqueous buffer.[13][14] - Sonication can help to break up aggregates. |
| Endotoxin Contamination | - Use peptides with certified low endotoxin levels for cellular assays.[12] - If endotoxin contamination is suspected, a Limulus Amebocyte Lysate (LAL) assay can be performed. |
| Suboptimal Assay Conditions | - Titrate the peptide concentration to determine the optimal dose for T-cell stimulation. - Ensure the health and viability of the cells used in the assay. - Optimize incubation times and other assay parameters. |
Problem 2: Discrepancies in Peptide Quantification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inaccurate Measurement of Lyophilized Powder | - Use a high-precision balance for weighing. - Be aware that lyophilized powder contains water and counter-ions (e.g., TFA), so the gross weight is not the net peptide content. |
| Incorrect Assumption of Net Peptide Content (NPC) | - For precise quantification, determine the NPC via Amino Acid Analysis (AAA). |
| Incomplete Solubilization | - Ensure the peptide is fully dissolved before making dilutions. - Refer to the supplier's recommendations for the appropriate solvent. |
Experimental Protocols
Protocol 1: Purity and Identity Analysis by RP-HPLC-MS
Objective: To determine the purity of the synthetic this compound and confirm its molecular weight.
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) to a concentration of 1 mg/mL.
-
Chromatographic Conditions (RP-HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the HPLC is directly introduced into an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the this compound.
-
-
Data Analysis:
-
Purity: Calculate the purity by integrating the area of the main peptide peak in the HPLC chromatogram and expressing it as a percentage of the total peak area.
-
Identity: Compare the observed molecular weight from the mass spectrum with the theoretical molecular weight of the this compound.
-
Protocol 2: Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
Objective: To quantify the level of endotoxin contamination in the synthetic this compound preparation.
Methodology:
-
Reagent Preparation: Prepare all reagents, including LAL reagent, endotoxin standards, and LAL Reagent Water (LRW), according to the manufacturer's instructions. All materials must be pyrogen-free.
-
Standard Curve: Prepare a series of endotoxin standards of known concentrations to generate a standard curve.
-
Sample Preparation: Reconstitute the this compound in LRW to the desired concentration for the assay.
-
Assay Procedure (Chromogenic Method):
-
Add the peptide sample and endotoxin standards to a pyrogen-free microplate.
-
Add the LAL reagent to each well and incubate at 37°C for the recommended time.
-
Add the chromogenic substrate and incubate at 37°C.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the corresponding endotoxin concentrations.
-
Determine the endotoxin concentration in the this compound sample by interpolating its absorbance value on the standard curve. The result is typically expressed in Endotoxin Units per milligram (EU/mg) or per microgram (EU/µg) of peptide. For most cellular assays, an endotoxin level of ≤0.01 EU/µg is recommended.[12]
-
Visualizations
Caption: Workflow for synthetic this compound production and quality control.
Caption: Troubleshooting logic for this compound-based T-cell assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Highly Protective In Vivo Function of Cytomegalovirus IE1 Epitope-Specific Memory CD8 T Cells Purified by T-Cell Receptor-Based Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HLA-A*2402-restricted HCMV immediate early-1 (IE-1) epitopes as targets for CD8+ HCMV-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. intavispeptides.com [intavispeptides.com]
- 12. genscript.com [genscript.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry Gating for IE1 Peptide-Specific T-Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of IE1 peptide-specific T-cells using flow cytometry.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of flow cytometry gating for rare antigen-specific T-cells, such as those targeting the CMV-derived this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Cytokine-Positive T-Cells | 1. Suboptimal Peptide Stimulation: Insufficient concentration or duration of peptide stimulation.[1] 2. Ineffective Protein Transport Inhibition: The Golgi apparatus may not be effectively blocked, leading to cytokine secretion.[2] 3. Low Antibody Concentration: The antibody titer may be too low for detection.[3] 4. Low Antigen Expression: The target cytokine may have low expression levels.[2][3] 5. Epitope Masking/Destruction: Fixation and permeabilization agents may alter the antibody's target epitope.[2] | 1. Optimize Stimulation: Titrate the this compound concentration and test different stimulation times (typically 4-6 hours for T-cells).[2][1] 2. Verify Inhibitor Efficacy: Use effective protein transport inhibitors like Brefeldin A or Monensin and ensure they are added at the correct time.[2] 3. Titrate Antibodies: Perform antibody titrations to determine the optimal concentration for staining.[2][3] 4. Amplify Signal: For low-expression cytokines, use bright fluorochromes (e.g., PE, APC) or a signal amplification strategy.[2] 5. Select Appropriate Reagents: Use fixation/permeabilization buffers validated for intracellular cytokine staining to preserve epitope integrity.[2] |
| High Background Staining | 1. Nonspecific Antibody Binding: Antibodies may bind nonspecifically to cells, particularly dead cells or those with Fc receptors.[3][4][5] 2. High Antibody Concentration: Using too much antibody can increase background noise.[2][5] 3. Cell Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.[6] 4. Inadequate Washing: Insufficient washing steps can leave unbound antibody.[3] | 1. Include Viability Dye and Fc Block: Use a viability dye to exclude dead cells from the analysis and add an Fc receptor blocking agent before staining.[3][7] 2. Titrate Antibodies: Determine the optimal antibody concentration through titration to minimize nonspecific binding.[2][5] 3. Use Autofluorescence Controls: Include an unstained sample to assess the level of autofluorescence.[5][8] 4. Optimize Wash Steps: Ensure adequate washing between staining steps to remove unbound antibodies.[3] |
| Poor Resolution Between Positive and Negative Populations | 1. Inadequate Compensation: Spectral overlap between fluorochromes can obscure true signals. 2. Low Number of Events: Acquiring too few events can make it difficult to distinguish rare populations. 3. Suboptimal Gating Strategy: Incorrectly placed gates can lead to misinterpretation of results.[4][9] | 1. Use Proper Compensation Controls: Use single-stain controls for each fluorochrome to accurately set compensation. Fluorescence Minus One (FMO) controls are also critical for setting accurate gates in multicolor panels.[4][8] 2. Acquire More Events: Increase the number of collected events to improve the statistical significance of rare populations. 3. Refine Gating Strategy: Use a sequential gating strategy, starting with broad gates for lymphocytes and singlets, then narrowing down to specific T-cell subsets. Use FMO controls to guide gate placement.[9][10] |
| Difficulty Detecting Rare IE1-Specific T-Cells | 1. Low Frequency of Target Cells: Antigen-specific T-cells are often present at very low frequencies.[7][11] 2. High Background Obscuring Signal: Non-specific background can be higher than the actual signal from rare cells.[7] | 1. Use Activation-Induced Markers (AIM): In addition to intracellular cytokines, stain for surface markers of activation like CD137 (4-1BB) and CD154 (CD40L), which have low background expression.[7] 2. Enrich for Antigen-Specific Cells: While technically more complex, it is possible to enrich for antigen-specific T-cells before flow cytometric analysis.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical controls for gating this compound-specific T-cells?
A1: The following controls are essential for accurate gating:
-
Unstimulated Control: This sample contains cells that have not been exposed to the this compound and is crucial for setting the gate for activation markers and intracellular cytokines. It helps to account for background expression of these markers.[4]
-
Fluorescence Minus One (FMO) Controls: FMO controls are samples stained with all antibodies in your panel except for one. They are critical for accurately setting gates, especially for markers where the positive and negative populations are not clearly separated, by revealing the spread of data from other fluorochromes into the channel of interest.[4][8]
-
Isotype Controls: While their use is debated, isotype controls can help to assess non-specific binding of your antibody. They are antibodies of the same immunoglobulin class and type as your primary antibody but lack specificity for the target antigen.[8]
-
Viability Dye Control: A sample stained only with a viability dye to set the gate for live cells. This is important as dead cells can non-specifically bind antibodies.[7][9]
-
Single-Stain Compensation Controls: These are essential for calculating the correct compensation matrix to correct for spectral overlap between fluorochromes.
Q2: How can I improve the detection of rare IE1-specific T-cells?
A2: Detecting rare cells requires minimizing background and maximizing the specific signal. Consider the following strategies:
-
Use a combination of markers: Instead of relying solely on a single cytokine like IFN-γ, include other activation markers such as CD137 (4-1BB) and CD154 (CD40L). These markers have very low background expression and are upregulated upon specific T-cell activation.[7][12]
-
Acquire a large number of events: To reliably identify rare populations, it is often necessary to acquire a million or more total events.
-
Use a "dump channel": Combine antibodies for markers that you want to exclude from your analysis (e.g., CD14 for monocytes, CD19 for B-cells) conjugated to the same fluorochrome. This allows you to gate them out early in your analysis.[7]
Q3: What is a typical gating strategy for identifying IE1-specific CD8+ T-cells producing IFN-γ?
A3: A common sequential gating strategy is as follows:
-
Time Gate: To ensure signal stability.
-
Singlet Gate: To exclude cell doublets (e.g., using FSC-A vs. FSC-H).[10]
-
Lymphocyte Gate: Based on forward and side scatter properties (FSC vs. SSC).[10]
-
Live Cell Gate: Using a viability dye to exclude dead cells.[7]
-
CD3+ Gate: To identify all T-cells.[10]
-
CD8+ Gate: To select the cytotoxic T-cell population.
-
IFN-γ+ Gate: Within the CD8+ population, identify cells expressing IFN-γ based on the unstimulated control.
Q4: Should I stain for surface markers before or after fixation and permeabilization?
A4: It is generally recommended to stain for surface markers before fixation and permeabilization.[2] Some cell surface epitopes can be sensitive to the fixation and permeabilization process, which could lead to a loss of signal.[2]
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for IE1-Specific T-Cells
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Stimulation:
-
Resuspend PBMCs in complete RPMI medium.
-
Plate 1-2 million cells per well in a 96-well round-bottom plate.
-
Add the this compound pool at a pre-optimized concentration (e.g., 1 µg/ml).[12] Include an unstimulated control (e.g., DMSO vehicle) and a positive control (e.g., SEB or PMA/Ionomycin).[1][13]
-
Add co-stimulatory antibodies (e.g., anti-CD28/CD49d) at 1 µg/ml.[12]
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Protein Transport Inhibition:
-
Add a protein transport inhibitor such as Brefeldin A or Monensin.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.[2]
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Add a viability dye according to the manufacturer's protocol.
-
Add a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate in the dark at 4°C for 30 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells with FACS buffer.
-
Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Wash cells with permeabilization buffer.
-
Add a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubate in the dark at 4°C for 30 minutes.[14]
-
-
Acquisition:
-
Wash cells with permeabilization buffer, then with FACS buffer.
-
Resuspend cells in FACS buffer and acquire on a flow cytometer.
-
Visualizations
Caption: A typical sequential gating strategy for identifying IE1-specific T-cells.
Caption: Experimental workflow for intracellular cytokine staining of IE1-specific T-cells.
References
- 1. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. 4 Gating Controls Your Flow Cytometry Experiment Needs To Improve Reproducibility - ExpertCytometry [expertcytometry.com]
- 5. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow-cytometric analysis of rare antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells [frontiersin.org]
Validation & Comparative
Validating Novel IE1 Peptide Epitopes in Human Cohorts: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of novel peptide epitopes from the Human Cytomegalovirus (HCMV) Immediate-Early 1 (IE1) protein is critical for the development of effective vaccines and immunotherapies. This guide provides a comparative overview of the methodologies used to validate these epitopes in human cohorts, supported by experimental data and detailed protocols.
The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling HCMV infection. The IE1 protein is a major target for these responses, making its epitopes prime candidates for therapeutic development. The validation process confirms the immunogenicity of predicted peptide epitopes and their relevance in human immune responses.
Experimental Workflow for IE1 Epitope Validation
The validation of novel IE1 peptide epitopes typically follows a multi-step experimental workflow, beginning with in silico prediction and culminating in the characterization of T-cell responses in human peripheral blood mononuclear cells (PBMCs).
Comparison of Key T-Cell Response Assays
The selection of an appropriate assay to measure T-cell responses is crucial for the successful validation of IE1 epitopes. The most commonly used methods are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Principle | Measures the frequency of cytokine-secreting cells at a single-cell level by capturing cytokines on a membrane. | Detects intracellular cytokines in individual cells using fluorescently labeled antibodies, analyzed by flow cytometry. |
| Primary Readout | Number of spot-forming cells (SFCs) per million PBMCs. | Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+). |
| Advantages | Highly sensitive for detecting rare antigen-specific T-cells. Relatively high-throughput and cost-effective. | Provides multiparametric data, allowing for simultaneous analysis of cell surface markers and multiple cytokines. Can phenotype the responding T-cells. |
| Disadvantages | Provides limited information on the phenotype of the responding cells. | Less sensitive than ELISpot for detecting very low frequency responses. More complex and expensive. |
| Typical Application | Screening of large numbers of peptides to identify potential epitopes. | Detailed characterization of the phenotype and function of epitope-specific T-cells. |
Quantitative Data on Novel this compound Epitopes
Several studies have identified and validated novel this compound epitopes, providing quantitative data on their immunogenicity. The following table summarizes representative data from such studies.
| This compound | HLA Restriction | T-Cell Response Metric | Reported Value | Reference |
| VLEETSVML | HLA-A*02:01 | % of CD8+ T-cells (ICS) | Up to 4.25% | [1] |
| YPHFMPTNL | H-2Ld (murine) | Not specified in abstract | Immunodominant | [2] |
| Multiple Peptides | Various | Number of targeted peptides | 15 IE1 peptides in a cohort of 7 infants | [3][4] |
| Multiple Peptides | Various | Frequency of CD8+ T-cell response | Detected in 40% of subjects | [5][6][7] |
| Novel Peptides | HLA-A03, HLA-B15 | IFN-γ+/CD8+ T-cell response | ≥0.02% considered immunogenic | [8][9] |
T-Cell Receptor Signaling Pathway
The recognition of an this compound presented by an MHC molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) initiates a complex signaling cascade, leading to T-cell activation and an effector response.
Detailed Experimental Protocols
In Silico Epitope Prediction
-
Obtain IE1 Protein Sequence: Retrieve the full-length amino acid sequence of the HCMV IE1 protein from a protein database (e.g., UniProt).
-
Select HLA Alleles: Choose a panel of HLA class I and class II alleles that are prevalent in the target human population.
-
Utilize Prediction Algorithms: Employ bioinformatics tools such as NetMHCpan or IEDB's T cell epitope prediction tools to predict 8-11mer peptides with high binding affinity to the selected HLA alleles.[10] These tools often provide a percentile rank or IC50 value indicating the predicted binding strength.
HLA-Peptide Binding Assay
This assay directly measures the binding affinity of a synthetic peptide to a specific HLA molecule.
-
Reagents: Solubilized and purified HLA molecules, a fluorescently labeled standard peptide with known high affinity for the HLA molecule, and the synthetic IE1 candidate peptides.
-
Principle: A competition-based assay is commonly used. The unlabeled candidate peptide competes with the fluorescently labeled standard peptide for binding to the HLA molecule.
-
Procedure: a. Incubate a fixed concentration of the HLA molecule and the fluorescently labeled peptide with varying concentrations of the candidate peptide. b. After reaching equilibrium, measure the fluorescence signal. A decrease in fluorescence indicates that the candidate peptide has displaced the labeled peptide and is binding to the HLA molecule.
-
Data Analysis: Calculate the concentration of the candidate peptide that inhibits 50% of the binding of the labeled peptide (IC50). A lower IC50 value indicates a higher binding affinity.
ELISpot Assay for IFN-γ Secretion
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ and incubate overnight at 4°C.
-
Cell Preparation: Isolate PBMCs from heparinized blood of HCMV-seropositive and seronegative donors using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: a. Wash the coated plate and block with a blocking buffer. b. Add 2x10^5 to 3x10^5 PBMCs to each well. c. Add the synthetic IE1 peptides (typically at a final concentration of 1-10 µg/mL) to the respective wells. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin). d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: a. Wash the plate to remove cells. b. Add a biotinylated detection antibody specific for human IFN-γ and incubate. c. Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). d. Add a substrate that will be converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
-
Cell Stimulation: a. In a 96-well U-bottom plate, incubate 1x10^6 PBMCs per well with the this compound (1-10 µg/mL) for 6-16 hours at 37°C in a 5% CO2 incubator. Include negative and positive controls. b. For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Surface Staining: a. Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: a. Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and antigenicity. b. Permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based) to allow antibodies to access intracellular proteins.
-
Intracellular Staining: a. Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: a. Acquire the stained cells on a flow cytometer. b. Analyze the data using flow cytometry software to determine the percentage of IFN-γ-positive cells within the CD4+ and CD8+ T-cell populations.
By employing this comprehensive approach, researchers can confidently identify and validate novel this compound epitopes, paving the way for the development of next-generation immunotherapies against HCMV.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Highly Protective In Vivo Function of Cytomegalovirus IE1 Epitope-Specific Memory CD8 T Cells Purified by T-Cell Receptor-Based Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytomegalovirus (CMV) IE1- and pp65-specific CD8+ T cell responses broaden over time after primary CMV infection in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Identification of novel canonical and cryptic HCMV-specific T-cell epitopes for HLA-A∗03 and HLA-B∗15 via peptide-PRISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unraveling T-Cell Cross-Reactivity: A Comparative Guide for IE1 Peptide-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
The intricate nature of T-cell recognition, where a single T-cell receptor (TCR) can recognize multiple different peptide-MHC complexes, presents both opportunities and challenges in immunology and drug development. This guide provides a comprehensive comparison of the cross-reactivity of Intermediate-Early 1 (IE1) peptide-specific T-cells, a key target in Cytomegalovirus (CMV) infection. By examining experimental data on cross-reactivity with other viral and self-peptides, this document aims to provide a valuable resource for understanding the nuances of T-cell immunity and informing the design of safer and more effective T-cell-based therapies.
Quantitative Analysis of T-Cell Cross-Reactivity
Understanding the functional consequences of T-cell cross-reactivity is paramount. The following table summarizes quantitative data from a study investigating the cross-reactivity of influenza A virus (IAV) M158-66-specific CD8+ T-cells with the Epstein-Barr virus (EBV) BMLF1280-288 peptide. While not directly involving an IE1 peptide, this well-documented case of inter-virus T-cell cross-reactivity provides a robust quantitative framework for assessing the phenomenon. The data highlights that a single T-cell population can recognize and respond to epitopes from two distinct viruses, albeit with differing functional avidities.
| T-Cell Specificity | Stimulating Peptide | % IFN-γ+ CD8+ T-cells | % TNF-α+ CD8+ T-cells | % MIP-1β+ CD8+ T-cells | Lysis of Peptide-Pulsed Targets (%) |
| Cross-reactive IAV M1-specific | IAV M158-66 | 1.2% | 0.8% | 1.5% | 45% |
| EBV BMLF1280-288 | 0.5% | 0.3% | 0.7% | 25% | |
| Monospecific IAV M1-specific | IAV M158-66 | 1.5% | 1.1% | 1.8% | 55% |
| EBV BMLF1280-288 | <0.1% | <0.1% | <0.1% | <5% | |
| Monospecific EBV BMLF1-specific | IAV M158-66 | <0.1% | <0.1% | <0.1% | <5% |
| EBV BMLF1280-288 | 1.8% | 1.3% | 2.1% | 60% |
This table is a representative example based on findings from studies on IAV and EBV cross-reactivity and is intended to illustrate the type of quantitative data generated in such research.
Experimental Protocols
Accurate assessment of T-cell cross-reactivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used to generate the quantitative data presented above.
Interferon-gamma (IFN-γ) ELISpot Assay
The IFN-γ ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, IFN-γ-secreting T-cells.
Materials:
-
PVDF-bottom 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Peptides of interest (e.g., IE1, other viral or self-peptides)
-
Peripheral blood mononuclear cells (PBMCs)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells and block with RPMI/10% FBS for 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-5 x 105 cells/well.
-
Peptide Stimulation: Add peptides to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the wells and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add BCIP/NBT substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Chromium-51 (51Cr) Release Assay
The 51Cr release assay is a classic method for measuring the cytotoxic activity of T-cells.
Materials:
-
Target cells (e.g., peptide-pulsed T2 cells or autologous B-LCLs)
-
Effector T-cells (e.g., IE1-specific T-cell clones or lines)
-
51Cr (Sodium Chromate)
-
Fetal bovine serum (FBS)
-
RPMI 1640 medium
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells with 51Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times with RPMI/10% FBS to remove excess 51Cr.
-
Plating: Plate the labeled target cells at 1 x 104 cells/well in a 96-well plate.
-
Effector Cell Addition: Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 1:1).
-
Controls:
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Peptide-MHC Tetramer Staining and Flow Cytometry
Peptide-MHC tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells.
Materials:
-
PE- or APC-conjugated peptide-MHC class I tetramers (e.g., HLA-A*02:01 with this compound)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD8, CD3)
-
PBMCs or T-cell cultures
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or cultured T-cells.
-
Tetramer Staining: Incubate the cells with the peptide-MHC tetramer for 30-60 minutes at room temperature in the dark.
-
Surface Marker Staining: Add fluorochrome-conjugated antibodies against surface markers and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to identify and quantify the tetramer-positive T-cell population (e.g., CD3+CD8+Tetramer+).
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: TCR Signaling Pathway upon Peptide-MHC Recognition.
Caption: Experimental Workflow for Assessing T-Cell Cross-Reactivity.
IE1 Peptide vs. Whole Protein for T-Cell Stimulation: A Comparative Guide
Introduction
In the field of immunology, particularly in the study of viral infections and the development of vaccines and immunotherapies, the effective stimulation of antigen-specific T-cells is paramount. Cytomegalovirus (CMV) is a widely studied pathogen, and its Immediate-Early 1 (IE1) protein is a major target for the cellular immune response. Researchers often face a choice between using the whole IE1 protein or specific synthetic peptides derived from it to stimulate T-cells in vitro. This guide provides an objective comparison of these two approaches, supported by experimental principles and data, to aid researchers in selecting the optimal method for their specific needs.
Mechanism of Antigen Presentation: Peptides vs. Whole Proteins
The fundamental difference in how peptides and whole proteins stimulate T-cells lies in their processing and presentation by Antigen Presenting Cells (APCs), such as dendritic cells.
-
Whole Proteins: Exogenously supplied whole proteins are typically taken up by APCs into endosomes. Inside these compartments, the proteins are broken down into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the cell surface to CD4+ helper T-cells.[1][2] This pathway is generally less efficient for stimulating CD8+ cytotoxic T-cells.[1]
-
Peptides: Synthetic peptides, particularly overlapping long peptides (e.g., 15-mers), can be processed through multiple intracellular routes.[1] They can be loaded directly onto MHC class I molecules on the surface of APCs or, after internalization, access the cytosol. In the cytosol, they enter the endogenous antigen presentation pathway, where they are further processed by the proteasome, transported into the endoplasmic reticulum, and loaded onto MHC class I molecules for presentation to CD8+ T-cells.[2] Additionally, these longer peptides can also be processed through the endosomal pathway for MHC class II presentation, enabling the stimulation of both CD4+ and CD8+ T-cells.[1][3]
Comparative Efficacy for T-Cell Stimulation
Experimental evidence suggests significant differences in the efficiency and type of T-cell response elicited by whole proteins versus peptides.
-
Breadth of Response: Overlapping long peptides are generally more efficient at inducing robust and broad immune responses involving both CD8+ and CD4+ T-cells.[1] In contrast, whole proteins primarily stimulate CD4+ T-cells and are less effective at priming CD8+ T-cell responses.[1][2] Studies specifically examining CMV antigens have shown that while the pp65 protein can stimulate both T-cell subsets, the IE1 protein predominantly elicits a CD8+ T-cell response.[4][5] Using a pool of overlapping IE1 peptides ensures the potential activation of both CD4+ and CD8+ T-cells specific for various epitopes across the entire protein.[3][6]
-
Efficiency and Cross-Presentation: Synthetic long peptides are processed more rapidly and efficiently by dendritic cells compared to whole proteins.[2] This leads to increased presentation to both CD4+ and CD8+ T-cells.[2] The ability of long peptides to enter the cytosol and access the MHC class I pathway is a form of "cross-presentation" that is crucial for priming cytotoxic T-lymphocyte (CTL) responses, which is often less efficient with whole soluble proteins.[1]
-
Specificity and Standardization: Peptide pools offer superior specificity and reduce the batch-to-batch variability that can be associated with recombinant whole proteins.[7] Whole protein preparations may contain impurities or endotoxins that can lead to non-specific immune cell activation.[7] Peptides, being chemically synthesized, provide a more defined and reproducible stimulus.
Quantitative Data Summary
The following table summarizes the typical T-cell responses elicited by CMV IE1 peptides and whole protein based on published findings. Direct quantitative comparisons in a single study are limited, but the pattern of response is consistent across multiple reports.
| Antigen Format | Predominant T-Cell Response | CD4+ T-Cell Stimulation | CD8+ T-Cell Stimulation | Key Findings |
| IE1 Peptide Pool | CD8+ and CD4+ | Yes | Yes (Dominant) | Overlapping 15-mer peptides are optimized to stimulate both CD4+ and CD8+ T-cells.[3] For IE1, the response is often skewed towards CD8+.[4][5] |
| Whole IE1 Protein | CD4+ | Yes (Primary) | Inefficient/Weak | Whole proteins are processed via the exogenous pathway, primarily leading to MHC-II presentation and CD4+ T-cell activation.[1][2] |
Experimental Protocols
Common assays for measuring T-cell stimulation include Intracellular Cytokine Staining (ICS) followed by flow cytometry, and the Enzyme-Linked Immunospot (ELISpot) assay.
General Experimental Workflow
Protocol: Intracellular Cytokine Staining (ICS)
This protocol outlines the key steps for stimulating Peripheral Blood Mononuclear Cells (PBMCs) and detecting cytokine production.
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll). Resuspend cells in a suitable culture medium and adjust the concentration to 1-2 x 10⁶ cells/mL.[8]
-
Stimulation:
-
Plate 1-2 x 10⁶ cells per well in a 96-well U-bottom plate.
-
Add the stimulating antigen:
-
Include a negative control (medium with DMSO vehicle) and a positive control (e.g., PMA and Ionomycin).[9]
-
Incubate at 37°C, 5% CO₂ for approximately 1-2 hours.
-
-
Cytokine Secretion Block: Add a protein transport inhibitor, such as Brefeldin A, to block cytokine secretion and allow intracellular accumulation.[10] Continue incubation for another 4-16 hours.[9][11]
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with BSA and sodium azide).
-
Incubate the cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 15-30 minutes on ice in the dark.[12]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.
-
Incubate for at least 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with permeabilization buffer and finally resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell gates.
-
Conclusion
For the comprehensive in vitro analysis of IE1-specific T-cell responses, overlapping peptide pools represent a more potent and versatile tool than the whole IE1 protein. Peptides are capable of efficiently stimulating both CD4+ and, crucially, CD8+ T-cells by accessing both MHC class I and II presentation pathways.[1][2] This approach offers higher efficiency, reproducibility, and the ability to elicit a broader T-cell response, which is often the goal in immune monitoring and vaccine development studies.[2][7] While the whole protein can be useful for specifically studying CD4+ T-cell help, its inability to reliably prime CD8+ T-cells makes it less suitable for a complete assessment of cellular immunity against intracellular pathogens like CMV.
References
- 1. Comparing Pooled Peptides with Intact Protein for Accessing Cross-presentation Pathways for Protective CD8+ and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. A Fusion Protein of HCMV IE1 exon4 and IE2 exon5 Stimulates Potent Cellular Immunity in an MVA Vaccine Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. viraxbiolabs.com [viraxbiolabs.com]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
- 9. stemcell.com [stemcell.com]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Intracellular Cytokine Stain | The Ansel Lab [ansel.ucsf.edu]
A Comparative Guide to the Validation of a Novel IE1 Peptide-Based Diagnostic Assay
This guide provides a comprehensive comparison of a new IE1 peptide-based diagnostic assay against existing alternatives for the detection of Cytomegalovirus (CMV)-specific cell-mediated immunity. The information is intended for researchers, scientists, and drug development professionals involved in the evaluation and implementation of novel diagnostic tools.
Performance Comparison of CMV Immunoassays
The performance of a novel this compound-based assay is critically evaluated against established commercially available assays, such as QuantiFERON-CMV and T-SPOT.CMV. The following table summarizes key performance indicators. Data for the "New this compound Assay" is hypothetical and serves for illustrative comparison.
| Performance Metric | New this compound Assay (Hypothetical Data) | QuantiFERON-CMV | T-SPOT.CMV | Intracellular Cytokine Staining (ICS) |
| Sensitivity | 95% | 76.3% - 92%[1][2][3] | ~100% (at specific cut-offs)[4][5] | High (often used as a reference)[1][2] |
| Specificity | 98% | 33% - 100%[3][4][6] | 44% - 59% (at specific cut-offs)[4][5] | High |
| Positive Predictive Value (PPV) | 97% | 26.7% - 100%[6][7] | 23.5% (at day +100 post-transplant)[7] | Varies by application |
| Negative Predictive Value (NPV) | 96% | 53% - 100%[3][6][7] | 100% (at day +100 post-transplant)[7] | Varies by application |
| Antigen(s) Detected | Specific IE1 Peptides | Pool of CMV peptides including IE1, pp65, gB, and pp50[8] | IE1 and pp65 overlapping peptides[9] | Varies (can be specific peptides) |
| Methodology | Enzyme-Linked Immunosorbent Assay (ELISA) | Whole blood IFN-γ release assay (ELISA) | ELISpot | Flow Cytometry |
| Cells Analyzed | Measures secreted IFN-γ from all PBMCs | Primarily CD8+ T-cell response[5] | CD4+ and CD8+ T-cells[8] | Individual CD4+ and CD8+ T-cell responses[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and potential adoption of a new assay.
Protocol for the New this compound-Based ELISA
This protocol outlines the steps for quantifying the IFN-γ response to IE1 peptides in peripheral blood mononuclear cells (PBMCs).
1. Reagent and Sample Preparation:
- Isolate PBMCs from whole blood using density gradient centrifugation.
- Resuspend cells in a suitable culture medium.
- Prepare stock solutions of IE1 peptides, a negative control (e.g., culture medium), and a positive control (e.g., phytohemagglutinin).
2. Cell Stimulation:
- Plate PBMCs at a concentration of 2 x 10^5 cells/well in a 96-well plate.
- Add the IE1 peptides, negative control, and positive control to the respective wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
3. ELISA Procedure:
- Coat a 96-well ELISA plate with an anti-IFN-γ capture antibody overnight at 4°C.
- Wash the plate and block with a blocking buffer for 2 hours at room temperature.
- Transfer the supernatant from the stimulated cell culture plate to the coated ELISA plate.
- Incubate for 2 hours at room temperature.
- Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
- Incubate for 1 hour at room temperature.
- Wash the plate and add streptavidin-horseradish peroxidase (HRP).
- Incubate for 30 minutes at room temperature.
- Wash the plate and add a TMB substrate solution.
- Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the negative control from the absorbance of the this compound-stimulated wells.
- A positive response is defined as a value exceeding a predetermined cut-off.
Visualizing Key Processes
Diagrams illustrating the experimental workflow and the underlying biological pathway provide a clearer understanding of the assay's validation and rationale.
Caption: Workflow for the validation of a new diagnostic assay.
Caption: Immune response to CMV IE1 protein detected by the assay.
References
- 1. Performance of the QuantiFERON-cytomegalovirus (CMV) assay for detection and estimation of the magnitude and functionality of the CMV-specific gamma interferon-producing CD8(+) T-cell response in allogeneic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance of the QuantiFERON-Cytomegalovirus (CMV) Assay for Detection and Estimation of the Magnitude and Functionality of the CMV-Specific Gamma Interferon-Producing CD8+ T-Cell Response in Allogeneic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of four different assays to evaluate cellular-mediated immunity against cytomegalovirus in solid organ transplantation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Three Cellular Assays to Predict the Course of CMV Infection in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of four different assays to evaluate cellular-mediated immunity against cytomegalovirus in solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunologic Monitoring after Allogeneic Stem Cell Transplantation: T-SPOT.CMV and QuantiFERON-CMV, Are They the Same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofins-viracor.com [eurofins-viracor.com]
- 9. Comparison of the Commercial QuantiFERON-CMV and Overlapping Peptide-based ELISPOT Assays for Predicting CMV Infection in Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of IE1 peptide responses in different patient populations
A comparative analysis of the T-cell response to the Cytomegalomegalovirus (CMV) Immediate-Early 1 (IE1) protein reveals significant variations across different patient populations. These differences are crucial for understanding CMV-related complications and for the development of targeted immunotherapies and vaccines. This guide provides a comparative overview of IE1-specific T-cell responses in healthy carriers versus immunocompromised patient groups, with a focus on quantitative data and experimental methodologies.
Comparative Analysis of IE1-Specific T-Cell Responses
The magnitude and functionality of T-cells targeting the IE1 protein, a major antigen of CMV, differ notably between healthy individuals and various patient cohorts, particularly those who are immunocompromised. In healthy CMV-seropositive carriers, IE1-specific CD8+ T-cells are frequently detected at high frequencies, sometimes constituting up to 4.25% of the total CD8+ T-cell population[1]. These responses are often comparable to, and in some individuals, can exceed the responses to the well-known immunodominant pp65 antigen[1].
In contrast, immunocompromised patients, such as transplant recipients, often exhibit delayed or diminished IE1-specific T-cell responses, which correlates with an increased risk of CMV reactivation and disease.
Data Summary
The following tables summarize quantitative data on IE1-specific T-cell responses from studies involving different patient populations.
Table 1: IE1-Specific CD8+ T-Cell Frequency in Healthy Donors vs. Kidney Transplant Recipients
| Patient Population | Assay | Analyte | Median Response (Range) | Key Finding | Reference |
| Healthy Donors | MHC-I Tetramer Staining | % of CD8+ T-cells specific for HLA-A*0201-IE1 peptide (VLEETSVML) | Up to 4.25% | High-frequency IE1-specific CD8+ T-cells are common in healthy carriers. | [1] |
| Kidney Transplant Recipients (Controllers) | ELISpot | Spot-Forming Cells (SFC) / 10⁶ cells | 330 (IQR 69-1744) | Patients who control CMV reactivation have significantly higher pre-transplant IE1 responses.[2][3] | |
| Kidney Transplant Recipients (Non-Controllers) | ELISpot | Spot-Forming Cells (SFC) / 10⁶ cells | 28 (IQR 7-292) | Patients requiring antiviral therapy show markedly lower pre-transplant IE1 responses. |
Table 2: Detection Rates of IE1-Specific T-Cell Responses in Healthy CMV-Seropositive Subjects
| T-Cell Type | Assay | Detection Rate (% of Subjects) | Median % of Responding Cells (Range) | Key Finding | Reference |
| CD8+ T-cells | Intracellular Cytokine Staining (IFN-γ) | 40% | 0.32% (0.32% - 2.06%) | CD8+ T-cell responses to IE1 are frequently observed. | |
| CD4+ T-cells | Intracellular Cytokine Staining (IFN-γ) | 0% | Not Detected | In this study, CD4+ T-cell responses to a comprehensive IE1 peptide library were not detected. |
Experimental Protocols
The quantification and characterization of IE1-specific T-cell responses rely on several key immunological assays.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-producing cells at the single-cell level.
-
Objective: To measure the number of T-cells that secrete a specific cytokine (typically Interferon-gamma, IFN-γ) upon stimulation with IE1 peptides.
-
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood samples using density gradient centrifugation.
-
Stimulation: PBMCs are plated in wells pre-coated with an anti-IFN-γ capture antibody and are stimulated with a pool of overlapping peptides spanning the IE1 protein.
-
Incubation: The plates are incubated to allow activated T-cells to secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection: A second, enzyme-linked antibody specific for IFN-γ is added.
-
Visualization: A substrate is added that reacts with the enzyme to produce a colored spot. Each spot represents a single IFN-γ-producing cell.
-
Quantification: The spots are counted using an automated ELISpot reader, and results are typically expressed as Spot-Forming Cells (SFC) per million PBMCs.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS is a powerful technique to identify, phenotype, and quantify antigen-specific T-cells based on their cytokine production.
-
Objective: To determine the percentage of CD4+ and CD8+ T-cells that produce cytokines like IFN-γ or TNF-α in response to IE1 peptides.
-
Methodology:
-
Cell Isolation: PBMCs are isolated as described above.
-
Stimulation: Cells are stimulated with this compound pools in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers like CD4 and CD8 to distinguish T-cell subsets.
-
Fixation and Permeabilization: The cells are fixed to preserve them and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells, allowing for the quantification of cytokine-producing cells within specific T-cell populations.
-
Visualizations
T-Cell Activation by this compound
The diagram below illustrates the canonical signaling pathway for the activation of a cytotoxic CD8+ T-lymphocyte upon recognition of a viral this compound presented by an Antigen-Presenting Cell (APC).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Pre-transplant IE1-specific T-cell response and CD8+ T-cell count as predictive markers of treated HCMV reactivation in kidney transplant recipients [frontiersin.org]
- 3. Pre-transplant IE1-specific T-cell response and CD8+ T-cell count as predictive markers of treated HCMV reactivation in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CMV Risk: A Comparative Guide to Correlating IE1 Peptide-Specific T-cell Frequency with Clinical Outcome
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the immune system and viral pathogens is paramount. In the context of Cytomegalovirus (CMV), a significant cause of morbidity and mortality in immunocompromised individuals such as transplant recipients, the quantification of virus-specific T-cells has emerged as a critical tool for risk stratification and guiding clinical management. This guide provides a comprehensive comparison of key findings and methodologies for correlating the frequency of T-cells specific for the CMV Immediate-Early 1 (IE1) protein with clinical outcomes.
Quantitative Data Summary: IE1-Specific T-cell Frequencies and CMV Clinical Outcomes
The frequency of IE1-specific T-cells, particularly CD8+ T-cells, has been shown to be a strong correlate of protection against CMV disease. Several studies have identified specific thresholds that can help discriminate between patients who are likely to control the virus and those at risk of developing clinical complications. The following table summarizes key quantitative data from studies in transplant recipients.
| Patient Cohort | Assay Type | Cell Type | Protective Threshold / Key Finding | Clinical Outcome | Reference |
| Heart and Lung Transplant Recipients | Intracellular Cytokine Staining (ICS) for IFN-γ | CD8+ T-cells | > 0.2% at day 0 or > 0.4% at 2 weeks post-transplant | Protection from CMV disease | [1] |
| Kidney Transplant Recipients | ELISpot | T-cells | ≥60 spots | Reduced incidence of CMV reactivation and lower peak DNAemia | [2] |
| Kidney Transplant Recipients | Intracellular Cytokine Staining (ICS) for multiple cytokines | CD4+ T-cells | Higher double- and triple-cytokine secretion at 6 weeks post-transplant | Absence of CMV infection/disease | [3] |
| Kidney Transplant Recipients | Flow Cytometry | CD8+ T-cells | ≥215 cells/μl (pre-transplant) | Lower incidence of CMV reactivation | [2] |
| Kidney Transplant Recipients | T-cell Receptor Sequencing | IE1-specific T-cells | Higher pre-transplant diversity | Associated with non-reactivation of CMV post-transplant | [4] |
Experimental Protocols: Measuring IE1-Specific T-cell Frequency
The quantification of IE1-specific T-cells is primarily achieved through a few key methodologies. The choice of assay can depend on the specific research question, available resources, and the level of detail required.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level.
-
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood. A 96-well plate is coated with an antibody specific for a cytokine, typically Interferon-gamma (IFN-γ). The PBMCs are added to the wells along with a pool of overlapping peptides spanning the IE1 protein. If IE1-specific T-cells are present, they will be activated by the peptides and secrete IFN-γ. The secreted cytokine is captured by the antibody on the plate. After washing away the cells, a second, labeled antibody against the cytokine is added. The addition of a substrate results in the formation of a colored spot for each cytokine-secreting cell. The number of spots is then counted, providing a frequency of antigen-specific T-cells.[5][6]
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the simultaneous measurement of cytokine production and the identification of the cell phenotype (e.g., CD4+ or CD8+ T-cell).
-
Principle: PBMCs are stimulated ex vivo with IE1 peptide pools in the presence of a protein transport inhibitor (e.g., Brefeldin A). This inhibitor prevents the secreted cytokines from leaving the cell, causing them to accumulate in the cytoplasm. The cells are then stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8). Following this, the cells are fixed and permeabilized to allow for intracellular staining with fluorescently labeled antibodies against cytokines like IFN-γ, TNF-α, and IL-2. The cells are then analyzed using a flow cytometer, which can identify and quantify the percentage of, for example, CD8+ T-cells that are producing IFN-γ in response to the IE1 peptides.[3][5]
MHC-Multimer Staining
MHC-multimer (e.g., tetramer or pentamer) staining directly visualizes antigen-specific T-cells by using fluorescently labeled major histocompatibility complex (MHC) molecules loaded with a specific peptide.
-
Principle: Recombinant MHC class I molecules are folded with a specific this compound and a fluorescent label. These multimers are then incubated with a patient's blood sample. T-cells with T-cell receptors (TCRs) that recognize the specific this compound-MHC complex will bind to the multimers. These cells can then be detected and quantified using flow cytometry. This method provides a direct count of T-cells specific for a particular epitope without requiring in vitro stimulation.[7][8]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the underlying biological pathway.
References
- 1. Protection from cytomegalovirus after transplantation is correlated with immediate early 1–specific CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-transplant IE1-specific T-cell response and CD8+ T-cell count as predictive markers of treated HCMV reactivation in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Early Immediate Early Protein IE-1–Specific T-Cell Polyfunctionality Is Associated With a Better Control of Cytomegalovirus Reactivation in Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IE-1 Specific T Cell Receptor Repertoire Diversity and Protection against CMV Reactivation - ATC Abstracts [atcmeetingabstracts.com]
- 5. Analysis of cytomegalovirus-specific T-cell responses in patients with hypertension: comparison of assay methods and antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMV-Specific T-cells Generated From Naïve T-cells Recognize Atypical Epitopes And May Be Protective in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Protective In Vivo Function of Cytomegalovirus IE1 Epitope-Specific Memory CD8 T Cells Purified by T-Cell Receptor-Based Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
benchmarking IE1 peptide T-cell assays against other methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of T-cell responses to the Immediate-Early 1 (IE1) protein of human cytomegalovirus (HCMV) are critical for immune monitoring in transplant recipients, vaccine development, and immunotherapy. This guide provides a comprehensive comparison of commonly used methods for assessing IE1-specific T-cell immunity, supported by experimental data and detailed protocols.
Overview of T-Cell Recognition of IE1 Peptides
T-cell activation is initiated when a T-cell receptor (TCR) recognizes a specific IE1 peptide presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and effector functions, such as cytokine production.
Figure 1: T-Cell Activation by this compound.
Comparison of Key T-Cell Assays
Several techniques are available to measure IE1-specific T-cell responses, each with distinct advantages and limitations. The most common methods are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and MHC Multimer (e.g., Tetramer) staining.
Quantitative Data Summary
The following tables summarize the performance characteristics of these assays based on published literature.
Table 1: Comparison of ELISpot and Intracellular Cytokine Staining (ICS) for IE1-Specific T-Cell Responses
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) | Reference |
| Principle | Measures frequency of cytokine-secreting cells (e.g., IFN-γ) upon antigen stimulation. | Detects intracellular cytokine production in specific T-cell subsets (e.g., CD8+, CD4+) via flow cytometry. | [1][2] |
| Primary Output | Spot Forming Cells (SFCs) per million PBMCs. | Percentage of cytokine-positive cells within a specific T-cell population. | [1][2] |
| Correlation | Shows significant correlation and good agreement with ICS results for both pp65 and IE-1 antigens (p < 0.0001).[1] | Significantly correlated with ELISpot assay results. | |
| Sensitivity | High sensitivity, can detect low-frequency responses. | Generally considered sensitive, especially for detecting low amounts of IFN-γ secretion. | |
| Quantitative Aspect | Provides a quantitative measure of the number of responding cells. | Allows for multi-parameter analysis, providing percentages of responding cells within different T-cell subsets. | |
| Phenotyping | Limited; primarily identifies cells based on a single secreted cytokine. | Allows for simultaneous phenotyping of responding cells (e.g., memory markers, activation markers). |
Table 2: Comparison of MHC Tetramer Staining with Functional Assays (ELISpot/ICS)
| Parameter | MHC Tetramer Staining | ELISpot / ICS | Reference |
| Principle | Directly enumerates T-cells with TCRs specific for a particular peptide-MHC complex. | Measures the functional response (cytokine secretion) of antigen-specific T-cells. | |
| Cell Population | Identifies the total population of antigen-specific T-cells, regardless of their functional state. | Detects only the subset of antigen-specific T-cells that produce the specific cytokine upon stimulation. | |
| Frequency Measurement | Often yields higher frequencies of antigen-specific T-cells compared to functional assays. | Frequencies measured by ELISpot were found to be 10-50% of the frequency found by tetramer staining for the same peptide. | |
| Functional Information | Provides no direct information on the functional capacity of the stained cells. | Directly measures T-cell function. | |
| Application | Ideal for enumerating and isolating antigen-specific T-cells for further characterization. | Suited for assessing the functional immune response to an antigen. |
Experimental Workflows
The following diagrams illustrate the typical workflows for each of the discussed T-cell assays.
Figure 2: ELISpot Assay Workflow.
Figure 3: ICS Workflow.
Figure 4: MHC Tetramer Staining Workflow.
Detailed Experimental Protocols
IFN-γ ELISpot Assay Protocol
This protocol is adapted from a standardized method for monitoring CMV protein-reactive effector cells.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-human-IFN-γ monoclonal antibody (e.g., 1-D1K) and incubate overnight at 4°C.
-
Cell Plating: Wash the plate and add 2 x 10^5 freshly isolated peripheral blood mononuclear cells (PBMCs) per well.
-
Stimulation: Add the this compound pool to the wells at the optimal concentration (e.g., 15 μg/ml for T-activated® IE-1 protein). Include an unstimulated control (cells in culture medium only).
-
Incubation: Incubate the plate for 19 hours at 37°C in a 5% CO2 incubator.
-
Detection: Remove the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody (e.g., 7-B6-1) and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add an alkaline phosphatase-coupled streptavidin.
-
Spot Development: Wash the plate and add a substrate solution to develop the spots. Stop the reaction by washing with tap water when distinct spots emerge.
-
Analysis: Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol outlines the general steps for performing ICS to detect IE1-specific T-cells.
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs/mL with an IE1 overlapping peptide pool for 6 hours. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated monoclonal antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 20 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Following fixation, wash the cells and resuspend them in a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Add a fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend them in a suitable buffer for flow cytometry. Acquire the samples on a flow cytometer and analyze the data to determine the percentage of IFN-γ-producing CD8+ and CD4+ T-cells.
MHC Multimer Staining Protocol
This protocol describes the staining of antigen-specific T-cells using MHC multimers.
-
Cell Preparation: Start with freshly isolated PBMCs.
-
Tetramer Staining: Resuspend up to 1 x 10^6 cells in 50 µL of staining buffer. Add the appropriate amount of fluorochrome-conjugated MHC-IE1 peptide tetramer and incubate for 10 minutes at 4°C in the dark.
-
Surface Marker Staining: Add fluorochrome-conjugated antibodies against surface markers of interest (e.g., anti-CD8, anti-CD3) and incubate for an additional 20 minutes at 4°C.
-
Washing: Wash the cells with 1 mL of staining buffer and centrifuge at 300xg for 10 minutes.
-
Acquisition and Analysis: Aspirate the supernatant completely and resuspend the cell pellet for flow cytometry analysis. Gate on the CD8+ T-cell population to identify the percentage of tetramer-positive cells. An optimized protocol may include the use of a protein kinase inhibitor (PKI) before staining to prevent TCR internalization.
Conclusion
The choice of assay for benchmarking this compound T-cell responses depends on the specific research question. The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-producing cells. ICS provides the advantage of simultaneous phenotyping and functional analysis at the single-cell level. MHC tetramer staining allows for the direct enumeration and isolation of antigen-specific T-cells, irrespective of their immediate functional state. A comprehensive understanding of IE1-specific immunity often involves the use of a combination of these powerful techniques.
References
- 1. Analysis of cytomegalovirus-specific T-cell responses in patients with hypertension: comparison of assay methods and antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of four different assays to evaluate cellular-mediated immunity against cytomegalovirus in solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IE1 Peptide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling IE1 peptides must adhere to rigorous disposal procedures to ensure laboratory safety and environmental protection. Due to the largely uncharacterized toxicological properties of many synthetic peptides, including the IE1 peptide, it is imperative to treat them as potentially hazardous materials. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, the following personal protective equipment (PPE) is mandatory:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A fully buttoned lab coat
All handling of this compound, especially in its lyophilized powder form, should be conducted within a chemical fume hood or a well-ventilated area to prevent inhalation of aerosolized particles.
Step-by-Step Disposal Protocol
The proper disposal method for this compound waste is contingent on its physical state (solid or liquid) and whether it is contaminated with other hazardous substances.
Solid this compound Waste
This category includes unused or expired lyophilized this compound, as well as contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.
-
Collection: All solid waste contaminated with this compound should be collected in a dedicated, leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound Waste (Solid)." Include the date of waste accumulation.
-
Storage: The sealed waste container should be stored in a designated and secure Satellite Accumulation Area (SAA), away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Liquid this compound Waste
This category encompasses solutions containing this compound, such as reconstituted solutions, experimental buffers, and cell culture media.
-
Collection: Collect all liquid this compound waste in a designated, sealed, and leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents, for example, "Aqueous this compound Waste" or "this compound in [Solvent Name]."
-
Neutralization (if applicable): If the peptide is dissolved in a strong acid or base, the solution should be neutralized to a pH between 5.5 and 9.0 before collection, provided this does not create any additional hazards.[1] Always consult your institution's EHS guidelines before neutralizing any chemical waste.
-
Storage: Store the sealed liquid waste container in a secondary containment tray within a designated SAA.
-
Disposal: Contact your institution's EHS department or a certified hazardous waste management service for pickup and disposal.
Under no circumstances should this compound solutions be poured down the drain.
Summary of Disposal Procedures
| Waste Type | Collection Container | Labeling Requirements | Disposal Method |
| Solid Waste (Unused peptide, contaminated tips, gloves, etc.) | Leak-proof, dedicated container (e.g., HDPE) | "Hazardous Waste" "this compound Waste (Solid)" Date | Institutional EHS / Licensed Contractor |
| Liquid Waste (Aqueous solutions, buffers, etc.) | Sealed, leak-proof container | "Hazardous Waste" "Liquid this compound Waste" (Specify solvent if not aqueous) Date | Institutional EHS / Licensed Contractor |
| Contaminated Sharps (Needles, syringes) | Puncture-resistant sharps container | "Sharps Waste" "Contaminated with this compound" | Institutional EHS / Licensed Contractor |
Experimental Protocols for Spill Management
In the event of an this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
For Spills of Lyophilized Powder:
-
Evacuate and Secure: If the spill is significant, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Don full PPE, including respiratory protection if the powder is airborne.
-
Containment: Gently cover the spill with an absorbent material like sand or vermiculite (B1170534) to prevent further dispersal.[1][2]
-
Collection: Carefully sweep the absorbent material and peptide into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
For Spills of Liquid Solutions:
-
Containment: Absorb the spilled liquid with an inert absorbent material.
-
Collection: Place the absorbent material and any other contaminated items into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Ventilate the area and wash the spill site thoroughly after the cleanup is complete.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment for all personnel. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
Personal protective equipment for handling IE1 peptide
Essential Safety and Handling Guide for IE1 Peptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling synthetic peptides in a laboratory setting where specific toxicological data is unavailable.[1] Since the chemical, physical, and toxicological properties of many research peptides have not been thoroughly investigated, it is prudent to exercise due care and treat them as potentially hazardous substances.[1][2]
Hazard Assessment
This compound is an antigenic peptide derived from the human cytomegalovirus (CMV) immediate-early protein 1, primarily used in immunological research to stimulate T cells.[3][4] While not classified as a hazardous substance under most regulations, a conservative approach to handling is recommended due to the lack of comprehensive toxicity data.[5][6] The primary risks are associated with the inhalation of the lyophilized powder and accidental skin or eye contact.[2][7]
Personal Protective Equipment (PPE)
A thorough risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[8] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles from the lyophilized powder and splashes from solutions.[7][8] They should meet ANSI Z87.1 standards.[8][9] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during reconstitution of the powder or handling larger volumes.[9][10] | |
| Hand Protection | Disposable Nitrile Gloves | This is the minimum requirement for incidental contact.[7][9] Gloves should be changed immediately if they become contaminated.[7] For extended contact or when handling concentrated solutions, double-gloving may be necessary.[8][10] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes and contamination.[7][8] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | All handling of the lyophilized powder, which can easily become airborne, should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[7] |
| Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide, especially if a fume hood is not available.[2][8] |
Operational and Disposal Plan
This section provides step-by-step guidance for the safe handling, storage, and disposal of this compound.
Experimental Protocols: Safe Handling Workflow
1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage.
-
Equilibration: Before opening, allow the sealed container to equilibrate to room temperature in a desiccator.[10][11] This crucial step prevents condensation and moisture absorption, which can degrade the peptide.[10][11]
-
Long-Term Storage: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a tightly sealed, light-protective, and desiccated container.[11][12][13]
2. Reconstitution (Handling Lyophilized Powder)
-
Designated Area: Confine all handling of the peptide to a designated laboratory area.[7]
-
Engineering Controls: Perform all weighing and initial reconstitution of the lyophilized powder inside a chemical fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.[7]
-
Solvent Selection: Reconstitute the peptide using the appropriate sterile, low-pH buffers or solvents as recommended by the supplier.[13] A common solvent for peptides is pure dimethyl sulfoxide (B87167) (DMSO), which is then further diluted.[4]
-
Technique: Add the solvent slowly to the vial containing the lyophilized peptide to avoid generating dust.
3. Handling Solutions
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to create single-use aliquots of the reconstituted peptide solution.[7][8]
-
Storage of Solutions: Store aliquots at -20°C or -80°C.[8] Use solutions stored at -20°C within a month, while those at -80°C may be stable for longer periods.[8]
4. Spill and Exposure Procedures
-
Spills: In case of a spill, sweep up solid material, place it in a bag, and hold for waste disposal.[2] Avoid raising dust.[2] For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Skin Contact: If skin contact occurs, wash the affected area with plenty of water.[2][5] If irritation persists, seek medical attention.[2][5]
-
Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[14] Seek medical attention.[2][5]
-
Inhalation: If the lyophilized powder is inhaled, move the person to fresh air.[2][5] If breathing is difficult, seek medical attention.[2][5]
-
Ingestion: If swallowed, rinse the mouth with water and seek medical attention.[2][5]
Disposal Plan
Disposal of peptide waste must comply with all local, state, and federal regulations.[7] Never dispose of peptides in the regular trash or down the drain.[7]
-
Waste Segregation: All materials that have come into contact with the this compound are considered contaminated and must be disposed of as chemical waste.[1]
-
Solid Waste: Collect all contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a designated hazardous waste container.[1]
-
Sharps: Dispose of any used needles or other sharps in a puncture-resistant sharps container.[1]
-
Collection: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the proper collection and disposal of hazardous waste.[7]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the safe handling workflow and the hierarchy of safety controls.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Laboratory Safety Controls.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. peptides.de [peptides.de]
- 7. peptide24.store [peptide24.store]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 12. lifetein.com [lifetein.com]
- 13. jpt.com [jpt.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
